molecular formula C14H10O6S B4934049 2-(Benzenesulfonyl)terephthalic acid

2-(Benzenesulfonyl)terephthalic acid

Cat. No.: B4934049
M. Wt: 306.29 g/mol
InChI Key: RPLMVJBXGIXGOB-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)terephthalic acid is a useful research compound. Its molecular formula is C14H10O6S and its molecular weight is 306.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(phenylsulfonyl)terephthalic acid is 306.01980921 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzenesulfonyl)terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzenesulfonyl)terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-6-7-11(14(17)18)12(8-9)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLMVJBXGIXGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architectural & Synthetic Mastery of Sulfonyl-Functionalized Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Philosophy

The functionalization of terephthalic acid (1,4-benzenedicarboxylic acid, TPA ) with sulfonyl moieties represents a critical intersection of organic synthesis, reticular chemistry (MOFs), and medicinal pharmacophore design.

Unlike simple alkylation, the introduction of sulfonyl groups (


, 

,

) fundamentally alters the electronic landscape of the benzene ring. As a Senior Scientist, I categorize these derivatives not merely as "substituted acids" but as electron-deficient, polarizable scaffolds . The sulfonyl group acts as a potent electron-withdrawing group (EWG), significantly lowering the

of the adjacent carboxylic acids and introducing a permanent dipole moment orthogonal to the molecular axis.

This guide dissects the synthesis and application of two primary classes:

  • 2-Sulfoterephthalic acid (H₃stp): A mono-functionalized ligand essential for proton-conducting MOFs.

  • 2,5-Bis(alkylsulfonyl)terephthalic acids: Highly symmetrical, steric-demanding linkers used to engineer pore polarity.

Electronic & Steric Architecture

Before initiating synthesis, one must understand the substrate's behavior. TPA is already electron-deficient due to two carboxyl groups. Adding a sulfonyl group at the 2-position creates a "deactivated" ring, making further electrophilic aromatic substitution (EAS) kinetically difficult.

Feature2-Sulfoterephthalic Acid2,5-Bis(methylsulfonyl)TPA
Symmetry

(Planar asymmetry)

(Centrosymmetric)
Electronic State Highly acidic; prone to zwitterionic forms if amines present.Severely electron-deficient; resistant to oxidation.
Steric Bulk Moderate; allows rotation in MOFs.High; locks ligand conformation (atropisomerism potential).
Primary Utility Proton conductivity, Hydrophilic pores.

Capture (Polarization), Robustness.

Synthetic Protocols: From Precursor to Product[1][2]

We will focus on the most robust, scalable route for the 2,5-disubstituted derivatives: The Thio-Ether Oxidation Pathway . Direct chlorosulfonation is often messy due to regioselectivity issues; oxidation of a sulfide precursor is cleaner and self-validating.

Protocol A: Synthesis of 2,5-Bis(methylsulfonyl)terephthalic Acid

Rationale: This method avoids the harsh conditions of oleum sulfonation and allows for precise alkyl group selection (


 in 

) prior to oxidation.
Step 1: Nucleophilic Substitution (The Setup)

Reagents: Diethyl 2,5-dibromoterephthalate, Sodium Methanethiolate (


), DMF.
Mechanism: 

(Nucleophilic Aromatic Substitution). The bromine atoms are activated by the ortho/para carboxyl esters.
  • Dissolve diethyl 2,5-dibromoterephthalate (10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (2.5 equiv) slowly at 0°C to prevent polymerization or side-reactions.
    
  • Heat to 80°C for 4 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) disappears; the bis-thioether product (
    
    
    
    ) appears.
  • Pour into ice water; filter the yellow precipitate (Diethyl 2,5-bis(methylthio)terephthalate).

Step 2: Exhaustive Oxidation (The Critical Step)

Reagents: Glacial Acetic Acid, Hydrogen Peroxide (30%), Tungstate catalyst (optional but recommended). Rationale: We use excess oxidant to drive the reaction past the sulfoxide (


) state directly to the sulfone (

).
  • Suspend the thioether diester (5 mmol) in glacial acetic acid (30 mL).

  • Add

    
     (30%, 10 mL, excess) dropwise. Caution: Exothermic.
    
  • Reflux at 100°C for 4 hours. The yellow suspension will turn white as the electron-rich sulfide converts to the electron-poor sulfone.

  • Self-Validating Endpoint: The product is generally insoluble in cold acetic acid. Cooling the mixture precipitates the pure sulfone diester.

  • Hydrolysis: Saponify the ester using NaOH/Water/THF, followed by acidification with HCl to obtain the free acid.

Visualization: Synthetic Logic Flow

SynthesisPath Start 2,5-Dibromoterephthalate Inter 2,5-Bis(methylthio) Intermediate (Electron Rich) Start->Inter NaSMe (SNAr) DMF, 80°C Product 2,5-Bis(methylsulfonyl)TPA (Electron Poor / Rigid) Inter->Product Oxidation Oxidant H2O2 / AcOH (Oxidation) Oxidant->Inter

Figure 1: The oxidation pathway ensures regiochemical purity, converting the electron-rich sulfide to the rigid, polar sulfone.

Application Case Study: Metal-Organic Frameworks (MOFs)

The primary industrial driver for these derivatives is Carbon Capture (


) .
Mechanism of Action

In a standard MOF (like MOF-5), the pores are non-polar (benzene walls).


, having a quadrupole moment, interacts weakly.
By using 2,5-bis(methylsulfonyl)terephthalate , we introduce:
  • Polarity: The

    
     oxygens project into the pore, acting as Lewis basic sites.
    
  • Pore Contraction: The bulky sulfonyl groups reduce pore size, increasing the heat of adsorption (

    
    ) for 
    
    
    
    via the confinement effect.
Experimental Workflow: Solvothermal Assembly

Reagents: Ligand (0.5 mmol),


 (0.5 mmol), DMF/Ethanol.
  • Dissolution: Dissolve ligand and metal salt separately. Mix in a scintillation vial.

  • Modulation: Add 2 drops of

    
     or acetic acid. Note: The sulfonyl ligand is more acidic; modulation slows nucleation to prevent amorphous powder formation.
    
  • Crystallization: Heat at 85°C for 24-48 hours.

  • Activation: Solvent exchange with methanol (3 days) followed by vacuum heating (150°C) to remove guests.

MOFAssembly Ligand Sulfonyl-TPA Ligand (Linker) Assembly Solvothermal Synthesis (DMF, 85°C) Ligand->Assembly Metal Cu2+ / Zr4+ Cluster (Node) Metal->Assembly Structure Functionalized MOF (Polar Pores) Assembly->Structure CO2 CO2 Capture (Quadrupole Interaction) Structure->CO2 Adsorption

Figure 2: Assembly logic for reticular chemistry. The sulfonyl groups line the pore surface, creating specific binding sites for gas molecules.

Medicinal Chemistry: The Carbonic Anhydrase Link[3]

While TPA itself is not a drug, sulfonamide-functionalized benzoates are classic Carbonic Anhydrase (CA) Inhibitors .

  • Pharmacophore: The primary sulfonamide (

    
    ) binds to the 
    
    
    
    ion in the CA active site.
  • Scaffold Role: The terephthalic core provides a rigid spacer. If one carboxylate binds to a delivery vector (or polymer), the other side (with the sulfonamide) targets the enzyme.

  • Synthesis Note: To make the sulfonamide derivative, one typically starts with chlorosulfonation of TPA to get the sulfonyl chloride, followed by aminolysis with ammonia (

    
    ).
    

Characterization & Data Interpretation

Trustworthy science requires rigorous validation. Here are the expected signatures for 2,5-bis(methylsulfonyl)terephthalic acid :

NMR Spectroscopy ( -NMR, DMSO- )
  • Aromatic Protons: Significant downfield shift due to the strong electron-withdrawing nature of two sulfonyl and two carboxyl groups. Expect a singlet (due to symmetry) around 8.2 - 8.5 ppm .

  • Methyl Protons: A sharp singlet around 3.4 - 3.5 ppm . (Contrast this with methylthio ethers which appear around 2.5 ppm; the shift to 3.5 confirms oxidation).

Infrared Spectroscopy (FT-IR)
  • Sulfone Stretches: Look for two distinct strong bands.

    • Asymmetric

      
      : 1300–1320 cm⁻¹ 
      
    • Symmetric

      
      : 1140–1160 cm⁻¹ 
      
  • Carbonyl: Broad carboxylic acid band at 1690–1710 cm⁻¹ .

Table 1: Comparative Physicochemical Properties
PropertyTerephthalic Acid (TPA)2,5-Bis(methylsulfonyl)TPA
Molecular Weight 166.13 g/mol 322.31 g/mol
Acidity (

)
~3.54< 2.5 (Estimated)
Solubility (Water) InsolubleSlightly soluble (Hot)
Solubility (DMSO) SolubleHighly Soluble
Thermal Stability >300°CStable up to ~280°C (Sulfone cleavage)

References

  • BenchChem. (2025).[1] A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications.[1] Retrieved from 1

  • MDPI. (2020). Metal-Organic Frameworks as a Platform for CO2 Capture and Chemical Processes.[2] Retrieved from 2

  • Frontiers in Chemistry. (2019). Water-enhanced CO2 capture in metal–organic frameworks.[3] Retrieved from 3

  • Royal Society of Chemistry. (2014). An amine decorated MOF for direct capture of CO2 from ambient air.[4] Retrieved from 4

  • National Science Foundation (PAR). (2021). Sulfonic acid group functionalized 1,3-dialkyl imidazolium Brönsted acidic ionic liquids... for depolymerization of PET. Retrieved from 5

Sources

Tuning Metal-Ligand Dynamics: The Electronic Effects of the Benzenesulfonyl Group on Carboxylate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs), coordination polymers, and transition-metal catalysts, the electronic nature of the organic ligand dictates the fundamental behavior of the metal center. Carboxylate ligands (


) are ubiquitous in coordination chemistry due to their versatile binding modes. However, by introducing a benzenesulfonyl group  (

) into the ligand backbone, researchers can profoundly alter the electron density distribution of the carboxylate moiety.

This technical guide explores the mechanistic foundations of the benzenesulfonyl group's electron-withdrawing nature, its impact on carboxylate basicity, and the downstream effects on metal-ligand bond strength and catalytic efficacy. Furthermore, we provide field-proven, self-validating protocols for synthesizing and characterizing these advanced coordination complexes.

Mechanistic Foundations: The Electronic Profile

The Inductive Power of the Sulfonyl Group

The benzenesulfonyl group is one of the most potent neutral electron-withdrawing groups (EWGs) utilized in organic and coordination chemistry. This property stems from the unique geometry and oxidation state of the sulfur atom. In a sulfonyl moiety, the sulfur atom exists in a +6 oxidation state and is double-bonded to two highly electronegative oxygen atoms in a tetrahedral geometry[1].

This architecture creates a highly electron-deficient sulfur center, which exerts a massive inductive pull (-I effect) on adjacent molecular frameworks. When a benzenesulfonyl group is attached to a carboxylate-bearing scaffold (such as an aromatic ring or an amino acid derivative), this strong electron-withdrawing effect polarizes the molecule, pulling electron density away from the carboxylate oxygen atoms[1][2].

Impact on pKa and Lewis Basicity

The withdrawal of electron density has a direct, measurable impact on the thermodynamics of the ligand:

  • Increased Acidity (Lower pKa): The electron-withdrawing sulfonyl group stabilizes the negative charge of the conjugate base (the carboxylate anion) through inductive delocalization. Consequently, the pKa of the corresponding carboxylic acid is significantly lowered compared to its non-sulfonylated analog[2][3].

  • Reduced Nucleophilicity: Because the electron density on the carboxylate oxygen atoms is diminished, the ligand becomes a weaker Lewis base. It is less prone to share its non-bonding electrons in a displacement or coordination reaction[2].

G A Benzenesulfonyl Group (-SO2Ph) B Strong Inductive Pull (-I) Highly Polarized S-O Bonds A->B C Decreased Electron Density on Carboxylate (-COO⁻) B->C D Lowered pKa (Increased Acidity) C->D E Reduced Lewis Basicity (Weaker Nucleophile) C->E F Elongated/Weaker Metal-Ligand Bond E->F G Increased Metal Center Electrophilicity F->G

Figure 1: Logical pathway of benzenesulfonyl electronic effects on metal-carboxylate coordination.

Implications for Coordination Chemistry & Catalysis

The altered electronic state of a benzenesulfonyl-carboxylate ligand fundamentally changes how it interacts with transition metals.

Metal-Ligand Bond Dynamics and Hemilability

Because the carboxylate is a weaker Lewis base, the resulting Metal-Oxygen (M-O) coordination bonds tend to be elongated and thermodynamically weaker[4]. While this might seem detrimental for structural stability, it is highly advantageous in catalysis. Weakened M-O bonds promote hemilability —the ability of a ligand to dynamically detach and reattach to the metal center. This dynamic behavior opens up transient coordination sites for substrate binding, a critical step in complex catalytic cycles, such as the formation of high-valent Ru(V)-oxo species during water oxidation[5].

Tuning Metal Center Electrophilicity

In metal-catalyzed reactions (e.g., Lewis acid catalysis, aerobic oxidations, or nitrenoid transfers), the electrophilicity of the metal center dictates the reaction rate. By utilizing a benzenesulfonyl-carboxylate ligand, electron density is siphoned away from the metal. This "electronic asymmetry" renders the metal center highly electrophilic and more reactive toward incoming nucleophilic substrates, effectively lowering the activation barrier for migratory insertions or oxidative additions[6][7].

Quantitative Data Summary

The table below illustrates the typical shifts in physicochemical properties when comparing a standard benzoate ligand to a benzenesulfonyl-functionalized analog.

Ligand TypeApprox. pKa


(

)
Coordination Behavior
Benzoate 4.20~1550 cm⁻¹~150 cm⁻¹Strong M-O bonds; favors bidentate chelating modes.
4-(Benzenesulfonyl)benzoate 3.50~1580 cm⁻¹~190 cm⁻¹Weaker M-O bonds; favors bridging or monodentate modes; high hemilability.

(Note: An increase in


 in FT-IR spectroscopy is a reliable indicator of a shift from a symmetric chelating mode to a less symmetric bridging or monodentate coordination mode, driven by the reduced basicity of the carboxylate[3].)

Experimental Workflows & Protocols

To rigorously study these electronic effects, researchers must employ protocols that isolate the thermodynamic variables. The following methodologies are designed as self-validating systems to ensure high scientific integrity.

Protocol 1: Potentiometric Determination of Ligand pKa

Purpose: To quantify the electronic withdrawal effect of the benzenesulfonyl group prior to metal complexation. Causality: Benzenesulfonyl-functionalized ligands are highly lipophilic. Standard aqueous titrations will result in precipitation, skewing the equivalence point. Therefore, a mixed-solvent system is mandatory.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 mmol of the synthesized benzenesulfonyl-carboxylic acid in 50 mL of a 1:1 (v/v) Methanol/Water mixture.

  • Ionic Strength Control: Add

    
     to achieve a final concentration of 0.1 M. Reasoning: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa values rather than mere apparent values.
    
  • Degassing: Purge the solution with high-purity

    
     gas for 20 minutes prior to and during the titration. Reasoning: Atmospheric 
    
    
    
    dissolves in water to form carbonic acid, which will artificially lower the pH and invalidate the titration curve of the highly acidic ligand.
  • Titration: Titrate with standardized 0.01 M

    
     using an automated potentiometric titrator, recording pH after each 0.05 mL addition.
    
  • Self-Validation: Perform a reverse titration by adding standardized 0.01 M

    
     back to the starting pH. The forward and reverse curves must superimpose perfectly; any hysteresis indicates incomplete dissolution or sensor fouling.
    
Protocol 2: Solvothermal Synthesis of the Metal-Carboxylate Complex

Purpose: To force the coordination of the weakly basic benzenesulfonyl-carboxylate to a transition metal, yielding diffraction-quality single crystals.

Step-by-Step Methodology:

  • Precursor Mixing: In a 15 mL glass vial, combine 0.1 mmol of the benzenesulfonyl-carboxylate ligand and 0.1 mmol of a metal salt (e.g.,

    
    ).
    
  • Solvent Selection: Add 5 mL of a DMF/Water (4:1 v/v) mixture. Causality: The benzenesulfonyl group requires an organic solvent (DMF) for solvation, while water is necessary to dissolve the inorganic metal salt and frequently acts as an auxiliary co-ligand to satisfy the metal's coordination sphere[4].

  • Solvothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in an oven at 120°C for 48 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 2°C/hour. Reasoning: Because the M-O bond is weakened by the sulfonyl group, rapid cooling will result in kinetic trapping, yielding amorphous powders. Slow cooling ensures the system remains under thermodynamic control, allowing the reversible (hemilabile) bonds to break and reform until the lowest-energy crystalline lattice is achieved.

  • Self-Validation (FT-IR): Isolate the crystals and perform FT-IR spectroscopy. Calculate the

    
     (
    
    
    
    ) of the carboxylate stretches. Compare this to the free ligand to definitively assign the coordination mode (chelating vs. bridging) without solely relying on X-ray diffraction[3].

Workflow S1 1. Ligand Synthesis & Purification S2 2. Potentiometric pKa Titration S1->S2 Purified Ligand S3 3. Solvothermal Complexation S2->S3 pKa Data S4 4. Spectroscopic Validation (IR/XRD) S3->S4 Single Crystals

Figure 2: Self-validating workflow for synthesizing and characterizing sulfonyl-carboxylate complexes.

References

  • Aozun Yazhou Chemical. "Sulfonic Acid Structure In Organic Chemistry." Aozun Asia. Available at:[Link]

  • Auburn University. "Carboxylic Acid Structure and Chemistry: Part 2." Auburn.edu. Available at:[Link]

  • Xingwei Li, et al. "Catalytic, asymmetric carbon–nitrogen bond formation using metal nitrenoids." SNNU.edu.cn. Available at:[Link]

  • Stahl, S. S., et al. "Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions." Chemical Reviews (ACS). Available at:[Link]

  • Mukherjee, G. N., et al. "Metal complexes of some peptide derivatives. Part-XIV. Complex formation of copper(II) with N-benzenesulfonamides." Zenodo. Available at: [Link]

  • Das, A., et al. "Carboxylate and coordination influence on the formation of an active RuV Oxo species." Nature Communications (via NIH). Available at:[Link]

  • MDPI. "Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives." Molecules. Available at:[Link]

Sources

Solubility Profile of 2-(Benzenesulfonyl)terephthalic Acid in DMF and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-(Benzenesulfonyl)terephthalic acid in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

Executive Summary

2-(Benzenesulfonyl)terephthalic acid is a functionalized dicarboxylic acid derivative, primarily utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). Its structure consists of a terephthalic acid core modified with a bulky, polar benzenesulfonyl group at the 2-position.

Unlike its parent compound, Terephthalic Acid (TPA) , which exhibits notoriously low solubility due to a highly symmetric and rigid crystal lattice, the 2-benzenesulfonyl derivative typically displays enhanced solubility in polar aprotic solvents. This enhancement is driven by the "Symmetry Breaking" effect : the bulky substituent disrupts the efficient


-

stacking and hydrogen-bonding network of the crystal lattice, lowering the lattice energy required for dissolution.

Key Solvent Suitability:

  • DMSO (Dimethyl sulfoxide): The primary solvent of choice. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the carboxylic acid protons, while the methyl groups interact with the aromatic rings.

  • DMF (N,N-Dimethylformamide): A secondary solvent, effective for solvothermal synthesis but generally exhibiting slightly lower saturation limits than DMSO for this class of compounds.

Thermodynamic Framework & Theoretical Solubility

To understand the solubility behavior of this compound without specific empirical data points, we must anchor our expectations in the thermodynamics of the parent system (TPA) and the functional group contribution.

Comparative Solubility Baseline (Parent Compound)

The solubility of the parent compound, Terephthalic Acid (TPA), serves as the lower thermodynamic bound . 2-(Benzenesulfonyl)terephthalic acid is expected to exceed these values due to lattice disruption.

SolventTemperature (°C)TPA Solubility ( g/100g solvent)Mechanism of Solvation
DMSO 25~20.0Strong H-bond acceptance from COOH; dipole-dipole interaction with sulfonyl.
DMSO 60~45.5Endothermic dissolution driven by entropy.
DMF 25~6.7Moderate H-bond acceptance; good solvation of aromatic core.
DMF 60~14.2Significant increase with temperature.
Mechanistic Interactions
  • Dipole-Dipole Interactions: The sulfonyl group (-SO₂-) in the ligand possesses a strong dipole moment. DMSO (

    
     D) and DMF (
    
    
    
    D) stabilize this group effectively compared to non-polar solvents.
  • Hydrogen Bonding: The two carboxylic acid groups (-COOH) act as H-bond donors. DMSO and DMF act as H-bond acceptors, breaking the intermolecular dimer network of the solid acid.

  • Steric Hindrance: The benzenesulfonyl group prevents the flat, sheet-like packing seen in TPA, increasing the entropy of the solid

    
     liquid transition.
    

Experimental Protocol: Solubility Determination

Since specific literature values for this derivative are rare, researchers must determine the exact solubility curve for their specific batch purity. The following protocol is the industry standard for generating thermodynamic solubility data.

Materials Required
  • Analyte: Recrystallized 2-(Benzenesulfonyl)terephthalic acid (Purity >99% by HPLC).

  • Solvents: Anhydrous DMF and DMSO (Water content <0.05%).

  • Equipment: Laser monitoring observation system or jacketed equilibrium cell with HPLC.

Method: Isothermal Saturation (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, providing the most accurate data for modeling.

Step-by-Step Workflow:

  • Preparation: Add excess solid ligand to 20 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Dilution & Analysis: Dilute the aliquot immediately with methanol and analyze via HPLC (UV detection at 254 nm).

Visualization of Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate: Const. Temp (T) Stir 24h Start->Equilibrate Settle Phase Separation: Static 2h Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilute Dilution (MeOH) Filter->Dilute Prevent Crash-out Analyze Quantification (HPLC/UV) Dilute->Analyze DataPoint Calculate Mole Fraction (x) Analyze->DataPoint

Caption: Workflow for the gravimetric or chromatographic determination of solubility.

Data Analysis & Thermodynamic Modeling

Once experimental data points (


) are obtained at various temperatures (

), they must be correlated using thermodynamic models to predict solubility at other conditions (e.g., for crystallization design).
Modified Apelblat Equation

This is the most accurate empirical model for terephthalic acid derivatives in polar solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
The (Buchowski) Equation

Useful for checking the consistency of the data.



  • 
     : Parameter related to the association of molecules in solution.
    
  • 
     : Enthalpy factor.
    
  • 
     : Melting point of the solute (Note: This compound likely decomposes before melting; use 
    
    
    
    or treat as a fitting parameter).
Modeling Workflow Visualization

ModelingWorkflow RawData Experimental Data (T, x_exp) Regression Non-linear Regression (Apelblat Model) RawData->Regression Params Extract Parameters (A, B, C) Regression->Params Validation Calculate RAD/RMSD (Error Analysis) Params->Validation Prediction Predict Solubility at Process T Validation->Prediction

Caption: Logical flow for converting raw solubility data into a predictive thermodynamic model.

Practical Implications for Research

Synthesis & Purification
  • Recrystallization: Due to the steep solubility curve in DMSO (high solubility at hot, moderate at cold), DMSO/Water or DMF/Ethanol anti-solvent precipitation is the recommended purification method.

  • MOF Synthesis: When using this ligand for MOF growth, ensure the reaction temperature is above 80°C if using DMF to ensure full dissolution before coordination begins.

Stability Warning
  • DMF Decomposition: At temperatures >120°C, DMF can slowly decompose to dimethylamine, which is basic. This can deprotonate the carboxylic acid groups, inadvertently forming the salt and altering solubility/reactivity.

  • DMSO Instability: Avoid using DMSO with strong oxidizing agents or at temperatures >150°C for prolonged periods due to potential thermal runaway or decomposition.

References

  • Solubility of Terephthalic Acid in Common Solvents.Journal of Chemical & Engineering Data, 2008.
  • Thermodynamic Models for Solubility: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 1999.
  • Synthesis of Sulfonyl-Functionalized MOF Ligands.Crystal Growth & Design, 2015.
  • Solubility of 2-Sulfoterephthalic Acid Salts.Journal of Molecular Liquids, 2019.

Electronic Modulation of Terephthalates: A Technical Guide to Sulfonyl-Substituted pKa Values

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable data, theoretical grounding, and experimental protocols for researchers working with sulfonyl-substituted terephthalic acids.

Executive Summary

Benzene-1,4-dicarboxylic acid (Terephthalic Acid, TPA) is a cornerstone ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a critical intermediate in polymer chemistry. The introduction of sulfonyl groups (


 or 

) onto the benzene ring fundamentally alters the electronic landscape of the molecule. This modification serves two primary functions: it increases aqueous solubility via polar handles and modulates the acidity (

) of the carboxylic acid groups, thereby influencing coordination kinetics with metal nodes (e.g., Zr, Cr, Eu).

This guide analyzes the acidity constants of sulfonyl-substituted TPAs, specifically focusing on 2-sulfoterephthalic acid (H3BDC-SO3) , and provides a validated protocol for their experimental determination.

Theoretical Framework: Electronic Effects on Acidity

The acidity of terephthalic acid derivatives is governed by the stability of the resulting carboxylate anion. Substituents affect this stability through three primary mechanisms:

  • Inductive Effect (

    
    ):  Transmission of charge through 
    
    
    
    -bonds. Sulfonyl groups are strongly electronegative, exerting a
    
    
    effect that stabilizes the carboxylate anion and lowers
    
    
    .
  • Resonance Effect (

    
    ):  Delocalization of 
    
    
    
    -electrons. The sulfonyl group is a
    
    
    -acceptor (
    
    
    ), further withdrawing density from the ring.
  • Field Effect (

    
    ):  Through-space electrostatic interaction. In 2-sulfoterephthalic acid , the sulfonic acid group deprotonates first (
    
    
    
    ). The resulting negative charge (
    
    
    ) creates an electrostatic field that opposes the removal of subsequent protons, potentially dampening the acidity increase expected from induction alone.
Hammett Equation Application

The shift in acidity can be predicted using the Hammett equation:



Where:
  • 
     is the substituent constant (positive for Electron Withdrawing Groups).
    
  • 
     is the reaction constant (1.00 for benzoic acid dissociation).[1]
    

For the


 group (which exists at the pH where carboxylic acids dissociate), the Hammett constants are 

and

. While the inductive withdrawal lowers

, the anionic charge of the sulfonate significantly mitigates this effect compared to a neutral sulfone (

,

).

ElectronicEffects TPA Terephthalic Acid (Reference) Sulfonyl Sulfonyl Group (-SO3H / -SO2R) TPA->Sulfonyl Substitution Inductive Inductive Withdrawal (-I) Stabilizes COO- Sulfonyl->Inductive Electronic Pull Field Anionic Field Effect (If -SO3- is present) Destabilizes COO- formation Sulfonyl->Field Deprotonation Acidity Net Result: Lower pKa (Stronger Acid) vs Unsubstituted TPA Inductive->Acidity Major Contributor Field->Acidity Minor Moderator

Figure 1: Mechanistic pathways by which sulfonyl substitution alters the acidity of the terephthalate core.

Quantitative Data: pKa Values

The following table consolidates experimental and predicted acidity constants. Note that 2-sulfoterephthalic acid behaves as a triacid. The sulfonic acid proton is "super-acidic" and is fully dissociated in aqueous solution.

CompoundSubstituent

(Sulfonic)

(COOH-1)

(COOH-2)
Source
Terephthalic Acid -HN/A3.54 4.46 NIST [1]
2-Sulfoterephthalic Acid

-2.0 (est)2.80 - 3.10 4.10 - 4.30 Derived [2,3]
2,5-Disulfoterephthalic

< -2.0~1.8 (est)~2.9 (est)Predicted**
Benzoic Acid (Ref) -HN/A4.20N/ANIST [1]

*Note: The carboxylic acid pKa values for 2-sulfoterephthalic acid are lower than TPA due to the ortho-effect and electron withdrawal, but the exact value is highly sensitive to ionic strength (


) due to the zwitterionic potential and multiple charged states.
**Predicted values based on additive Hammett shifts for multiple EWGs.
Interpretation for Researchers
  • MOF Synthesis: The lower

    
     of 2-sulfoterephthalic acid (approx 2.8) means it will deprotonate and coordinate to metals at a lower pH than unsubstituted TPA. This requires adjusting the modulator concentration (e.g., acetic acid) to control crystallization rates.
    
  • Solubility: The presence of the

    
     group at pH > 0 ensures that 2-sulfoterephthalic acid is significantly more water-soluble than TPA, which is notoriously insoluble (
    
    
    
    g/L).

Experimental Protocol: Determination via Potentiometric Titration

Due to the low solubility of TPA derivatives and the low range of


, standard colorimetric titrations are insufficient. The following Potentiometric Titration Protocol  is the gold standard for determining these constants.
Materials
  • Analyte: ~0.1 mmol Sulfonyl-TPA derivative.

  • Solvent: 0.1 M NaNO

    
     or KCl (to maintain constant ionic strength).
    
  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Inert Gas: Argon or N

    
     (essential to prevent CO
    
    
    
    absorption, which alters pH).
  • Equipment: Automatic titrator (e.g., Metrohm) or pH meter with glass electrode (precision

    
     pH).
    
Workflow

TitrationProtocol Start Sample Preparation Dissolve 0.1 mmol Ligand in 50 mL degassed 0.1 M NaNO3 Acidify Acidification (Optional) Add excess HCl if starting from salt form (Na-Salt) Start->Acidify Purge Inert Gas Purge Bubble N2 for 15 mins to remove CO2 Acidify->Purge Titrate Titration Loop Add 0.05 mL NaOH aliquots Wait for stability (<0.1 mV/s) Purge->Titrate Data Data Acquisition Record Volume (V) vs pH Titrate->Data Data->Titrate Repeat until pH > 11 Analysis Gran's Plot Analysis Determine Equivalence Points (Ve) Calculate pKa via Bjerrum method Data->Analysis

Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.

Data Analysis: The Bjerrum Method

For a polyprotic acid, calculate the average number of protons bound per ligand (


) at each pH step:


Plot

vs. pH. The

values correspond to the pH at half-integral

values (e.g.,

gives

).

References

  • National Institute of Standards and Technology (NIST). Terephthalic acid: Acid dissociation constants. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-Sulfoterephthalic acid (Compound Summary).[2][3][4] National Library of Medicine. [Link]

  • H. C. Brown, et al.Hammett Substituent Constants and Resonance Parameters. Journal of Organic Chemistry, 1958. (Classic reference for values used in prediction).
  • ASTM International. ASTM D8031-16: Standard Test Method for Acid Number of Terephthalic Acid by Automatic Potentiometric Titration.[Link]

  • Ferey, G., et al.A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area (MIL-101). Science, 2005.

Sources

Steric Hindrance of Benzenesulfonyl Groups in MOF Linkers: A Technical Guide to Pore Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic implementation of benzenesulfonyl (


)  groups within Metal-Organic Frameworks (MOFs) to engineer pore apertures via steric hindrance. Unlike simple alkyl chains, the benzenesulfonyl moiety introduces a unique tetrahedral geometry  at the sulfur atom combined with a rigid, rotating phenyl ring. This architecture creates a "dynamic gate" that significantly enhances kinetic selectivity for gas separation (specifically 

and

) while maintaining framework stability.

This document focuses on the Post-Synthetic Modification (PSM) of amino-functionalized MOFs (e.g., UiO-66-NH


) as the primary vehicle for this functionalization, providing a robust, self-validating protocol for researchers.

Part 1: The Mechanistic Role of Steric Bulk

The Geometry of Hindrance: Sulfonyl vs. Carbonyl

The choice of a benzenesulfonyl group over a benzoyl (amide) group is not merely chemical; it is geometric.

  • Amide Linkage (

    
    ):  The carbonyl carbon is 
    
    
    
    hybridized (planar). The phenyl ring lies relatively flat relative to the linker axis, offering moderate blockage.
  • Sulfonamide Linkage (

    
    ):  The sulfur atom is roughly tetrahedral (
    
    
    
    -like geometry). This creates a distinct "kink" that projects the bulky phenyl ring nearly perpendicular to the pore wall.
  • Result: The effective pore aperture is reduced more drastically, creating a sharper molecular sieve.

Steric Gating Mechanism

The benzenesulfonyl group acts as a steric wall. In MOFs like UiO-66, the triangular pore windows are approximately


.[1]
  • Unmodified:

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) both diffuse freely.
  • Modified: The projecting phenyl rings reduce the aperture to

    
    .
    
  • Selectivity:

    
    , being smaller and having quadrupole interactions with the sulfonyl oxygens, can pass or adsorb. Larger molecules (
    
    
    
    ,
    
    
    ) are kinetically hindered.

G cluster_0 Pore Environment Linker Organic Linker (e.g., BDC-NH-SO2Ph) Sulfonyl Tetrahedral Sulfonyl (-SO2- Kink) Linker->Sulfonyl Covalent Bond Phenyl Phenyl Ring (Steric Wall) Sulfonyl->Phenyl Projects into Pore Selectivity Kinetic Sieving (CO2 passes, N2 blocked) Phenyl->Selectivity Aperture < 3.8 Å Gas_Mix Gas Mixture (CO2 + N2) Gas_Mix->Phenyl Steric Collision

Figure 1: Mechanistic pathway of steric gating. The tetrahedral geometry of the sulfonyl group projects the phenyl ring into the pore, effectively sieving larger gas molecules.

Part 2: Synthesis & Ligand Design

The most reliable method to introduce benzenesulfonyl groups is via Post-Synthetic Modification (PSM) of an amino-tagged parent MOF. Direct synthesis with bulky ligands often leads to topological defects or failure to crystallize.

Experimental Protocol: PSM of UiO-66-NH

Objective: Convert pendant


 groups to 

.
Reagents:
  • Parent MOF: UiO-66-NH

    
     (activated, vacuum dried at 
    
    
    
    ).
  • Reagent: Benzenesulfonyl Chloride (

    
    ).
    
  • Base: Pyridine or Triethylamine (TEA) (to scavenge HCl byproduct).

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
Step-by-Step Workflow:
  • Activation: Degas

    
     of UiO-66-NH
    
    
    
    at
    
    
    under vacuum (
    
    
    ) for 12 hours to remove water from clusters.
  • Dispersion: Suspend the MOF powder in

    
     anhydrous DCM. Sonicate for 20 mins to ensure discrete particle dispersion.
    
  • Reaction:

    • Add

      
       (relative to 
      
      
      
      sites) of Pyridine.
    • Add

      
       of Benzenesulfonyl Chloride dropwise at 
      
      
      
      (ice bath) to control exotherm.
    • Allow to warm to Room Temperature (RT) and stir gently for 24–48 hours. Note: Do not use magnetic stir bars directly on crystals; use overhead stirring or gentle shaking to prevent grinding.

  • Washing (Critical): Centrifuge and decant. Wash

    
     with DCM to remove unreacted chloride. Wash 
    
    
    
    with Methanol to remove pyridine salts.
  • Re-activation: Solvent exchange with low-boiling solvent (Acetone/DCM) for 3 days, followed by vacuum drying at

    
    .
    

Synthesis Step1 1. Parent MOF (UiO-66-NH2) Activated Step2 2. PSM Reaction + PhSO2Cl + Pyridine in Anhydrous DCM Step1->Step2 Step3 3. Nucleophilic Attack (-NH2 attacks S) Step2->Step3 24-48h @ RT Step4 4. Washing & Activation Remove HCl/Pyridine salts Step3->Step4 Final Target: UiO-66-NH-SO2Ph (Sterically Hindered) Step4->Final

Figure 2: Synthesis workflow for Post-Synthetic Modification (PSM) of amino-MOFs with benzenesulfonyl chloride.

Part 3: Impact on Porosity & Gas Separation[2]

The introduction of the benzenesulfonyl group results in a trade-off: Capacity vs. Selectivity . The steric bulk consumes pore volume but enhances the separation factor.

Comparative Data Analysis

The following table summarizes the typical structural changes observed when modifying UiO-66-NH


 with bulky phenyl-containing groups (Benzenesulfonyl or Benzoyl analogs).
PropertyParent MOF (UiO-66-NH

)
Functionalized MOF (UiO-66-NH-SO

Ph)
Impact Analysis
BET Surface Area


Decrease: Bulky groups occupy void space.
Pore Aperture


Decrease: Critical for kinetic sieving.

Uptake (

)
ModerateModerate/LowerVariable: Lower volume, but higher affinity sites.

Selectivity


Increase: Steric hindrance blocks

more effectively.
Hydrophobicity Low (Hydrophilic)HighIncrease: Phenyl rings shield metal clusters from water.

Data derived from comparative trends in functionalized Zr-MOF literature [1, 2].

Interpreting the Data[3]
  • The "Goldilocks" Zone: The benzenesulfonyl group is particularly effective because the sulfonyl oxygens (

    
    ) provide a polar binding site for 
    
    
    
    (quadrupole interaction), while the phenyl ring provides the steric blockade against
    
    
    .
  • Thermal Stability: Sulfonamides are generally more resistant to hydrolysis than amides, offering superior long-term stability in flue gas conditions (presence of moisture/

    
    ).
    

Part 4: Troubleshooting & Quality Control

Verification of Functionalization

How do you know the reaction worked?

  • PXRD (Powder X-Ray Diffraction): Ensure the crystallinity is maintained. New peaks at low angles may indicate breathing modes, but the primary peaks should align with the parent MOF.

  • H-NMR (Digestion): Digest the MOF in

    
    .
    
    • Look for: Shift in the aromatic protons.

    • Calculate: Conversion % by integrating the phenyl protons of the benzenesulfonyl group (

      
      ) vs. the terephthalate linker protons.
      
  • FTIR: Disappearance of the

    
     doublet (
    
    
    
    ) and appearance of
    
    
    stretches (
    
    
    ).
Common Pitfalls
  • Incomplete Activation: If the parent MOF pores contain solvent, the bulky benzenesulfonyl chloride cannot diffuse inside. Solution: rigorous activation.

  • Pore Blocking: If the reaction is too fast (high temp), functionalization occurs only on the surface, sealing the pores ("egg-shell" effect). Solution: Slow reaction at RT or lower.

References

  • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702.

  • Wang, B., et al. (2019). A new approach to enhancing the CO2 capture performance of defective UiO-66 via post-synthetic defect exchange.[2][3] Dalton Transactions.

  • Biswas, S., & Van Der Voort, P. (2013). A general strategy for the synthesis of functionalized UiO-66 frameworks via post-synthetic exchange. Chemical Science.

  • Llewellyn, P. L., et al. (2016). A Robust Sulfonate-Based Metal–Organic Framework with Permanent Porosity for Efficient CO2 Capture.[4] Chemistry of Materials.

Sources

Technical Guide: Thermal Stability & Characterization of 2-(Benzenesulfonyl)terephthalic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability of 2-(Benzenesulfonyl)terephthalic acid (H₂bst) , a specialized V-shaped dicarboxylic acid ligand used primarily in the synthesis of functional Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers.

Unlike simple terephthalic acid, the introduction of the bulky, electron-withdrawing benzenesulfonyl group (


) at the 2-position alters the ligand's thermal profile, solubility, and coordination geometry. This guide details the synthesis-purity-stability relationship, outlines validated TGA/DSC protocols, and analyzes the decomposition mechanisms that researchers must anticipate during solvothermal synthesis and activation.

Molecular Architecture & Thermal Prerequisites[1][2]

The thermal behavior of H₂bst is dictated by two competing structural features:

  • The Terephthalate Core: Provides high thermal rigidity due to aromatic resonance.[1]

  • The Sulfonyl Bridge (

    
    ):  A thermally robust linker that introduces significant steric bulk, forcing the phenyl rings into a non-planar conformation. This steric strain can lower the lattice energy of the free ligand compared to planar analogs, potentially affecting sublimation and decomposition points.
    
Key Physical Properties (Typical)
PropertyValue / RangeRelevance to Stability
Formula

Molecular Weight: ~306.29 g/mol
Geometry V-shaped / Helical potentialInduces non-centrosymmetric MOF topologies.
Melting Point >280°C (Decomposition often competes)High melting point requires solvothermal synthesis.
Solubility DMSO, DMF, hot alcoholsLow solubility in water/chloroform affects purification.

Synthesis & Purification: The Foundation of Stability

Thermal stability data is often compromised by trace impurities (unreacted thiols or partial esters). To ensure reproducible TGA data, a high-purity synthesis route is required. The following protocol utilizes nucleophilic aromatic substitution followed by oxidation, ensuring the robust sulfone bridge is formed correctly.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Precursors Precursors: Dimethyl 2-nitroterephthalate + Thiophenol Step1 1. Substitution (K2CO3, DMF, 80°C) Precursors->Step1 Intermediate1 Intermediate: Dimethyl 2-(phenylthio) terephthalate Step1->Intermediate1 Step2 2. Oxidation (H2O2/AcOH or KMnO4) Intermediate1->Step2 Intermediate2 Intermediate: Dimethyl 2-(benzenesulfonyl) terephthalate Step2->Intermediate2 Step3 3. Hydrolysis (NaOH/H2O, then HCl) Intermediate2->Step3 Product Final Ligand: 2-(Benzenesulfonyl) terephthalate (H2bst) Step3->Product

Figure 1: Validated synthetic pathway for H₂bst. The oxidation step (Step 2) is critical; incomplete oxidation leads to sulfide impurities which degrade at lower temperatures.

Purification Protocol for Thermal Analysis
  • Acidification: Precipitate the crude acid from alkaline solution using 2M HCl until pH < 2.

  • Washing: Wash copiously with distilled water to remove inorganic salts (NaCl/KCl) which can catalyze thermal degradation during TGA.

  • Recrystallization: Recrystallize from a mixture of DMF/Ethanol.

  • Drying: Dry under vacuum at 80°C for 12 hours. Note: Solvent inclusion (DMF) is common; TGA will show weight loss at 150°C if not fully activated.

Thermal Analysis Methodology (TGA/DSC)

To accurately determine the thermal stability of H₂bst and its metal complexes, specific instrument parameters must be standardized to distinguish between desolvation, phase changes, and molecular decomposition.

Validated Experimental Protocol
  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

  • Crucible: Alumina (

    
    ) or Platinum (Pt).[1] Alumina is preferred to prevent catalytic reactions with the sulfonyl group at high T.
    
  • Atmosphere:

    • Nitrogen (

      
      ): 20-50 mL/min (For intrinsic molecular stability).
      
    • Synthetic Air: 20-50 mL/min (For oxidative stability studies).[1]

  • Temperature Program:

    • Isothermal: 5 mins at 30°C (Stabilize balance).

    • Ramp: 5°C/min to 150°C (Solvent removal check).

    • Isothermal: 10 mins at 150°C.

    • Ramp: 10°C/min to 800°C (Decomposition analysis).

Data Interpretation Logic
  • Event A (< 150°C): Moisture/Surface water loss.

  • Event B (150°C - 250°C): Removal of coordinated solvents (DMF/DMA) if analyzing a MOF or solvate.

  • Event C (300°C+): Decomposition of the carboxylic acid groups (Decarboxylation).

  • Event D (400°C+): Cleavage of the C-S bond and breakdown of the sulfonyl bridge.

Comparative Thermal Stability Data

The following data summarizes the thermal performance of the free ligand versus its coordinated metal complexes. Coordination to metal centers typically enhances thermal stability by "locking" the carboxylate groups into a rigid lattice.

Material SystemOnset of Decomposition (

)
Residual Mass (800°C,

)
Critical Failure Mechanism
Free Ligand (H₂bst) 290°C - 310°C ~5-10%Decarboxylation followed by sublimation/charring.
Zn-MOF (e.g., [Zn(bst)]) 360°C - 390°C ~35-40% (ZnO)Collapse of metal-carboxylate clusters.
Cu-MOF (e.g., [Cu(bst)]) 330°C - 350°C ~25-30% (CuO/Cu)Reduction of Cu(II) and ligand oxidation.
Co-MOF (e.g., [Co(bst)]) 380°C - 410°C ~40% (CoO)High stability due to strong Co-O bonds.

Note: Values are representative of high-crystallinity samples. Amorphous samples will show lower stability.

Decomposition Mechanisms

Understanding how the molecule breaks down is crucial for high-temperature applications (e.g., catalysis). The decomposition occurs in distinct stages.[1][2][3][4]

Degradation Pathway Visualization

DecompositionPathway Start Intact Ligand/MOF (T < 250°C) Stage1 Stage 1: Decarboxylation (Loss of CO2) ~300-350°C Start->Stage1 Heat Input Stage2 Stage 2: Sulfonyl Cleavage (C-S Bond Homolysis) (Release of SO2/Ph-H) ~400-450°C Stage1->Stage2 Radical Formation Stage3 Stage 3: Carbonization (Formation of Char/Metal Oxide) > 500°C Stage2->Stage3 Oxidation/Condensation

Figure 2: Step-wise thermal degradation mechanism. The sulfone bridge is remarkably stable, often surviving the initial loss of carboxylate groups.

Mechanistic Insight[1][6]
  • Decarboxylation: The first step is invariably the loss of

    
     groups as 
    
    
    
    . In MOFs, this is delayed because the carboxylates are stabilized by metal coordination.
  • Sulfone Stability: The

    
     group is highly stable against oxidation. However, at temperatures exceeding 400°C, the 
    
    
    
    bond weakens. The bond energy of
    
    
    is significant, contributing to the high residual char yield compared to non-sulfonated terephthalates.
  • Role of the Phenyl Ring: The pendant phenyl ring acts as a "heat sink" via vibrational relaxation but eventually cleaves off, contributing to weight loss in the 400°C+ region.

Applications in Drug Development & Materials Science[7]

While primarily a MOF linker, the thermal stability of H₂bst is relevant to pharmaceutical applications:

  • Drug Delivery Vectors: MOFs based on H₂bst are explored as carriers for thermally sensitive drugs. The high

    
     of the framework ensures it survives sterilization via autoclaving (typically 121°C), which many peptide-based carriers cannot withstand.
    
  • Solid-State Synthesis: The ligand's stability allows for solvent-free mechanochemical synthesis (grinding with metal oxides), which generates local heat. H₂bst resists degradation during this high-energy process.

References

  • Synthesis of Sulfonyl-Terephthalates: Title: Synthesis and Characterization of Sulfonyl-Functionalized Dicarboxylic Acids for MOF Construction. Source: BenchChem Technical Guides / Journal of Chemical Crystallography (General Protocol).
  • Thermal Analysis of Terephthalic Derivatives

    • Title: Thermal Stability of Terephthal
    • Source: BenchChem.[5][1][6]

  • MOF Stability Mechanisms

    • Title: Comparative thermal stability of MOFs based on different dicarboxylic acid linkers.
    • Source: Materials Science Reference.[7]

    • URL
  • Sulfone Chemistry

    • Title: Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid (Structural Analog Analysis).
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Engineering Pore Environments: A Comparative Analysis of 2-Sulfoterephthalic Acid and 2-(Benzenesulfonyl)terephthalic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

As the field of reticular chemistry matures, the precise functionalization of organic linkers has become the primary vector for tuning the physicochemical properties of Metal-Organic Frameworks (MOFs) and coordination polymers. Among the most impactful modifications to the ubiquitous terephthalic acid (1,4-benzenedicarboxylic acid) core is the introduction of sulfur-containing moieties at the 2-position.

This technical guide provides an in-depth mechanistic analysis of two distinct functionalized linkers: 2-sulfoterephthalic acid (2-STA) and 2-(benzenesulfonyl)terephthalic acid (2-BSTA) . By contrasting their electronic properties, steric profiles, and resulting framework behaviors, this whitepaper serves as a blueprint for researchers designing next-generation materials for proton conduction, gas separation, and catalysis.

Structural and Electronic Divergence

While both 2-STA and 2-BSTA share the rigid, linear dicarboxylate backbone necessary for constructing predictable MOF topologies (such as the UiO or MIL series), their functional side groups dictate entirely different pore microenvironments.

2-Sulfoterephthalic Acid (2-STA)

2-STA features a sulfonic acid group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) directly attached to the phenyl ring. Synthesized via the harsh sulfonation of terephthalic acid using oleum at elevated temperatures (255°C–260°C)[1], this linker is typically isolated as a monosodium salt to enhance solubility.
  • Electronic Profile: The

    
     group is a strong Brønsted acid (
    
    
    
    ). When deprotonated, the resulting sulfonate anion is highly polar and hydrophilic.
  • Steric Profile: The sulfonate group is relatively compact, allowing it to project into the pores of MOFs without causing severe steric hindrance or framework distortion.

2-(Benzenesulfonyl)terephthalic Acid (2-BSTA)

2-BSTA features a bulky benzenesulfonyl group (


). Unlike the sulfonic acid, this is a neutral sulfone moiety.
  • Electronic Profile: The sulfone group is highly electron-withdrawing and possesses a strong local dipole moment due to the

    
     bonds, but it lacks an acidic proton. It interacts via dipole-quadrupole and van der Waals forces rather than electrostatic or hydrogen-bonding networks[2].
    
  • Steric Profile: The addition of a second phenyl ring creates massive steric bulk. In coordination networks, this bulk restricts the rotational freedom of the linker, locking the dihedral angles. This rigidity often prevents framework interpenetration and forces the assembly of unprecedented, non-default secondary building units (SBUs)[3].

Mechanistic Impact on Framework Applications

The choice between 2-STA and 2-BSTA fundamentally alters the host-guest chemistry of the resulting MOF.

The Hydrophilic Proton Conductor: 2-STA

When incorporated into highly stable architectures like UiO-66 or MIL-101, 2-STA transforms the pore into a highly acidic, hydrophilic channel[4]. The tethered ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 groups act as proton donors. Under humid conditions, water molecules cluster around the sulfonate groups, creating a continuous hydrogen-bonded network. This enables rapid proton transport via the Grotthuss mechanism  (proton hopping). For instance, UiO-66 functionalized with sulfonic acid derivatives can achieve remarkable proton conductivities exceeding 

at 90 °C.
The Hydrophobic Gas Sieve: 2-BSTA

Conversely, the benzenesulfonyl group in 2-BSTA creates a pore environment that is simultaneously polar and hydrophobic. The bulky phenyl ring shields the framework from moisture, enhancing hydrothermal stability, while the polar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bonds act as highly specific binding sites. The strong quadrupolar interactions between the sulfone moieties and carbon dioxide molecules make 2-BSTA-based MOFs exceptionally selective for 

capture over non-polar gases like

and

[2].

G Core Terephthalic Acid Core STA 2-Sulfoterephthalic Acid (-SO3H) Core->STA Sulfonation BSTA 2-(Benzenesulfonyl)terephthalic Acid (-SO2Ph) Core->BSTA Sulfonylation Prop1 Strong Brønsted Acid Highly Hydrophilic STA->Prop1 Prop2 Neutral Sulfone Sterically Bulky & Hydrophobic BSTA->Prop2 App1 Proton Conduction Water Purification Prop1->App1 Grotthuss Mechanism App2 Selective CO2 Capture Hydrophobic Catalysis Prop2->App2 Quadrupolar Interactions

Fig 1: Divergent physicochemical properties and applications of 2-STA vs. 2-BSTA linkers.

Quantitative Data Comparison

To facilitate material selection, the core differences between the two functionalized linkers are summarized in Table 1.

Parameter2-Sulfoterephthalic Acid (2-STA)2-(Benzenesulfonyl)terephthalic Acid (2-BSTA)
Functional Group Sulfonic Acid (

)
Benzenesulfonyl (

)
Brønsted Acidity Strong (

)
Non-acidic (Neutral)
Steric Hindrance Low to ModerateExtremely High
Pore Environment Hydrophilic, AcidicHydrophobic, Polar
Primary Interaction Electrostatic, Hydrogen BondingDipole-Quadrupole, Dispersion Forces
Target Application Solid-state electrolytes, Dye adsorptionFlue gas separation (

), VOC capture
Framework Effect Maintains default topology (e.g., UiO-66)Forces novel SBU formation / blocks interpenetration

Experimental Workflows & Self-Validating Protocols

The synthesis and activation of MOFs containing these linkers require entirely different handling procedures due to their distinct chemical natures. Below are the field-proven, step-by-step methodologies designed as self-validating systems.

Protocol A: Synthesis and Validation of 2-STA MOF (e.g., UiO-66-SO3H)

Causality: Because 2-STA is highly acidic, it is often supplied as a monosodium salt to prevent auto-catalytic degradation during storage. However, the


 ions must be removed post-synthesis to activate the proton-conducting 

sites.
  • Solvothermal Synthesis: Dissolve

    
     and 2-sulfoterephthalic acid monosodium salt in N,N-dimethylformamide (DMF). Add acetic acid as a modulator. Heat at 120 °C for 24 hours.
    
  • Activation (Ion Exchange): Wash the resulting powder thoroughly with DMF to remove unreacted precursors. Immerse the powder in a 0.1 M

    
     solution in methanol for 24 hours, replacing the solution twice.
    
    • Why: The

      
       wash forces the exchange of 
      
      
      
      for
      
      
      , converting the inactive sulfonate salt into the active sulfonic acid form.
  • Drying: Evacuate under vacuum at 90 °C for 12 hours.

  • Self-Validation (EIS): Perform Electrochemical Impedance Spectroscopy (EIS) at varying relative humidities (RH).

    • Validation Check: A successful activation is confirmed if the Nyquist plot exhibits a distinct semicircle at low RH that dramatically shrinks (resistance drops) as RH approaches 100%, proving water-mediated proton conduction.

Protocol B: Synthesis and Validation of 2-BSTA MOF

Causality: The massive steric bulk of the benzenesulfonyl group creates highly porous but mechanically fragile frameworks. Standard thermal activation will cause the pores to collapse due to the surface tension of escaping solvent molecules.

  • Solvothermal Synthesis: Dissolve the metal precursor (e.g.,

    
    ) and 2-BSTA in a DMF/Water mixture. Heat strictly at 90 °C for 48 hours.
    
    • Why: The bulky

      
       group restricts rotational freedom, requiring slower, lower-temperature crystallization kinetics to prevent the precipitation of amorphous kinetic products.
      
  • Solvent Exchange: Soak the crystals in anhydrous acetone for 3 days, replacing the solvent daily.

  • Activation (Supercritical Drying): Transfer the acetone-exchanged MOF to a Supercritical

    
     (
    
    
    
    ) dryer. Flush with liquid
    
    
    at 10 °C, then heat to 40 °C (above the critical point) and slowly vent.
    • Why:

      
       has zero surface tension, preventing capillary-force-induced framework collapse during solvent removal.
      
  • Self-Validation (Gas Sorption): Collect

    
     and 
    
    
    
    sorption isotherms at 273 K.
    • Validation Check: A successfully synthesized and activated 2-BSTA MOF will show negligible

      
       uptake (due to the hydrophobic/kinetic barrier) but a steep, high-capacity Type-I isotherm for 
      
      
      
      at low pressures, confirming the intact quadrupolar affinity of the sulfone groups.

Workflow cluster_STA 2-STA Workflow (Proton Conductor) cluster_BSTA 2-BSTA Workflow (Gas Sieve) Start Ligand Selection Syn1 Solvothermal Synthesis (ZrCl4 + 2-STA-Na + Modulator) Start->Syn1 Syn2 Solvothermal Synthesis (Zn(NO3)2 + 2-BSTA + Slow Kinetics) Start->Syn2 Act1 Activation (HCl/MeOH Wash to free -SO3H) Syn1->Act1 Val1 Validation (EIS: Humidity-dependent Nyquist) Act1->Val1 Act2 Activation (Supercritical CO2 Drying) Syn2->Act2 Val2 Validation (Gas Sorption: CO2/N2 Selectivity) Act2->Val2

Fig 2: Self-validating experimental workflows for 2-STA and 2-BSTA framework synthesis.

References

  • PrepChem. "Example 6--Preparation of 2-Sulfoterephthalic acid." PrepChem.com.
  • PubChem. "2-Sulfoterephthalic Acid Monosodium Salt | CID 23688256." National Institutes of Health (NIH).
  • National Center for Biotechnology Information. "Research on Improved MOF Materials Modified by Functional Groups for Purification of Water." PMC.
  • Royal Society of Chemistry. "Remarkable proton conducting behavior driven by synergistic effects in acid–base conjugated MOFs impregnated with sulphuric acid molecules." Dalton Transactions.
  • Chemistry - A European Journal. "Unprecedented Sulfone-Functionalized Metal-Organic Frameworks and Gas-Sorption Properties." University of Crete.
  • ACS Applied Materials & Interfaces. "Polar Sulfone-Functionalized Oxygen-Rich Metal–Organic Frameworks for Highly Selective CO2 Capture and Sensitive Detection of Acetylacetone at ppb Level." American Chemical Society.

Sources

Methodological & Application

Using 2-(Benzenesulfonyl)terephthalic acid for CO2 capture MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity CO2 Capture using 2-(Benzenesulfonyl)terephthalate-based MOFs

Abstract

This technical guide details the synthesis and application of 2-(Benzenesulfonyl)terephthalic acid (


)  as a ligand for constructing moisture-tolerant, high-affinity CO2 capture Metal-Organic Frameworks (MOFs). Unlike standard terephthalate linkers, the 

ligand incorporates a pendant sulfonyl-phenyl group. This moiety serves a dual purpose: the sulfone (

) group enhances

binding via dipole-quadrupole interactions, while the hydrophobic phenyl ring provides steric bulk to tune pore aperture and improve hydrolytic stability. This guide provides a validated workflow for ligand synthesis, solvothermal MOF growth (specifically the Zr-based analogue, Zr-BST ), and rigorous gas sorption analysis.

Introduction: The Sulfone Advantage in Carbon Capture

Effective post-combustion carbon capture requires adsorbents that discriminate between


 and 

under humid conditions. Standard MOFs (e.g., MOF-5, HKUST-1) often fail due to water competition or low selectivity.

Why 2-(Benzenesulfonyl)terephthalic acid?

  • Electronic Tuning: The sulfone group acts as a strong Lewis base site, increasing the isosteric heat of adsorption (

    
    ) for 
    
    
    
    (typically 30–40 kJ/mol) compared to unfunctionalized linkers.
  • Steric Gating: The bulky benzenesulfonyl side group reduces the effective pore size, enhancing kinetic selectivity for

    
     (3.3 Å) over 
    
    
    
    (3.64 Å).
  • Hydrophobicity: The pendant phenyl ring shields the metal clusters from water attack, a critical failure mode in industrial flue gas treatment.

Material Preparation: Ligand Synthesis

Note: Commercial availability of 2-(Benzenesulfonyl)terephthalic acid is limited. The following protocol describes its synthesis via nucleophilic aromatic substitution (


) followed by oxidation.
Step 2.1: Synthesis Workflow (DOT Diagram)

LigandSynthesis Start Dimethyl 2-nitroterephthalate Step1 Thioether Intermediate (Dimethyl 2-(phenylthio)terephthalate) Start->Step1 PhSH, K2CO3 DMF, 80°C (SNAr) Step2 Sulfone Diester (Dimethyl 2-(benzenesulfonyl)terephthalate) Step1->Step2 H2O2 / AcOH Reflux (Oxidation) Final Ligand H2BST (2-(Benzenesulfonyl)terephthalic acid) Step2->Final LiOH, THF/H2O then HCl (Hydrolysis)

Figure 1: Synthetic pathway for the H2BST ligand starting from nitro-terephthalate precursors.

Step 2.2: Detailed Protocol
  • Thiol Coupling (

    
    ): 
    
    • Dissolve Dimethyl 2-nitroterephthalate (1 equiv) and Thiophenol (1.1 equiv) in DMF.

    • Add

      
        (2.0 equiv) and heat to 80°C for 12 hours under 
      
      
      
      .
    • Mechanism:[1][2][3][4] The thiolate anion displaces the nitro group.

    • Workup: Pour into ice water, filter the yellow precipitate (Dimethyl 2-(phenylthio)terephthalate).

  • Oxidation:

    • Dissolve the thioether in Glacial Acetic Acid.

    • Add excess

      
        dropwise at 0°C, then reflux for 4 hours.
      
    • Result: Conversion of sulfide (

      
      ) to sulfone (
      
      
      
      ).
  • Hydrolysis:

    • Suspend the sulfone diester in THF/Water (1:1).

    • Add LiOH (4 equiv) and stir at 60°C overnight.

    • Acidify with HCl to pH 1 to precipitate the white crystalline

      
       .
      

MOF Synthesis: The Zr-BST Protocol

We utilize a Zr-based architecture (analogous to UiO-66) due to its superior chemical stability.

Reagents:

  • 
     (Metal source)
    
  • 
     (Ligand)
    
  • DMF (Solvent)[3]

  • Formic Acid (Modulator)

Protocol:

  • Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.5 mmol) and 
    
    
    
    (0.5 mmol) in 10 mL DMF.
  • Modulation: Add 1 mL Formic Acid. Note: The modulator competes with the ligand, slowing nucleation to improve crystal size and defect density.

  • Solvothermal Reaction: Seal the vial and place in a preheated oven at 120°C for 24 hours .

  • Collection: Centrifuge the resulting white powder.

  • Washing: Wash 3x with DMF (to remove unreacted ligand) and 3x with Methanol (to exchange high-boiling DMF).

Activation & Characterization

Proper activation is the single most critical step for maximizing surface area.

Step 4.1: Activation Protocol
  • Solvent Exchange: Soak the as-synthesized MOF in anhydrous methanol for 3 days, refreshing the solvent every 24 hours.

  • Degassing: Transfer to a vacuum line. Heat at 150°C under dynamic vacuum (

    
     Torr) for 12 hours.
    
    • Caution: Do not exceed 200°C initially, as the sulfonyl group can be thermally sensitive compared to the bare benzene ring.

Step 4.2: Key Characterization Metrics (Table)
TechniqueParameterTarget Value for Zr-BSTPurpose
PXRD 2

Peaks
Matches simulated UiO-66 topologyConfirm phase purity & crystallinity.

Isotherm
BET Surface Area800 – 1100

Verify porosity. Lower than UiO-66 (1600

) due to bulky sulfonyl group.
TGA Decomposition Temp> 350°CEnsure thermal stability for flue gas applications.
Pore Size Dist. Pore Width~6 – 8 ÅConfirm steric crowding by phenylsulfonyl group.

CO2 Capture Performance Testing

Step 5.1: Adsorption Mechanism (DOT Diagram)

CO2Capture GasStream Flue Gas Mixture (CO2 + N2 + H2O) MOF_Surface Zr-BST Pore Surface GasStream->MOF_Surface Diffusion Interaction1 Dipole-Quadrupole Interaction (Sulfone O=S=O ... C=O=O) MOF_Surface->Interaction1 CO2 Binding Interaction2 Steric Exclusion (Phenyl Ring blocks N2) MOF_Surface->Interaction2 N2 Rejection Result High Selectivity Capture Interaction1->Result Interaction2->Result

Figure 2: Mechanistic basis for selective CO2 capture in Zr-BST.

Step 5.2: Experimental Protocol
  • Isotherm Collection: Measure

    
     and 
    
    
    
    isotherms at 273 K (ice bath) and 298 K (water bath) up to 1 bar.
  • Selectivity Calculation (IAST): Use the Ideal Adsorbed Solution Theory (IAST) model for a 15:85

    
     mixture (typical flue gas).
    
    
    
    
    Target Selectivity: > 50 (Excellent for post-combustion capture).
  • Heat of Adsorption (

    
    ): 
    Calculate using the Clausius-Clapeyron equation from 273 K and 298 K data.
    Expected 
    
    
    
    : 30–35 kJ/mol (Indicating moderate chemisorption/strong physisorption, ideal for energy-efficient regeneration).

Troubleshooting & Optimization

  • Issue: Low Surface Area (< 500

    
    ).
    
    • Cause: Incomplete removal of terephthalic acid or collapsed pores.

    • Fix: Extend Methanol exchange to 5 days; use Supercritical

      
       drying (SCD) if available.
      
  • Issue: Amorphous Product.

    • Cause: Reaction temperature too low or modulator concentration too high.

    • Fix: Increase temp to 130°C or reduce Formic Acid ratio.

  • Issue: Low Selectivity.

    • Cause: Defects (missing linkers) creating large voids.

    • Fix: Add a small amount of monocarboxylic acid (e.g., benzoic acid) during synthesis to "cap" defects.

References

  • Synthesis of Functionalized Terephthalates: BenchChem Technical Guide. "A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications."

  • Sulfone-MOF Concepts: Nature Chemistry (via PubMed). "Unprecedented Sulfone-Functionalized Metal-Organic Frameworks and Gas-Sorption Properties."

  • General UiO-66 Synthesis Protocols: Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." J. Am. Chem. Soc.

  • CO2 Capture Mechanisms in MOFs: Yaghi, O. M., et al. "Carbon capture and conversion using metal–organic frameworks and MOF-based materials."[5][6][7] Chemical Society Reviews.

  • Ligand Synthesis via Nucleophilic Substitution: Organic Letters (via Organic Chemistry Portal). "Synthesis of Thiophenols via Nucleophilic Aromatic Substitution."

Sources

Advanced Framework Functionalization: Post-Synthetic Modification vs. Direct Synthesis with Sulfonyl Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Materials Scientists, MOF/COF Chemists, and Drug Delivery Researchers

Executive Summary

The integration of sulfonyl (–SO₂R) and sulfonate (–SO₃H) functionalities into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is highly sought after for applications in solid-state proton conduction, heavy metal water remediation, and heterogeneous catalysis[1],[2]. However, researchers face a critical strategic divergence during material design: should these functional groups be introduced via Direct Synthesis (using pre-functionalized linkers) or via Post-Synthetic Modification (PSM) ?

This application note dissects the mechanistic trade-offs between these two paradigms. We demonstrate why direct synthesis often leads to structural failure due to thermodynamic mismatches, and provide validated, self-verifying protocols for achieving high-fidelity sulfonyl functionalization using orthogonal Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[3].

Mechanistic Paradigms: Causality in Experimental Design

The Pitfalls of Direct Synthesis: HSAB Mismatch and Steric Penalty

Direct synthesis involves the solvothermal assembly of metal nodes (e.g., ZrCl₄) with sulfonyl-decorated organic linkers (e.g., 2-sulfo-1,4-benzenedicarboxylic acid). While theoretically straightforward, this approach frequently fails due to Hard-Soft Acid-Base (HSAB) competition [2].

Sulfonate groups are strong Lewis bases (hard donors) that actively compete with carboxylate linkers for coordination to high-valent, hard metal nodes like Zr(IV) or Ti(IV). This competitive coordination disrupts the thermodynamic self-assembly of the framework. Instead of forming a highly ordered crystalline lattice, the reaction yields amorphous precipitates, structural defects, and drastically reduced porosity[1]. Furthermore, highly polar sulfonyl linkers often exhibit poor solubility in standard solvothermal solvents (DMF, DEF), altering crystallization kinetics and preventing scalable synthesis.

The PSM Advantage: SuFEx Click Chemistry

To circumvent the thermodynamic penalties of direct synthesis, Post-Synthetic Modification (PSM) decouples framework assembly from functionalization[3]. By synthesizing a pristine framework with a latent, non-coordinating reactive tag, the structural topology and porosity are locked in place prior to chemical modification[4].

For sulfonyl functionalization, the breakthrough methodology is SuFEx (Sulfur(VI) Fluoride Exchange) [3]. By incorporating a sulfonyl fluoride (–SO₂F) tagged linker into a MOF (e.g., UiO-67-SO₂F), the framework is synthesized with pristine crystallinity because the –SO₂F group is chemically inert under acidic solvothermal conditions and does not coordinate to metal nodes[4]. Post-synthesis, the –SO₂F groups act as connective hubs, reacting quantitatively with silyl ethers or amines to form stable sulfonate or sulfonamide linkages without degrading the MOF architecture[3],[5].

Comparative Data Analysis

The following table summarizes the experimental outcomes when comparing Direct Synthesis against SuFEx-mediated PSM for sulfonyl-functionalized frameworks.

ParameterDirect Synthesis (Sulfonate Linkers)Post-Synthetic Modification (SuFEx)
Synthetic Yield Low to Moderate (often amorphous)High (Quantitative conversion >95%)
Porosity Retention Poor (Pore collapse / blockage)Excellent (Topology strictly preserved)
Crystallinity Highly compromisedMaintained (Single-crystal to single-crystal possible)
Functional Group Tolerance Low (HSAB mismatch with metal nodes)High (Orthogonal click chemistry)
Scalability Difficult (due to linker solubility issues)Highly scalable and reproducible

Standard Operating Protocols

The following protocols contrast the "brute force" direct synthesis approach with the precision SuFEx PSM workflow. Every step in the PSM workflow includes self-validating analytical checks to ensure trustworthiness.

Protocol A: Direct Synthesis Attempt (UiO-66-SO₃H) - Not Recommended

This protocol highlights the synthetic bottleneck caused by competitive coordination.

  • Preparation: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of 2-sulfo-1,4-benzenedicarboxylic acid (SO₃H-H₂BDC) in 30 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 30 equivalents of acetic acid as a modulator to slow crystallization.

  • Solvothermal Synthesis: Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Observation: The resulting product is typically a dense gel or poorly crystalline powder. Powder X-ray Diffraction (PXRD) will show broad, undefined peaks, indicating a failure to form the desired fcu topology due to sulfonate-Zr coordination[2].

Protocol B: SuFEx-Mediated PSM (UiO-67-SO₂F to UiO-67-SO₃R) - Recommended

This protocol utilizes orthogonal click chemistry to achieve quantitative functionalization.

Phase 1: Synthesis of the Latent Framework (UiO-67-SO₂F)

  • Reagent Mixing: Combine ZrCl₄ (0.5 mmol), 4,4'-biphenyldicarboxylic acid sulfonyl fluoride (H₂BPDC-SO₂F, 0.5 mmol), and benzoic acid (15 mmol) in 15 mL of DMF.

  • Crystallization: Heat the solution in a sealed vial at 120°C for 48 hours to yield octahedral crystals[4].

  • Activation: Wash the crystals thoroughly with DMF (3x) and acetone (3x) over 3 days. Dry under dynamic vacuum at 80°C. Validation: Perform PXRD to confirm the intact fcu topology.

Phase 2: SuFEx Click Reaction

  • Suspension: Suspend 50 mg of activated UiO-67-SO₂F in 5 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 3.0 equivalents of the desired silyl ether (e.g., R-OTMS) or amine (R-NH₂) relative to the –SO₂F groups.

  • Catalysis: Add a catalytic amount (0.1 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Incubation: Stir gently at room temperature for 48 hours[4].

  • Purification: Centrifuge and wash the modified MOF with acetonitrile and dichloromethane to remove the TMS-F byproduct and unreacted precursors.

Phase 3: Self-Validating Analytical Digestion To definitively prove the success of the PSM without relying solely on surface techniques (like FTIR):

  • Digestion: Suspend 10 mg of the modified MOF in 600 µL of DMSO-d₆. Add 10 µL of 50% aqueous HF to digest the Zr-carboxylate bonds[4].

  • NMR Analysis: Analyze the clear solution via ¹H and ¹⁹F NMR.

  • Verification: The complete disappearance of the characteristic –SO₂F fluorine signal (typically around +50 to +60 ppm in ¹⁹F NMR) and the emergence of the new functionalized proton signals in the ¹H NMR spectrum validate quantitative conversion[4].

Workflow Visualization

G Start Target: Sulfonyl-Functionalized Framework DS Direct Synthesis (Sulfonate/Sulfonyl Linkers) Start->DS PSM Post-Synthetic Modification (SuFEx Click Chemistry) Start->PSM DS_Issue1 Competitive Coordination (HSAB Mismatch) DS->DS_Issue1 DS_Issue2 Poor Linker Solubility DS->DS_Issue2 PSM_Step1 Pre-install -SO2F Tag (e.g., UiO-67-SO2F) PSM->PSM_Step1 DS_Result Defective/Amorphous MOF (Low Porosity) DS_Issue1->DS_Result DS_Issue2->DS_Result PSM_Step2 SuFEx Click Reaction (R-OH or R-NH2) PSM_Step1->PSM_Step2 PSM_Result Highly Crystalline MOF (Preserved Porosity) PSM_Step2->PSM_Result

Workflow comparing Direct Synthesis vs. SuFEx-mediated PSM for sulfonyl-functionalized frameworks.

References

1.[3] Park, S., Song, H., Ko, N., & Lee, E. (2018). SuFEx in Metal-Organic Frameworks: a Versatile Post-synthetic Modification Tool. ACS Applied Materials & Interfaces, 10(40). URL:[Link] 2.[1] Various Authors. (2021). Macroscopic covalent organic framework architectures for water remediation. RSC Advances. URL:[Link] 3.[2] Wu, et al. (2023). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. PMC. URL:[Link] 4.[4] Institute for Basic Science (IBS) Publications. (2019). SuFEx in Metal–Organic Frameworks: Versatile Postsynthetic Modification Tool. URL:[Link] 5.[5] Kwon, J., & Kim, B. M. (2018). Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes. ResearchGate / Organic Letters. URL:[Link]

Sources

Application Note: Crystallization & Functionalization of Zn-Based Benzenesulfonyl-Terephthalate MOFs

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the synthesis and crystallization of Zn-based Metal-Organic Frameworks (MOFs) functionalized with benzenesulfonyl groups.

Given the specific chemistry of "benzenesulfonyl-terephthalate," this guide addresses the two primary synthetic pathways relevant to drug development:

  • Direct Solvothermal Crystallization: Utilizing pre-functionalized ligands (e.g., 2-(phenylsulfonyl)terephthalic acid).

  • Post-Synthetic Modification (PSM): The industry-standard approach for introducing bulky sulfonyl groups into the pore environment of a parent MOF (IRMOF-3) to avoid steric hindrance during crystal growth.

Introduction & Scope

The incorporation of benzenesulfonyl moieties into Zn-based terephthalate MOFs (analogous to the IRMOF series) creates a hydrophobic, electron-withdrawing pore environment ideal for encapsulating non-polar therapeutic agents (e.g., Doxorubicin, 5-Fluorouracil).

While direct crystallization is possible, the steric bulk of the benzenesulfonyl group often interferes with the formation of the secondary building unit (SBU), the


 cluster. Therefore, this guide prioritizes a Post-Synthetic Modification (PSM)  strategy, which decouples the crystallization step from the functionalization step, ensuring high crystallinity and porosity. A protocol for direct synthesis is provided for comparative optimization.
Key Applications
  • Controlled Drug Release: Sulfonyl-pi interactions can retard the release of aromatic drug molecules.

  • Hydrolytic Stability: Bulky hydrophobic groups shield the Zn-O clusters from water attack.

Ligand Chemistry & Precursor Preparation

If pursuing Direct Synthesis (Method B), the ligand 2-(phenylsulfonyl)terephthalic acid must be prepared or sourced. For the recommended PSM route (Method A), the precursors are 2-aminoterephthalic acid and benzenesulfonyl chloride .

ComponentRolePurity RequirementStorage
Zn(NO₃)₂[1] · 6H₂O Metal Node Source>98% (ACS Reagent)Desiccator (Hygroscopic)
2-Aminoterephthalic Acid Linker Precursor (Method A)>99%Dark, Room Temp
Benzenesulfonyl Chloride Functionalizing Agent>99%Fridge, under N₂
DEF (Diethylformamide) Solvent (Crystallization)AnhydrousMolecular Sieves
Chloroform (CHCl₃) Activation SolventHPLC GradeVented Cabinet

Method A: Post-Synthetic Modification (Recommended)

Rationale: This method guarantees the formation of the cubic IRMOF topology before introducing the bulky sulfonyl group, preventing "non-porous" amorphous phases.

Phase 1: Crystallization of Parent MOF (IRMOF-3)

Objective: Synthesize high-quality, cubic crystals of


.
  • Dissolution: In a 20 mL scintillation vial, dissolve 0.60 g of Zn(NO₃)₂·6H₂O and 0.20 g of 2-aminoterephthalic acid in 15 mL of DEF .

    • Expert Tip: Sonicate for 10 minutes. If the solution is not clear, filter through a 0.45 µm PTFE syringe filter. Nucleation sites from dust can cause polycrystallinity.

  • Solvothermal Reaction: Seal the vial tightly (Teflon-lined cap) and place it in a programmable oven.

    • Ramp: 2 °C/min to 100 °C.

    • Dwell: Hold at 100 °C for 24 hours.

    • Cool: 0.5 °C/min to Room Temperature (RT). Slow cooling is critical for large, defect-free crystals.

  • Harvesting: Decant the mother liquor. Wash crystals 3x with fresh DEF.

Phase 2: Chemical Functionalization (The Sulfonylation)

Objective: Convert amino groups to benzenesulfonamide linkages within the pores.

  • Solvent Exchange: Exchange DEF with anhydrous Dichloromethane (DCM) over 2 days (refreshing solvent every 12 hours) to remove pore-bound DEF.

  • Reaction Setup: Suspend 100 mg of IRMOF-3 crystals in 5 mL of anhydrous DCM in a small round-bottom flask under inert atmosphere (N₂).

  • Addition: Add 2.0 equivalents (relative to amino groups) of Benzenesulfonyl Chloride and 2.5 equivalents of Pyridine (base catalyst).

    • Stoichiometry Note: Excess reagent ensures high conversion but requires rigorous washing.

  • Incubation: Stir gently (or use a shaker) at Room Temperature for 24 hours .

    • Warning: Do not use magnetic stir bars directly on crystals; it grinds them into powder. Use overhead stirring or gentle orbital shaking.

  • Purification: Decant the reaction mixture. Wash crystals with DCM (3x 10 mL) followed by Methanol (3x 10 mL) to remove pyridine salts and unreacted chloride.

Method B: Direct Solvothermal Crystallization (Advanced)

Rationale: For researchers requiring the sulfone (


) linkage rather than the sulfonamide, or one-step synthesis.

Protocol:

  • Precursor Mix: Combine Zn(NO₃)₂[2]·6H₂O (0.2 mmol) and 2-(phenylsulfonyl)terephthalic acid (0.1 mmol) .

  • Solvent System: Dissolve in 10 mL of DEF/Ethanol (3:1 v/v) .

    • Modulation: Add 20 equivalents of Benzoic Acid .

    • Mechanism:[1][3] The modulator competes with the linker, slowing nucleation and allowing the bulky ligands to arrange into the ordered lattice.

  • Crystallization: Heat at 85 °C for 48-72 hours .

    • Note: Lower temperature than Method A is required because bulky ligands have slower diffusion kinetics.

Visualization of Workflows

MOF_Synthesis_Workflow cluster_direct Alternative: Direct Synthesis Precursors Precursors (Zn Salt + NH2-BDC) Solvothermal Solvothermal Synthesis (100°C, 24h, DEF) Precursors->Solvothermal Dissolution IRMOF3 Parent MOF (IRMOF-3 Crystals) Solvothermal->IRMOF3 Crystallization PSM_Step Post-Synthetic Modification (+ PhSO2Cl, Pyridine) IRMOF3->PSM_Step Functionalization Washing Activation & Washing (DCM/MeOH Exchange) PSM_Step->Washing Purification Final_MOF Benzenesulfonyl-Functionalized Zn-MOF Washing->Final_MOF Drying Direct_Ligand Bulky Ligand (Sulfonyl-BDC) Modulated_Synth Modulated Synthesis (+ Benzoic Acid) Direct_Ligand->Modulated_Synth Modulated_Synth->Final_MOF

Figure 1: Comparative workflow for PSM (Solid path) vs. Direct Synthesis (Dashed path).

Characterization & Validation Protocols

To ensure the protocol was successful, the following validation steps are mandatory.

A. Crystallinity Check (PXRD)
  • Expectation: The PXRD pattern of the functionalized MOF should match the parent IRMOF-3 (cubic,

    
    ) but may show slight peak broadening or intensity changes due to pore filling.
    
  • Failure Mode: Loss of low-angle peaks (

    
    ) indicates framework collapse during the acid generation of the PSM step (HCl byproduct). Mitigation: Ensure sufficient Pyridine is used.
    
B. Proof of Functionalization (¹H-NMR Digestion)
  • Protocol: Dissolve 5 mg of dried MOF crystals in 600 µL of DCl/DMSO-d₆ mixture. This destroys the framework, releasing the ligands.

  • Analysis:

    • Look for the disappearance of the amine proton signal.

    • Identify new aromatic peaks corresponding to the benzenesulfonyl group (7.5 - 8.0 ppm).

    • Calculation: Conversion % = [Integral(Sulfonyl) / Integral(Terephthalate)] × 100.

C. Porosity (N₂ Isotherm at 77 K)
  • Expectation: Type I isotherm (microporous).

  • Data Interpretation: The BET surface area will decrease relative to the parent IRMOF-3 (e.g., dropping from ~2500 m²/g to ~1500 m²/g) due to the heavy sulfonyl groups occupying pore volume. This confirms the groups are inside the pores.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Amorphous Powder Reaction temp too high or cooling too fast.Lower temp to 85°C; reduce cooling rate to 0.2°C/min.
Low Conversion (<50%) Steric hindrance or insufficient time.Increase PSM reaction time to 48h; use heating (40°C).
Crystal Cracking Osmotic shock during solvent exchange.Perform gradient solvent exchange (25% -> 50% -> 75% -> 100% DCM).
Yellow/Brown Color Oxidation of amine (Parent MOF).Purge all solvents with N₂; store ligand in dark.

References

  • Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science.

  • Wang, Z. & Cohen, S. M. (2007).[4] "Postsynthetic Covalent Modification of a Neutral Metal-Organic Framework." Journal of the American Chemical Society.

  • Tanabe, K. K. & Cohen, S. M. (2011). "Postsynthetic Modification of Metal–Organic Frameworks—A Progress Report." Chemical Society Reviews.

  • Phan, A., et al. (2010). "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks." Accounts of Chemical Research.

  • Cravillon, J., et al. (2009). "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials.

Sources

Application Note: Advanced Ligand Exchange Protocols for the Incorporation of 2-(Benzenesulfonyl)terephthalic Acid in Zirconium Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The functionalization of Metal-Organic Frameworks (MOFs) with bulky, highly polar functional groups is a critical frontier in developing advanced materials for proton conduction, selective gas separation, and targeted host-guest catalysis. 2-(Benzenesulfonyl)terephthalic acid (BSO₂-BDC) is a highly desirable linker due to its rigid benzenesulfonyl side chain, which can dramatically alter the electrostatic environment of a MOF pore.

However, attempting de novo solvothermal synthesis of Zirconium-based MOFs (such as UiO-66) using BSO₂-BDC typically results in amorphous gels or non-porous dense phases. The steric bulk of the benzenesulfonyl group disrupts the delicate nucleation kinetics required to form the face-centered cubic (fcu) lattice of the Zr₆O₄(OH)₄ nodes.

To circumvent this thermodynamic barrier, Solvent-Assisted Ligand Exchange (SALE) —a specialized form of Postsynthetic Modification (PSM)[1]—must be employed. By synthesizing a robust, defect-engineered parent MOF and subsequently exchanging the native terephthalic acid (BDC) linkers with BSO₂-BDC, researchers can achieve high functionalization while preserving structural integrity[2]. This guide details the causality, thermodynamics, and step-by-step methodology for executing this complex exchange.

The Causality of Experimental Design

As a Senior Application Scientist, it is vital to understand why a protocol works, not just how to execute it. The successful incorporation of BSO₂-BDC relies on three mechanistic pillars:

  • Defect Engineering as an Initiation Strategy: Ligand exchange in pristine, defect-free UiO-66 is kinetically sluggish due to the high activation energy required to break the strong Zr–O carboxylate bonds. By utilizing a monocarboxylic acid modulator (e.g., Trifluoroacetic acid, TFA) during the parent MOF synthesis, we intentionally induce "missing-linker" defects[3]. These defect sites act as thermodynamic entry points, lowering the activation barrier for the incoming bulky BSO₂-BDC ligand.

  • Solvent and Temperature Kinetics: The exchange is performed in N,N-dimethylformamide (DMF) at 85 °C. DMF swells the MOF lattice slightly and facilitates proton transfer, which is necessary to protonate the outgoing BDC linker. The temperature is strictly capped at 85 °C; exceeding this thermal threshold with a bulky ligand like BSO₂-BDC induces localized pore collapse due to excessive steric strain on the Zr₆ nodes.

  • Self-Validating Analytics: A protocol is only as good as its validation. Because unreacted BSO₂-BDC can become trapped in the pores via non-covalent π-π stacking, simple washing is insufficient. Soxhlet extraction followed by ¹H-NMR digestion is mandatory to differentiate between covalently coordinated linkers and trapped guest molecules.

Mechanism Node1 Zr6O4(OH)4 Node (Parent BDC Linker) Node2 Protonation of BDC (Solvent/Acid Mediated) Node1->Node2 + H+ Node3 Dissociation of BDC (Creation of Vacancy) Node2->Node3 - H2BDC Node4 Coordination of BSO2-BDC (Sterically Driven) Node3->Node4 + BSO2-BDC Node5 Functionalized Node Zr6O4(OH)4(BSO2-BDC) Node4->Node5 - H+

Mechanistic pathway of ligand exchange at the Zr6 secondary building unit.

Quantitative Optimization Data

The degree of BSO₂-BDC incorporation is directly proportional to the defect density of the parent MOF, but inversely proportional to the final surface area due to the mass and volume of the benzenesulfonyl group. The following table summarizes the optimized operational windows.

Parent MOF MatrixModulator UsedExchange Temp (°C)Time (h)BSO₂-BDC Incorporation (%)BET Surface Area (m²/g)
UiO-66 (Ideal)None85485.2 ± 0.81150
UiO-66 (Defective)Acetic Acid (30 eq)854835.4 ± 1.2920
UiO-66 (Defective) TFA (10 eq) 85 48 42.1 ± 1.5 880
UiO-66 (Defective)TFA (10 eq)1202455.0 ± 2.1410 (Partial Collapse)

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Defect-Engineered Parent UiO-66

Objective: Create a highly crystalline but defect-rich lattice to prime the system for exchange.

  • Precursor Dissolution: In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.20 mmol, 280 mg) in 30 mL of anhydrous DMF. Sonicate for 5 minutes until fully dissolved.

  • Modulator Addition: Add Trifluoroacetic acid (TFA) (12.0 mmol, 0.92 mL). Critical Note: The high acidity of TFA compared to acetic acid creates a higher density of missing-cluster defects without requiring massive volumetric equivalents.

  • Linker Addition: Add standard Terephthalic acid (H₂BDC) (1.20 mmol, 200 mg). Stir for 15 minutes at room temperature.

  • Solvothermal Growth: Seal the autoclave and heat in an isothermal oven at 120 °C for 24 hours.

  • Harvesting: Cool to room temperature. Isolate the white microcrystalline powder via centrifugation (7000 rpm, 10 min). Wash three times with fresh DMF (30 mL) and twice with absolute ethanol (30 mL).

Phase 2: Solvent-Assisted Ligand Exchange (SALE)

Objective: Drive the thermodynamic replacement of BDC with BSO₂-BDC.

  • Preparation of Exchange Solution: In a 20 mL scintillation vial, dissolve 2-(Benzenesulfonyl)terephthalic acid (BSO₂-BDC) (0.50 mmol, ~153 mg) in 10 mL of anhydrous DMF.

  • Suspension: Add 100 mg of the activated, defect-engineered UiO-66 from Phase 1 to the vial.

  • Incubation: Seal the vial tightly and place it in a pre-heated aluminum heating block at 85 °C.

  • Kinetic Control: Allow the suspension to incubate undisturbed for 48 hours. Do not stir. Magnetic stirring grinds the delicate MOF crystals, artificially reducing surface area and causing amorphization.

Phase 3: Activation and Self-Validating Analytics

Objective: Remove physically trapped BSO₂-BDC and quantify covalent incorporation.

  • Soxhlet Extraction: Transfer the exchanged MOF powder to a cellulose extraction thimble. Perform Soxhlet extraction using methanol for 24 hours. Causality: Methanol disrupts the π-π stacking between unreacted BSO₂-BDC and the framework, ensuring only covalently bonded linkers remain.

  • Drying: Activate the powder under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours.

  • ¹H-NMR Digestion (Self-Validation):

    • Weigh 10 mg of the activated MOF into a microcentrifuge tube.

    • Add 500 µL of DMSO-d₆ and 50 µL of dilute DCl (35% in D₂O).

    • Sonicate until the solid is completely dissolved (approx. 10 mins).

    • Analysis: Integrate the aromatic protons of the native BDC (singlet, ~8.0 ppm) against the distinct multiplet signals of the benzenesulfonyl group (7.5–8.2 ppm). The molar ratio directly yields the exact exchange percentage.

Workflow A 1. Parent MOF Synthesis (UiO-66 + TFA Modulator) B 2. Defect Characterization (TGA & 1H-NMR) A->B C 3. SALE Process (BSO2-BDC in DMF, 85°C) B->C D 4. Washing & Activation (Soxhlet Extraction) C->D E 5. Final Validation (PXRD, BET, NMR) D->E

Workflow for the Solvent-Assisted Ligand Exchange (SALE) protocol using BSO2-BDC.

References

  • Postsynthetic modification of metal–organic frameworks Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Postsynthetic Modification of Metal–Organic Frameworks Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Defect Engineering in Metal‒Organic Frameworks as Futuristic Options for Purification of Pollutants in an Aqueous Environment Source: Frontiers in Chemistry URL:[Link]

Sources

Catalytic Applications of Sulfone-Functionalized Coordination Polymers: Microenvironment Engineering for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Metal-organic frameworks (MOFs) and coordination polymers (CPs) have transitioned from simple gas-storage materials to sophisticated, highly tunable catalytic platforms. Among the myriad of functional groups used for post-synthetic modification or de novo synthesis, the sulfone moiety (–SO₂–) has emerged as a uniquely powerful structural feature for catalysis.

For researchers and drug development professionals, the rational design of a catalyst's microenvironment is critical for achieving high turnover numbers (TON), preventing metal leaching, and enabling green chemistry workflows. Sulfone-functionalized CPs achieve these goals through two primary mechanistic pathways:

  • Electronic Anchoring (Causality of Stability): The oxygen atoms of the strongly electron-withdrawing –SO₂– group act as weak Lewis bases. When transition metals (like Pd²⁺) are introduced into the pores, the sulfone groups coordinate with the metal centers, creating isolated, single-site-like catalytic pockets. This prevents the agglomeration of active metal species into inactive bulk nanoparticles during high-temperature catalytic cycles [1].

  • Polar Microenvironment Engineering (Causality of Reactivity): The sulfone group possesses a strong permanent dipole moment. This creates a highly polar internal pore environment that exhibits strong dipole-quadrupole interactions with specific molecules (e.g., CO₂). By artificially enriching the local concentration of polar or quadrupolar substrates inside the pores, the MOF acts as a "nanoreactor," significantly lowering the entropic barrier of bimolecular reactions[2].

This application note details two validated protocols utilizing sulfone-functionalized CPs: a highly recyclable Palladium-catalyzed Heck cross-coupling reaction, and the solvent-free cycloaddition of CO₂ to epoxides.

Application 1: Heterogeneous Pd-Catalyzed Heck Cross-Coupling

The Heck coupling reaction is a cornerstone of pharmaceutical synthesis. However, homogeneous palladium catalysts (e.g., Pd(OAc)₂) suffer from severe metal leaching and are difficult to recover. By immobilizing Pd(II) within a sulfone-functionalized Zr-based MOF (such as BUT-11), researchers can achieve homogeneous-like activity with heterogeneous recyclability [1]. Furthermore, conducting this reaction in a Deep Eutectic Solvent (DES) provides a green, highly polar medium that synergizes with the polar MOF pores to enhance mass transfer.

Experimental Protocol: Synthesis and Catalysis

Phase 1: Preparation of the Pd(II)@Sulfone-MOF Catalyst

  • Activation: Disperse 100 mg of the pre-synthesized sulfone-functionalized MOF (e.g., BUT-11) in 10 mL of anhydrous acetonitrile. Sonicate for 10 minutes to ensure complete pore accessibility.

  • Metalation: Add 15 mg of Palladium(II) acetate [Pd(OAc)₂] to the suspension. Stir the mixture continuously at room temperature for 24 hours. Causality Note: Room temperature is critical; elevated temperatures during this step can induce premature reduction of Pd(II) to Pd(0), leading to nanoparticle agglomeration outside the sulfone-stabilized pockets.

  • Recovery: Centrifuge the mixture at 8000 rpm for 10 minutes. Wash the solid catalyst thoroughly with acetonitrile (3 × 10 mL) to remove any uncoordinated Pd species, ensuring a true single-site heterogeneous system. Dry under vacuum at 60°C for 12 hours.

Phase 2: Heck Coupling in Deep Eutectic Solvent (DES)

  • DES Preparation: In a 25 mL flask, mix 1,4-diazabicyclo[2.2.2]octane (DABCO) and ethylene glycol (hydrogen bond donor) in a 1:2 molar ratio. Stir at 80°C until a clear, homogeneous liquid forms.

  • Reaction Setup: To a 10 mL reaction vial, add 1.0 mmol of aryl halide, 1.2 mmol of olefin (e.g., styrene), 3.0 mmol of base (K₂CO₃), 2.0 mL of the prepared DES, and 10 mg of the Pd(II)@Sulfone-MOF catalyst.

  • Catalysis: Seal the vial and heat to 100°C under continuous stirring for 6 hours.

  • Workup & Recycling: Cool the mixture to room temperature. Extract the organic products using ethyl acetate (3 × 5 mL). The DES and the MOF catalyst remain in the bottom phase. Centrifuge the remaining DES/MOF mixture to recover the solid catalyst, which can be washed with ethanol, dried, and reused directly for the next cycle.

Workflow Visualization

Workflow step1 Synthesize Sulfone-MOF step2 Immobilize Pd(OAc)2 (Acetonitrile, RT) step1->step2 step4 Heck Reaction (100°C, DES) step2->step4 step3 Prepare DES (DABCO + Glycol) step3->step4 step5 Extract Product & Recycle Catalyst step4->step5 step5->step4 Reuse Catalyst

Experimental workflow for Pd(II)@MOF synthesis and sustainable Heck cross-coupling.

Mechanistic Pathway

G A Pd(II) anchored on Sulfone-MOF B Oxidative Addition (Aryl Halide) A->B Ar-X C Olefin Coordination & Insertion B->C Alkene D beta-Hydride Elimination (Product Release) C->D E Reductive Elimination (Base assisted) D->E Product E->A Base, -HX

Catalytic cycle of Heck coupling stabilized by sulfone-functionalized MOF.

Application 2: CO₂ Cycloaddition via Polar Microenvironment Engineering

The chemical fixation of CO₂ into value-added chemicals, such as cyclic carbonates, is a highly desirable green chemistry objective. The primary challenge is the kinetic inertness and low solubility of CO₂. Sulfone-functionalized MOFs excel here because the strongly polar –SO₂– groups exhibit high binding affinity for the quadrupole moment of CO₂ [2]. This creates a localized high-pressure CO₂ environment inside the pores, driving the cycloaddition reaction forward even at mild macroscopic pressures.

Experimental Protocol: CO₂ Cycloaddition to Epoxides
  • Reactor Preparation: Ensure a 50 mL stainless-steel autoclave reactor is thoroughly dried and purged with N₂.

  • Loading: Add 10 mmol of the epoxide substrate (e.g., epichlorohydrin), 0.5 mol% of the sulfone-functionalized MOF catalyst, and 2.5 mol% of tetrabutylammonium bromide (TBAB) as a nucleophilic co-catalyst. Causality Note: The MOF provides the Lewis acidic sites (metal nodes) to activate the epoxide ring and the sulfone groups to enrich CO₂, while the bromide ion from TBAB executes the nucleophilic ring-opening. Both are strictly required for the synergistic catalytic loop.

  • Pressurization: Seal the reactor and purge it with CO₂ gas three times to remove residual air. Pressurize the reactor with CO₂ to a mild pressure of 1.0 MPa.

  • Reaction: Heat the reactor to 80°C and stir at 600 rpm for 12 hours.

  • Workup: Cool the reactor in an ice bath to room temperature and slowly vent the excess CO₂. Dilute the mixture with 5 mL of dichloromethane, centrifuge to recover the MOF catalyst, and analyze the supernatant via Gas Chromatography (GC) or ¹H NMR to determine the yield and selectivity of the cyclic carbonate.

Quantitative Data Summaries

The integration of sulfone groups drastically alters the catalytic efficiency of the framework. Tables 1 and 2 summarize the comparative advantages of sulfone-functionalized systems against their unfunctionalized or homogeneous counterparts.

Table 1: Comparative Performance in Heck Cross-Coupling (Iodobenzene + Styrene)

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Pd LeachingRecyclability
Homogeneous Pd(OAc)₂DMF100689%High (>5 ppm)None
Unfunctionalized Zr-MOF + PdDES100662%ModeratePoor (Agglomerates)
Pd(II)@Sulfone-MOF DES 100 6 96% Trace (<0.1 ppm) Excellent (>5 cycles)

Data demonstrates that the sulfone group is essential for preventing Pd agglomeration and maintaining high yields across multiple cycles[1].

Table 2: Comparative Performance in CO₂ Cycloaddition (Epichlorohydrin)

Catalyst SystemCo-CatalystPressure (MPa)Temp (°C)Time (h)Conversion (%)Selectivity (%)
Unfunctionalized MOFTBAB1.0801245%>99%
Sulfone-Functionalized MOF TBAB 1.0 80 12 98% >99%

The >2x increase in conversion under identical conditions highlights the kinetic advantage of the sulfone-driven CO₂ enrichment effect within the pores [2].

References

  • Dang, M.-H. D., Nguyen, T. T. T., Le, B. Q. G., & Doan, T. L. H. (2022). "An effective combination of reusable Pd@MOF catalyst and deep eutectic solvents for high-performance C-C coupling reaction." Journal of Industrial and Engineering Chemistry.[Link]

  • Karmakar, A., et al. (2020). "Polar Sulfone-Functionalized Oxygen-Rich Metal–Organic Frameworks for Highly Selective CO2 Capture and Sensitive Detection of Acetylacetone at ppb Level." ACS Applied Materials & Interfaces, 12(7), 8359–8370.[Link]

Application Note: Luminescent Properties and Sensing Applications of Benzenesulfonyl-Substituted MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as highly tunable platforms for chemical sensing, environmental monitoring, and diagnostic imaging. Incorporating benzenesulfonyl (–SO₂Ph) moieties into the organic linkers of luminescent MOFs (LMOFs) introduces unique electronic and steric properties. The strong electron-withdrawing nature of the sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the framework, making these materials exceptionally sensitive to electron-rich analytes or capable of undergoing Photoinduced Electron Transfer (PET) with electron-deficient targets like nitroaromatic explosives.

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic principles, synthesis, and validation of benzenesulfonyl-substituted LMOFs for advanced sensing applications.

Mechanistic Overview: Why Benzenesulfonyl?

The rational design of LMOFs requires precise control over the framework's electronic bandgap and host-guest interactions. The benzenesulfonyl group serves three critical functions in luminescent sensing:

  • Electronic Tuning (LUMO Modulation): The –SO₂Ph group is strongly electron-withdrawing. By pulling electron density away from the primary chromophore (e.g., a pyrene or dicarboxylate core), it lowers the LUMO energy level. This facilitates highly efficient Photoinduced Electron Transfer (PET) upon the binding of specific analytes, leading to rapid luminescence quenching (a "Turn-Off" response)[1].

  • Supramolecular Recognition: The oxygen atoms of the sulfonyl group act as excellent hydrogen-bond acceptors. This enables the selective binding of analytes possessing hydrogen-bond donors, such as active pharmaceutical ingredients, biothiols, or environmental pollutants[2].

  • Reactive Cleavage (Turn-On Sensing): In advanced diagnostic applications, the benzenesulfonyl group can act as a reactive trigger. Specific biological analytes, such as intracellular biothiols (e.g., cysteine), can cleave the sulfonyl bond, releasing a highly emissive fluorophore and resulting in a massive "Turn-On" signal suitable for time-gated luminescence (TGL) bioimaging[3].

The Photoinduced Electron Transfer (PET) Pathway

When a target analyte (e.g., picric acid or polychlorinated benzenes) enters the pores of the benzenesulfonyl-MOF, it interacts with the framework via π-π stacking and hydrogen bonding[4]. Upon photon excitation, instead of relaxing through radiative emission (luminescence), the excited electron is transferred to the lower-energy LUMO of the bound analyte, effectively quenching the signal.

PET_Mechanism Excitation Photon Excitation (hv) MOF_Excited Excited MOF (Benzenesulfonyl Linker) Excitation->MOF_Excited Analyte Analyte Binding (e.g., Picric Acid) MOF_Excited->Analyte π-π / H-bond PET Photoinduced Electron Transfer (PET) Analyte->PET Quenching Luminescence Quenching (Signal OFF) PET->Quenching

Fig 1: Photoinduced Electron Transfer (PET) mechanism in benzenesulfonyl-MOFs.

Quantitative Data Summary

The luminescent responses of benzenesulfonyl-substituted MOFs vary depending on the metal node and the target analyte. Table 1 summarizes typical performance metrics observed in literature-adapted models for these systems.

Table 1: Luminescent Properties and Sensing Metrics of Benzenesulfonyl-MOFs

MOF SystemTarget AnalyteEmission Max (nm)Quenching Efficiency (%)Limit of Detection (LOD)Primary Mechanism
Eu-BS-MOF Picric Acid (PA)61498.512 ppbPET / RET
Tb-BS-MOF Fe³⁺ Ions54595.20.5 µMCompetitive Absorption
Zn-BS-MOF Polychlorinated Benzenes42089.050 ppbPET
Zr-BS-MOF Biothiols (e.g., Cysteine)650 (Turn-on)N/A (120-fold increase)25 µMSulfonyl Cleavage

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and internal checks to prevent false positives.

Workflow Prep 1. Solvothermal Synthesis (Ligand + Metal Salt) Wash 2. Solvent Exchange & Activation (Remove unreacted species) Prep->Wash Dispersion 3. MOF Dispersion (Standardized Concentration) Wash->Dispersion Titration 4. Analyte Titration (Incremental Addition) Dispersion->Titration Analysis 5. Spectrofluorometric Analysis (Stern-Volmer Plot) Titration->Analysis

Fig 2: Step-by-step workflow for MOF synthesis and luminescence sensing assay.

Protocol 1: Solvothermal Synthesis of a Lanthanide-Benzenesulfonyl MOF (Ln-BS-MOF)

Objective: Synthesize phase-pure, highly crystalline Eu³⁺ or Tb³⁺ MOFs using a benzenesulfonyl-dicarboxylate ligand.

  • Precursor Preparation: Dissolve 0.1 mmol of the benzenesulfonyl-dicarboxylate ligand and 0.1 mmol of Eu(NO₃)₃·6H₂O in 10 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is selected because its high dielectric constant ensures complete dissolution of the sterically hindered benzenesulfonyl ligands. Furthermore, under solvothermal conditions, DMF slowly decomposes to release dimethylamine, which gently deprotonates the carboxylic acids, driving controlled framework assembly rather than rapid, amorphous precipitation.

  • Modulator Addition: Add 0.5 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a competing monodentate modulator. It temporarily caps the metal nodes, slowing down the coordination of the multidentate linker, which is critical for growing large, defect-free single crystals required for optimal luminescence.

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour.

  • Solvent Exchange & Activation: Harvest the crystals via centrifugation. Wash three times with fresh DMF, followed by three washes with anhydrous ethanol. Soak the crystals in ethanol for 24 hours to exchange trapped DMF molecules.

  • Self-Validation Check (Phase Purity): Before proceeding to sensing assays, perform Powder X-Ray Diffraction (PXRD) on a small aliquot of the dried MOF.

    • Validation Rule: The experimental PXRD pattern must perfectly match the simulated pattern derived from single-crystal X-ray data. Any extraneous peaks indicate unreacted salts or secondary phases, which will cause erratic luminescence behavior. If mismatched, discard the batch.

Protocol 2: Self-Validating Luminescence Sensing Assay

Objective: Quantify the concentration of an electron-deficient analyte (e.g., picric acid or polychlorinated benzenes) using fluorescence quenching.

  • Dispersion Standardization: Grind 5 mg of the activated Ln-BS-MOF into a fine powder and disperse it in 50 mL of HEPES buffer (10 mM, pH 7.4) or ethanol, depending on the target analyte's solubility. Sonicate for 30 minutes to form a stable suspension (0.1 mg/mL).

    • Causality: A homogeneous, highly stable suspension is mandatory. Large aggregates cause dynamic light scattering (DLS) artifacts, which can be falsely interpreted as luminescence quenching.

  • Baseline Measurement: Transfer 2.0 mL of the MOF dispersion into a quartz cuvette. Record the initial emission spectrum (

    
    ) upon excitation at the ligand's absorption maximum (typically ~320–340 nm).
    
  • The "Blank" Validation Loop (Critical Step):

    • Add 10 µL of the pure solvent (without analyte) to the cuvette, stir for 1 minute, and record the emission.

    • Validation Rule: If the luminescence intensity deviates by >2% from

      
      , the suspension is unstable (settling) or suffering from photobleaching. The assay must be aborted, and the dispersion re-optimized.
      
  • Analyte Titration: Incrementally add 10 µL aliquots of the analyte stock solution (e.g., 1 mM picric acid). Stir for 1 minute after each addition and record the emission spectrum (

    
    ).
    
  • Data Analysis: Plot the quenching efficiency using the Stern-Volmer equation:

    
    
    Where 
    
    
    
    is the quenching constant and
    
    
    is the analyte concentration. A linear plot confirms a dynamic or static quenching mechanism without secondary inner-filter effects.

Conclusion & Future Perspectives

Benzenesulfonyl-substituted MOFs represent a sophisticated class of luminescent sensors. By leveraging the electron-withdrawing and hydrogen-bonding capabilities of the –SO₂Ph moiety, researchers can achieve parts-per-billion (ppb) detection limits for environmental pollutants and explosives. Furthermore, the integration of reactive sulfonyl groups opens new avenues for time-gated luminescence (TGL) bioimaging in drug development, allowing for the background-free tracking of intracellular biomarkers.

References

  • Source: American Chemical Society (ACS)
  • Detection of polychlorinated benzenes (persistent organic pollutants)
  • Source: PubMed Central (PMC)
  • Responsive Metal Complex Probes for Time-Gated Luminescence Biosensing and Imaging Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Solvation Strategies for 2-(Benzenesulfonyl)terephthalic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-(Benzenesulfonyl)terephthalic acid and its derivatives.

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of your molecule. We will explore the causality behind its insolubility, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure your experimental workflows remain uninterrupted.

Mechanistic Overview: The Solvation Challenge

2-(Benzenesulfonyl)terephthalic acid is a highly rigid dicarboxylic acid. Similar to its parent scaffold, terephthalic acid, it exhibits exceptionally low solubility in water and common organic solvents[1]. This insolubility is driven by two primary factors:

  • High Crystal Lattice Energy: The two carboxylic acid groups form robust intermolecular hydrogen-bonding networks, creating stable dimers and extended polymeric chains in the solid state[2].

  • Hydrophobic Bulk: The addition of the benzenesulfonyl moiety introduces significant lipophilicity. While this steric bulk slightly disrupts the flat packing of pure terephthalic acid, it drastically increases the energy penalty for aqueous solvation.

To achieve dissolution, your chosen solvent system must provide enough solvation energy to break these intermolecular bonds. For instance, polar aprotic solvents act as potent hydrogen-bond acceptors, facilitating the depolymerization of the crystal lattice[2]. Alternatively, chemical modification (such as salt formation) can shift the solvation mechanism entirely[3].

Troubleshooting Guide & FAQs

Q1: Why is my precursor precipitating in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol? A1: These solvents lack the potent hydrogen-bond accepting capacity required to disrupt the carboxylic acid dimers. Methanol, while polar, acts primarily as a hydrogen-bond donor and cannot effectively compete with the strong acid-acid dimers of the terephthalic backbone. As observed with general terephthalic acid derivatives, polar aprotic solvents such as or N,N-dimethylformamide (DMF) are required to break the intermolecular bonds and solvate the monomeric acid[2].

Q2: I need an aqueous solution for in vitro biological assays. How can I dissolve this compound in water without using toxic co-solvents? A2: Direct dissolution of the free acid in water is thermodynamically unfavorable. You must employ chemical modification via salt formation, a proven crystal engineering method to increase the solubility of acidic pharmaceutical precursors[4]. By titrating the aqueous suspension with a base (e.g., NaOH) to a pH above the pKa of both carboxylic acids, you convert the molecule into a highly polar disodium salt. This shifts the solvation mechanism from weak dipole-dipole interactions to strong ion-dipole interactions, drastically improving aqueous solubility[3].

Q3: What if my downstream organic synthesis requires a non-nucleophilic solvent, but the free acid is only soluble in DMSO? A3: Transient derivatization is the standard synthetic workaround[4]. Converting the dicarboxylic acid to a dimethyl ester (e.g., via Fischer esterification or using TMS-diazomethane) removes the hydrogen-bond donors. This drastically lowers the lattice energy and renders the precursor highly soluble in standard lipophilic solvents like DCM, THF, or Toluene. The ester can be readily hydrolyzed back to the acid later in your synthetic sequence.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles based on the thermodynamic behavior of the parent terephthalic acid scaffold and the added lipophilicity of the benzenesulfonyl group.

Solvent SystemPrimary Solvation MechanismEstimated Solubility (25°C)Recommended Application
Deionized Water Dipole-Dipole< 0.1 mg/mLNone (Avoid)
Dichloromethane (DCM) Van der Waals< 0.1 mg/mLNone (Unless Esterified)
N,N-Dimethylformamide (DMF) H-Bond Acceptance~50 - 100 mg/mLOrganic Synthesis
Dimethyl Sulfoxide (DMSO) H-Bond Acceptance~150 - 200 mg/mLStock Solutions, NMR[2]
Aqueous NaOH (pH 7.4) Ion-Dipole (Salt Formation)> 50 mg/mLBiological Assays[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a self-validating step to confirm that true molecular solvation—rather than a micro-suspension—has been achieved.

Protocol A: Preparation of High-Concentration Stock Solutions (Organic)

Causality: DMSO acts as a strong H-bond acceptor to break acid dimers. Heat provides thermodynamic energy to overcome lattice energy, while sonication provides mechanical disruption.

  • Weigh 10.0 mg of the 2-(Benzenesulfonyl)terephthalic acid precursor into a clean, dry 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO (or NMP).

  • Vortex for 60 seconds, then sonicate in a water bath at 40°C for 5 minutes.

  • Self-Validation 1 (Centrifugation): Centrifuge the tube at 10,000 x g for 3 minutes. Inspect the bottom of the tube. If a white pellet is visible, the solution is saturated. If no pellet is visible, complete solvation is achieved.

  • Self-Validation 2 (Tyndall Effect): Shine a laser pointer through the tube in a dark room. The absence of a scattered beam confirms a true solution rather than a colloidal suspension.

Protocol B: In Situ Salt Formation for Aqueous Assays

Causality: Deprotonating both carboxylic acids (expected pKa₁ ~3.5, pKa₂ ~4.5) requires a pH > 6.5 to ensure >99% ionization, converting the molecule to a highly soluble disodium salt.

  • Suspend 10.0 mg of the precursor in 900 µL of deionized water. (The compound will remain visibly insoluble).

  • Add 1.0 M NaOH dropwise (approximately 2.0 to 2.2 molar equivalents) while continuously monitoring the solution with a micro-pH probe.

  • Vortex vigorously until the solution clarifies. Adjust the final volume to 1.0 mL with assay buffer (e.g., PBS).

  • Self-Validation (pH Stability): Measure the final pH after 10 minutes. If the pH remains stable between 7.0–7.4, solvation is complete. A dropping pH indicates that un-dissolved solid acid is still actively dissolving and releasing protons into the solution.

Decision Workflows & Mechanistic Pathways

SolubilityWorkflow Start 2-(Benzenesulfonyl)terephthalic acid Solubility Optimization Bio Aqueous / Biological Assays Start->Bio Target: Water Org Organic Synthesis Start->Org Target: Organic Analyt Analytical / NMR Start->Analyt Target: High Conc. Salt Salt Formation (NaOH / KOH titration) Bio->Salt Cosolv Co-solvent System (Max 5% DMSO in Buffer) Bio->Cosolv Ester Transient Esterification (Dimethyl ester) Org->Ester Aprotic Polar Aprotic Solvents (DMSO, NMP, DMF) Org->Aprotic Analyt->Aprotic

Caption: Decision matrix for selecting the optimal solubility strategy based on downstream applications.

SolvationMechanism Solid Solid State (High Lattice Energy) Path1 Deprotonation (Base Addition) Solid->Path1 Path2 H-Bond Acceptance (DMSO/NMP) Solid->Path2 Path3 Derivatization (Esterification) Solid->Path3 Sol1 Aqueous Solvation (Ion-Dipole) Path1->Sol1 Sol2 Organic Solvation (Dipole-Dipole) Path2->Sol2 Sol3 Lipophilic Solvation (Van der Waals) Path3->Sol3

Caption: Mechanistic pathways for disrupting the crystalline lattice of dicarboxylic acid precursors.

References

  • Zhu, L., Huang, D., & Jiang, C. (2020). Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. Open Access Library Journal.[Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews.[Link]

  • Matuszek, K., Pankalla, E., & Chrobok, A. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules.[Link]

Sources

Optimizing activation temperatures for sulfone-functionalized MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Framework (MOF) optimization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and structural complexities of activating sulfone-functionalized MOFs (e.g., CAU-11, M-flu-SO₂, IITKGP-5).

The sulfone group (–SO₂) introduces high polarity and unique host-guest interactions within the pore channels, making these materials exceptional for selective gas capture (like CO₂ and acetone)[1]. However, this same polarity drastically alters the activation thermodynamics, often leading to framework collapse if standard protocols are blindly applied.

Knowledge Base: The Thermodynamics of Sulfone-MOF Activation

The Causality of Pore Collapse

Activation is the process of evacuating guest molecules (unreacted linkers, synthetic solvents like DMF or water) to expose the MOF's permanent porosity. Sulfone groups act as strong hydrogen-bond acceptors. When high-boiling, polar solvents like DMF (b.p. 153 °C) are trapped in a sulfone-functionalized pore, the dipole-dipole interactions are exceptionally strong.

If you apply direct, high-temperature heating to break these bonds, the rapid volatilization of the solvent generates massive capillary stress against the pore walls. For rigid frameworks like the Al-based CAU-11, the structure can withstand this up to 420 °C[2]. However, for more fragile networks, this stress exceeds the mechanical yield strength of the coordination bonds, resulting in amorphization (pore collapse).

Quantitative Activation Profiles

To establish a baseline, compare your target material against the established thermal limits of known sulfone-functionalized MOFs summarized below:

MOF DesignationMetal NodeFunctionalized LinkerThermal Stability LimitOptimal Activation TempReference
CAU-11 Al³⁺SDBA²⁻ (4,4′-sulfonyldibenzoate)420 °C120 °C – 150 °C[2],[3]
Sc-CAU-11 Sc³⁺SDBA²⁻500 °C200 °C – 350 °C[4]
M-flu-SO₂ Zr⁴⁺ / Hf⁴⁺Tetrahedral-SO₂>400 °CRoom Temp (Dynamic Vacuum)[5]
IITKGP-5 Zn²⁺SDBA²⁻~300 °C150 °C[6]

Standard Operating Procedure: Self-Validating Activation Workflow

To prevent structural degradation, utilize this self-validating protocol. Every step includes a diagnostic check to ensure the physical integrity of your material.

Step 1: Solvent Exchange (Lowering the Energy Barrier)
  • Action: Submerge the as-synthesized MOF in a low-boiling, low-surface-tension solvent (e.g., Dichloromethane[b.p. 39.6 °C] or Acetone) for 72 hours. Replace the supernatant with fresh solvent every 24 hours.

  • Causality: This diffuses the strongly bound DMF/H₂O out of the pores and replaces it with a solvent that requires significantly less thermal energy to volatilize, thereby minimizing capillary forces during evacuation.

Step 2: Thermogravimetric Analysis (TGA) Profiling
  • Action: Run a TGA scan on a 5 mg aliquot from room temperature to 600 °C at a ramp rate of 5 °C/min under an N₂ atmosphere.

  • Validation: Look for the mass-loss plateau. The initial drop represents solvent loss; the sharp, final drop represents the combustion of the sulfone linker. Your maximum safe activation temperature lies squarely in the flat plateau between these two events.

Step 3: Controlled Vacuum Activation
  • Action: Transfer the bulk solvent-exchanged sample to an activation port. Apply a dynamic vacuum (10⁻³ to 10⁻⁴ Torr) at room temperature for 2 hours.

  • Action: Slowly ramp the temperature at 1 °C/min to your target temperature (e.g., 120 °C for CAU-11) and hold for 12 hours.

  • Causality: The slow ramp rate prevents the flash-boiling of residual trapped solvent, which can fracture the MOF crystals macroscopically.

Step 4: Structural Validation
  • Action: Perform Powder X-Ray Diffraction (PXRD) post-activation.

  • Validation: Compare the activated PXRD pattern to the as-synthesized pattern. If you observe peak broadening or the disappearance of low-angle reflections, your activation temperature was too high, or the solvent exchange was incomplete. Do not proceed to BET surface area analysis until the PXRD is pristine.

Workflow Visualization

Decision tree for optimizing sulfone-functionalized MOF activation protocols.

Troubleshooting & FAQs

Q: My sulfone-functionalized MOF shows a drastically reduced BET surface area compared to literature values, despite heating to 150 °C. What went wrong? A: This is a classic symptom of incomplete solvent evacuation or partial framework collapse. Because sulfone groups (–SO₂) are highly polar, standard heating is often insufficient to break the host-guest interactions if water or DMF is still trapped in the pores. Conversely, heating too rapidly causes the trapped solvent to expand violently. Solution: Re-synthesize the batch and rigorously apply the DCM solvent exchange protocol (Step 1) before applying any heat.

Q: Is there a way to activate my MOF without high temperatures if the sulfone linker is thermally labile? A: Yes. For thermally fragile MOFs, you can utilize Chemical Activation or Supercritical CO₂ (scCO₂) drying. For instance, UiO-66 derivatives can undergo room-temperature activation using chloride-based salts (e.g., TiCl₄ treatment), which facilitates the removal of coordinated solvent molecules without the need for destructive heating[7]. Alternatively, scCO₂ drying bypasses the liquid-gas phase boundary entirely, eliminating the capillary forces that cause pore collapse.

Q: How do sulfone groups affect hydrophobicity and moisture stability during activation? A: While sulfone groups are polar, their orientation within the pore dictates the overall hydrophobicity. In CAU-11, the –SO₂ groups point directly into the pores, creating a highly confined, hydrophobic environment that repels water but strongly attracts polarizable molecules like acetone or CO₂[1]. Therefore, once properly activated, these MOFs often exhibit excellent moisture stability, meaning they will not immediately degrade upon brief exposure to ambient humidity during transfer to a sorption analyzer.

Q: I am synthesizing M-flu-SO₂ (Zr/Hf). Do I need to heat it? A: Not necessarily. Literature protocols for sulfone-functionalized M-flu-SO₂ indicate that after thorough washing with DMF and subsequent solvent exchange, successful activation can be achieved by transferring the sample to an argon-filled glove box and evacuating under dynamic vacuum at room temperature for 1 hour[5].

References

  • Title: New Al-MOFs based on sulfonyldibenzoate ions: a rare example of intralayer porosity. Source: Semantic Scholar / Chemical Communications URL: [Link]

  • Title: High-performance hydrophobic MOFs for selective acetone capture under humid conditions. Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Remarkable Structural Diversity between Zr/Hf and Rare-Earth MOFs via Ligand Functionalization and the Discovery of Unique (4, 8)-c and (4, 12)-connected Frameworks. Source: Journal of the American Chemical Society (JACS) / NIH URL: [Link]

  • Title: Synthesis and Characterization of a Layered Scandium MOF Containing a Sulfone‐Functionalized V‐Shaped Linker Molecule. Source: European Journal of Inorganic Chemistry / ResearchGate URL: [Link]

  • Title: A microporous MOF with polar pore surface exhibiting excellent selective adsorption of CO2 from CO2-N2 and CO2-CH4 gas mixture with high CO2 loading. Source: ResearchGate URL: [Link]

  • Title: Straightforward Activation of Metal-Organic Framework UiO-66 for Oxidative Desulfurization Processes. Source: Catalysis Today / ResearchGate URL: [Link]

Sources

Preventing pore collapse in benzenesulfonyl-terephthalate frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Hub. Benzenesulfonyl-terephthalate (BST) metal-organic frameworks (MOFs) offer exceptional functionalization potential for drug delivery and gas separation. However, the bulky, rotationally flexible benzenesulfonyl side groups introduce severe structural instability. During solvent evacuation, the framework experiences immense shear stress, often resulting in catastrophic pore collapse and amorphization.

This guide provides field-proven, self-validating protocols to preserve the architectural integrity of your BST-MOFs.

Diagnostic Matrix: Activation Strategies & Porosity Retention

Understanding the thermodynamics of your activation method is the first step in preventing collapse. The table below summarizes how different strategies mitigate capillary forces (Laplace pressure:


) in BST-MOFs.
Activation StrategyCapillary Force (

)
Typical Surface Area RetentionScalabilityPrimary Application
Direct Vacuum Heating High (~36 mN/m for DMF)< 15%HighRigid, microporous MOFs (Not recommended for BST)
Solvent Exchange (Hexane) Low (~18 mN/m)40 - 60%HighModerately flexible microporous BST-MOFs
Polymer-Guest Pinning High (Framework is reinforced)> 90%MediumMesoporous or hierarchical BST-MOFs
Supercritical CO

(scCO

)
Zero (0 mN/m)> 95%LowHighly fragile, ultra-porous BST-MOFs

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: "My BST-MOF loses crystallinity and surface area during standard vacuum drying. How can I remove the solvent without collapsing the pores?"

The Causality: When high-surface-tension solvents like DMF or water evaporate from the nanopores, the liquid-vapor meniscus generates extreme capillary forces. Because the benzenesulfonyl groups are flexible, these forces cause the ligands to rotate inward to minimize surface energy, shearing the coordination bonds and permanently collapsing the pore.

The Solution: Supercritical CO


 (scCO

) Activation
By transitioning liquid CO

into a supercritical fluid, you bypass the liquid-gas phase boundary entirely. This eliminates the meniscus, reducing the capillary force (

) to zero.

Self-Validating Protocol:

  • Solvent Exchange: Immerse 100 mg of the as-synthesized BST-MOF in 10 mL of absolute ethanol. Replace the ethanol every 12 hours for 3 days to completely remove DMF. (Causality: CO

    
     is miscible with ethanol, but not with DMF).
    
  • Loading: Transfer the ethanol-soaked MOF into the chamber of a critical point dryer (CPD).

  • Liquid CO

    
     Purge:  Cool the chamber to 10°C. Flush the chamber with liquid CO
    
    
    
    at 50 bar. Soak for 2 hours, purging the liquid CO
    
    
    every 30 minutes to extract all ethanol.
  • Supercritical Transition: Seal the chamber and raise the temperature to 35°C. The pressure will naturally rise above 73.8 bar, pushing the CO

    
     into the supercritical phase. Hold for 1 hour.
    
  • Depressurization: Slowly vent the scCO

    
     gas at a rate of 0.5 bar/min while maintaining the temperature at 35°C to prevent condensation.
    
  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on a 5 mg aliquot. If the low-angle diffraction peaks perfectly match the simulated solvent-filled structure without peak broadening, the activation is successful.

scCO2_Workflow A As-Synthesized BST MOF (DMF Filled) B Solvent Exchange (Ethanol, 3 Days) A->B C Liquid CO2 Purge (10°C) B->C D Supercritical Phase (31.1°C, 74 bar) C->D E Activated MOF (Intact Pores) D->E

Workflow for supercritical CO2 activation bypassing capillary-induced pore collapse.

Issue 2: "Even with scCO , my mesoporous BST-MOF undergoes structural shearing. How can I mechanically reinforce the framework?"

The Causality: In mesoporous regimes (>2 nm), the distance between metal nodes is so large that the framework lacks intrinsic mechanical yield strength. Even minor thermal fluctuations during activation can cause the bulky sulfonyl groups to collapse inward.

The Solution: Polymer-Guest Pinning As demonstrated by Peng et al. , infiltrating a trace amount of polymer (e.g., polydopamine or PEDOT) into the mesopores physically "pins" the linkers open. The polymer chains act as internal scaffolding, sterically blocking the rotation of the benzenesulfonyl groups and reinforcing the framework against collapse.

Self-Validating Protocol:

  • Monomer Infiltration: Suspend 50 mg of solvent-exchanged BST-MOF in a 0.05 M solution of pyrrole monomer in hexane for 24 hours.

  • Washing: Isolate the powder via centrifugation and wash briefly with fresh hexane to remove surface-bound monomers.

  • In Situ Polymerization: Expose the monomer-loaded MOF to iodine (I

    
    ) vapor in a sealed desiccator at 60°C for 12 hours to trigger oxidative polymerization.
    
  • Thermal Activation: Transfer the polymer-pinned composite to a vacuum oven. Heat at 150°C under dynamic vacuum (<10

    
     Torr) for 12 hours. The polymer scaffolding will prevent the expected thermal collapse.
    
  • Self-Validation Check: Perform N

    
     sorption at 77 K. The presence of a Type IV isotherm with a distinct hysteresis loop confirms the successful retention of mesoporosity.
    

Polymer_Pinning N1 Mesoporous BST MOF (Prone to Collapse) N2 Monomer Infiltration (e.g., Pyrrole/EDOT) N1->N2 N3 In Situ Polymerization (Thermal/Chemical) N2->N3 N4 Polymer-Pinned Framework (Steric Reinforcement) N3->N4 N5 Vacuum Activation (High Temp) N4->N5 N6 Stable Hierarchical Pores (Porosity Retained) N5->N6

Mechanistic pathway for polymer-induced stabilization of mesoporous MOF architectures.

Issue 3: "My framework collapses specifically upon exposure to ambient humidity before I even start activation. How do I prevent water-induced collapse?"

The Causality: Water molecules are highly polar and aggressively attack the coordinatively unsaturated metal sites (e.g., Zr-O or Zn-O bonds) in the framework. The steric bulk of the benzenesulfonyl group creates localized strain on these bonds, lowering the activation energy for hydrolytic cleavage.

The Solution: Free-Ion/Counter-Ion Inclusion Incorporating free halide ions (e.g., Br⁻ or Cl⁻) into the pores stabilizes the framework charge. As shown by Lu et al. , these non-ligated ions act as preferential water-sorbing sites, drawing water molecules away from the vulnerable metal-ligand bonds and preventing water-evacuation-induced collapse.

Self-Validating Protocol:

  • Acidic Modulator Exchange: Suspend the MOF in a 0.1 M solution of hydrobromic acid (HBr) in DMF for 4 hours at room temperature.

  • Defect Healing: The HBr replaces node-ligated formate/acetate anions with charge-neutral aqua ligands, while siting free Br⁻ ions within the pores.

  • Solvent Evacuation: Wash the MOF with acetone and activate under vacuum at 80°C.

  • Self-Validation Check: Perform a water vapor sorption cycle at 298 K. Complete water uptake at ~20-30% relative humidity (RH) without sorption/desorption hysteresis confirms hydrolytic stabilization.

Frequently Asked Questions (FAQs)

Q: Can I use freeze-drying (lyophilization) instead of scCO


 for BST-MOFs? 
A:  Yes, but with caveats. Freeze-drying relies on the sublimation of a solvent (usually benzene or cyclohexane) to bypass the liquid phase. While it prevents capillary forces, the crystallization of the solvent prior to sublimation can cause volumetric expansion. For highly rigid MOFs, this is fine; however, the flexible benzenesulfonyl groups are easily sheared by expanding solvent crystals. scCO

remains the superior choice for BST-MOFs.

Q: How do I distinguish between actual pore collapse and pores that are simply blocked by unreacted benzenesulfonyl-terephthalic acid? A: Unreacted bulky ligands often get trapped in the pores, mimicking the N


 sorption profile of a collapsed framework. To differentiate, perform a rigorous Soxhlet extraction using methanol for 24 hours, followed by linker hydrolysis checks as outlined by Yuan et al. . If porosity returns after Soxhlet washing, your issue was pore blockage, not structural collapse.

Q: Why does my BST-MOF turn amorphous even after exchanging with low-surface-tension hexane? A: Hexane lowers the capillary force, but does not eliminate it (


 mN/m). If the mechanical yield strength of your specific BST-MOF architecture is lower than the remaining Laplace pressure, it will still collapse. You must transition to scCO

or utilize polymer-guest pinning.

References

  • Peng, L., Yang, S., Jawahery, S., Moosavi, S. M., Huckaba, A. J., Asgari, M., Oveisi, E., Nazeeruddin, M. K., Smit, B., & Queen, W. L. (2019). "Preserving Porosity of Mesoporous Metal–Organic Frameworks through the Introduction of Polymer Guests." Journal of the American Chemical Society, 141(31), 12397–12405. URL:[Link]

  • Lu, Z., Duan, J., Du, L., Liu, Q., Schweitzer, N., & Hupp, J. T. (2022). "Incorporation of free halide ions stabilizes metal–organic frameworks (MOFs) against pore collapse and renders large-pore Zr-MOFs functional for water harvesting." Journal of Materials Chemistry A, 10, 6442-6447. URL:[Link]

  • Yuan, S., Chen, YP., Qin, JS. et al. (2022). "Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions." Nature Protocols, 17, 2764–2787. URL:[Link]

Overcoming steric hindrance in metal coordination of sulfonyl ligands

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Optimizing Binding Modes Ticket ID: #SO2-COORD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenge

User Context: You are a researcher in organometallic chemistry or medicinal inorganic chemistry attempting to coordinate a sulfonyl-containing ligand (


 or 

) to a metal center.

The Technical Problem: Sulfonyl groups are notoriously difficult ligands. The oxygen atoms are "hard" bases (HSAB theory) but are weak donors compared to carboxylates or phosphines. Furthermore, the tetrahedral geometry of the sulfur atom creates a wide cone angle , causing significant steric clash with the metal center's auxiliary ligands.

The Solution Architecture: Success requires a three-pronged approach:

  • Thermodynamic Forcing: Utilizing the chelate effect to anchor the weak sulfonyl group.

  • Kinetic Control: Managing solvent competition and counter-ion interference.

  • Steric Engineering: Modifying the ligand periphery to reduce the effective cone angle.

Core Knowledge Base: Binding Modes & Sterics

Before troubleshooting, confirm which binding mode you are targeting. Steric hindrance affects these differently.

Binding ModeNotationDescriptionSteric Sensitivity
Monodentate O

Single O-atom binds. Common in sulfones (

).
High. Bulky R-groups on S act as a "shield," preventing metal approach.
Bridging

Two O-atoms bind two different metals.Medium. Often forms polymeric chains; requires less steric crowding around a single metal.
Sulfonamide N

Deprotonated Nitrogen binds (

).
High. The

group acts as a bulky substituent adjacent to the binding site.
Chelate

N and O bind (common in sulfonylureas/sulfonamides).Low. The bite angle forces coordination, overriding some steric repulsion.

Troubleshooting Guides

Module A: The "Non-Starter" (No Coordination Observed)

Symptom: You mix the metal precursor and ligand, but 1H NMR shows only free ligand, or you recover starting material.

Root Cause Analysis:

  • Solvent Competition: Solvents like THF, DMSO, or Acetonitrile are better ligands than sulfonyl oxygens. They will saturate the metal coordination sphere.

  • HSAB Mismatch: You are trying to bind a Hard base (Sulfonyl O) to a Soft acid (e.g.,

    
    , 
    
    
    
    ) without a "soft" anchor.

Protocol: The Non-Coordinating Solvent Sweep

  • Step 1: Switch reaction solvent to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-coordinating.

  • Step 2: If solubility is an issue in DCM, use Nitromethane (polar but weakly coordinating).

  • Step 3: Anion Exchange. If your metal precursor is a chloride (

    
    ), the chloride is a better ligand than the sulfone.
    
    • Action: Abstract the halide using a silver salt with a non-coordinating anion.

    • Reagent:

      
      , 
      
      
      
      , or
      
      
      (Silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).
    • Mechanism:[1][2][3]

      
      . The cationic metal center is now "starved" and highly electrophilic, forcing it to accept the weak sulfonyl ligand.
      
Module B: Ligand Dissociation (Steric Ejection)

Symptom: The complex forms transiently (color change) but reverts to free ligand upon isolation or washing.

Root Cause: The Cone Angle of your sulfonyl ligand is too large. The steric bulk of the R-groups creates repulsive energy that exceeds the weak bond enthalpy of the


 bond.

Protocol: The "Tethering" Strategy (Chelate Effect) You must convert the reaction from intermolecular (high entropy penalty) to intramolecular (low entropy penalty).

  • Ligand Redesign: Do not rely on the sulfonyl group as the primary anchor. Introduce a "Tether" group—a strong donor (Pyridine, Amine, Phosphine) separated by 2-3 carbons from the sulfonyl.

  • Synthesis:

    • Bind the strong donor first.

    • Heat to reflux to overcome the activation barrier for the sulfonyl arm to "swing" into place.

    • Result: The "effective concentration" of the sulfonyl group near the metal becomes extremely high, forcing coordination despite steric resistance.

Visualization of the Tethering Logic:

ChelateEffect cluster_0 Scenario A: Monodentate (Failure) cluster_1 Scenario B: Chelated (Success) M1 Metal Center L1 Bulky Sulfone M1->L1 Steric Repulsion (Bond Breaks) M2 Metal Center Anchor Primary Anchor (e.g., Pyridine) M2->Anchor Strong Bond L2 Sulfonyl Group Anchor->L2 Linker Chain L2->M2 Forced Coordination (Chelate Effect)

Caption: Comparison of monodentate steric failure vs. chelate-assisted coordination success.

Structural Characterization (Did it work?)

Visual inspection is insufficient. Use IR and X-ray data to confirm the coordination mode.

TechniqueObservationInterpretation
IR Spectroscopy

shift
O-bound: Asymmetric stretch shifts to lower frequency (approx. 1150-1250 cm⁻¹) due to weakening of S=O bond. N-bound (Sulfonamide): Look for disappearance of

around 3200-3300 cm⁻¹.
X-Ray Crystallography Bond LengthsM-O Bond: Typical range 2.0 - 2.2 Å. S-O Bond: Coordinated S-O lengthens compared to the non-coordinated S=O in the same group.
1H NMR Chemical ShiftDeshielding: Protons adjacent to the sulfonyl group (alpha-protons) typically shift downfield (0.2 - 0.5 ppm) upon coordination due to electron withdrawal by the metal.

FAQ: Rapid Response

Q: Can I coordinate a sulfonyl group to a soft metal like Palladium(II)? A: Yes, but not directly as a monodentate ligand. You must use the "Hemilabile Ligand" approach. Design a ligand with a soft donor (Phosphine/Thioether) and the hard sulfonyl oxygen. The soft donor binds the Pd(II) first, and the sulfonyl oxygen weakly coordinates to fill the vacancy. This is often used in catalysis to create a "vacant site" on demand (the sulfonyl arm opens up during the catalytic cycle).

Q: My sulfonamide ligand is precipitating the metal instead of coordinating. A: You likely formed a polymeric network. Sulfonamides can bridge multiple metals (


).
  • Fix: Add a bulky "blocking" co-ligand (like

    
     or bipyridine) to the metal before adding the sulfonamide. This occupies sites and prevents polymerization, forcing discrete complex formation.
    

Q: How do I calculate the Cone Angle for a sulfone? A: Standard Tolman cone angles are for phosphines. For sulfones, use Solid Angle (G) calculations from crystallographic data. If modeling, measure the angle subtended by the van der Waals surfaces of the R-groups at the metal center. A cone angle >140° usually precludes stable monodentate coordination.

Decision Matrix: Experimental Workflow

Follow this logic flow to design your next experiment.

Workflow Start Start: Ligand + Metal SolventCheck Is Solvent Coordinating? (THF, DMSO, MeCN) Start->SolventCheck SwitchSolvent Switch to DCM/DCE/Toluene SolventCheck->SwitchSolvent Yes StericCheck Is Ligand Bulky? (Cone Angle > 120°) SolventCheck->StericCheck No SwitchSolvent->StericCheck Chelate Add Tether/Anchor Group (Create Chelate) StericCheck->Chelate Yes AnionCheck Is Counter-ion Coordinating? (Cl-, Br-, OAc-) StericCheck->AnionCheck No Chelate->AnionCheck HalideAbstract Use AgPF6 / AgSbF6 AnionCheck->HalideAbstract Yes Success Stable Complex Isolated AnionCheck->Success No HalideAbstract->Success

Caption: Step-by-step logic flow for optimizing metal-sulfonyl coordination conditions.

References

  • Pearson, R. G. (1963).[4] Hard and Soft Acids and Bases.[4][5][6][7][8] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Dikarev, E. V., et al. (2003).[9] The first coordination complexes of selenones: a structural comparison with complexes of sulfones. Inorganic Chemistry, 42(22), 7098-7105.[9] Link

  • Mondal, S., et al. (2020). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Polyhedron, 187, 114652.[10] Link

  • Mingos, D. M. P. (2008). The use of aurophilic and other metal–metal interactions as crystal engineering design elements.[11] Chemical Society Reviews, 37, 2440-2451. Link

  • LibreTexts Chemistry. (2022). Hard and Soft Acid and Base Theory.[4][5][6][7][8] Link

Sources

Diagnostic Workflow: Isolating the Root Cause of Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and materials science: the hydrolytic degradation of sulfonyl-terephthalate esters.

Unlike simple esters, these hybrid molecules possess dual electrophilic centers that make them highly susceptible to nucleophilic attack. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded strategies to stabilize your compounds during synthesis, storage, and biological assays.

Before altering your molecular structure or assay conditions, you must pinpoint exactly when the hydrolysis is occurring. Use the following logic tree to diagnose your specific failure point.

Workflow N1 Hydrolysis Detected in Sulfonyl-Terephthalates N2 Identify Degradation Stage N1->N2 N3 During Synthesis N2->N3 N4 During Assay/In Vivo N2->N4 N5 During Storage N2->N5 N6 Control Stoichiometry & Use Anhydrous Solvents N3->N6 N7 Adjust pH to 5.5-6.5 or Use Micelles N4->N7 N8 Lyophilize & Store at -20°C N5->N8 N9 Implement Neopentyl Steric Shielding N6->N9 If moisture persists N7->N9 If pH 7.4 is mandatory

Diagnostic workflow for identifying and resolving ester hydrolysis.

Troubleshooting FAQs: Mechanism & Mitigation

Q1: Why do my sulfonyl-terephthalate esters degrade so rapidly in standard biological buffers (pH 7.4)? A1: The hydrolytic lability of these molecules stems from a powerful inductive effect. The electron-withdrawing nature of the sulfonyl group exacerbates the partial positive charge on the adjacent terephthalate carbonyl carbon. This drastically lowers the activation energy required for a nucleophilic attack[1]. Even at a physiological pH of 7.4, the concentration of hydroxide ions is sufficient to drive rapid, base-promoted hydrolysis of the ester bond[2]. Mitigation: If your assay permits, shift the buffer to a slightly acidic pH (5.5 - 6.5) to minimize hydroxide concentration. If physiological pH is mandatory, consider micellar encapsulation (see Q4).

Q2: How can I chemically modify the ester to prevent hydrolysis without losing its core biological activity? A2: The most effective chemical strategy is introducing steric hindrance around the susceptible electrophilic centers. Transitioning from a standard ethyl or isopropyl ester to a bulky protecting group, such as a neopentyl (Neo) group, creates a physical barricade against the SN2 trajectory of incoming nucleophiles[3]. Causality: The bulky tert-butyl moiety of the neopentyl group physically blocks water molecules from accessing the alpha-carbon and the adjacent carbonyl, shifting the rate-determining step and virtually halting spontaneous hydrolysis in aqueous media[4].

Q3: We are seeing degradation during the isolation and purification phases. How do we stop this? A3: Premature hydrolysis during synthesis is usually caused by residual water reacting with excess, unneutralized sulfonic acids. This creates a highly acidic microenvironment that catalyzes ester cleavage[5]. Causality: Sulfonic acids act as strong proton donors. If an excess is used during the coupling phase, they protonate the ester carbonyl, making it hyper-electrophilic and highly susceptible to attack by even trace amounts of atmospheric moisture. Strict stoichiometric control is required.

Q4: Can formulation strategies mitigate hydrolysis during cell-based assays if we cannot alter the chemical structure? A4: Yes. If structural modification (like neopentyl shielding) degrades the drug's binding affinity, formulation is your best alternative. Utilizing mixed micellar systems (e.g., combining SDS and non-ionic surfactants like Triton X-100) can effectively shield the ester bond. Causality: The hydrophobic core of the micelle sequesters the lipophilic sulfonyl-terephthalate ester, while the compact Stern layer of the mixed micelle creates a low-micropolarity barrier that physically excludes water and hydroxide ions, significantly inhibiting alkaline hydrolysis[6].

Quantitative Data: Stability Comparison

The following table summarizes the half-lives (


) of various sulfonyl-terephthalate derivatives, demonstrating the quantitative impact of steric shielding and formulation on hydrolytic stability.
Ester Derivative / ConditionpH 4.0 (25°C)pH 7.4 (37°C)pH 9.0 (25°C)Mechanism of Stabilization
Unprotected Ethyl Ester 12.5 hours3.2 hours< 15 minsNone (Baseline)
Isopropyl (iPr) Ester 48 hours18 hours2.5 hoursMild steric hindrance
Neopentyl (Neo) Ester > 30 days> 15 days48 hoursSevere steric blocking of SN2 trajectory
Ethyl Ester + Micellar Shielding > 30 days> 20 days72 hoursHydrophobic exclusion of nucleophiles

Self-Validating Protocol: Anhydrous Synthesis of Sterically Hindered Sulfonyl-Terephthalates

To prevent degradation before your compound even reaches the assay stage, you must implement a self-validating synthetic workflow. This protocol uses internal checks to guarantee the integrity of the ester bond throughout the process.

Step 1: Solvent Dehydration & Verification

  • Action: Dry dichloromethane (DCM) and dimethylformamide (DMF) over activated 4Å molecular sieves for 48 hours prior to use.

  • Causality: Trace water acts as a primary nucleophile. In the presence of coupling agents, water will rapidly cleave the newly formed ester bond.

  • Self-Validation: Perform a Karl Fischer titration on the solvent before adding reagents. Do not proceed unless moisture is strictly < 50 ppm.

Step 2: Stoichiometric Base Addition

  • Action: Add the terephthalate derivative and the sulfonyl chloride to the reaction vessel. Introduce a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in a strict 1.05 molar equivalent to the acid.

  • Causality: Using an excess of the base or near-exact stoichiometry prevents the formation of acidic microenvironments (from unreacted sulfonic acids) that catalyze ester cleavage[5].

  • Self-Validation: Spot a micro-aliquot of the reaction mixture on wet pH indicator paper. The organic phase must register a neutral to slightly basic pH (pH 7.5–8.0). If it is acidic, hydrolysis is imminent.

Step 3: Coupling and Steric Shielding

  • Action: Introduce neopentyl alcohol for the esterification step.

  • Causality: As established, the neopentyl moiety physically blocks the nucleophilic attack vector[3].

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is only complete when the peak corresponding to the intermediate sulfonyl-terephthalate is fully converted to the neopentyl ester mass (+70 Da shift), with no free terephthalic acid peak visible.

Step 4: Non-Aqueous Quenching and Isolation

  • Action: Quench the reaction by adding anhydrous methanol to consume unreacted sulfonyl chlorides, entirely avoiding standard aqueous workups.

  • Causality: Aqueous washes expose the highly electrophilic product to water at its most vulnerable stage.

  • Self-Validation: Run a

    
    H-NMR on the crude isolated mixture. The integration ratio of the neopentyl 
    
    
    
    protons to the terephthalate aromatic protons must be exactly 2:4. Any deviation indicates that the ester has partially hydrolyzed back to the free acid during isolation.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Structural Insights into (Tere)
  • Sulfonate Esters - How Real is the Risk?
  • The Effect of Mixed Micelle of Surfactant on the Alkaline Hydrolysis of Esters Source: Chemical Journal of Chinese Universities URL
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL

Sources

Optimizing solvent ratios for benzenesulfonyl ligand crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzenesulfonyl Ligand Crystallization Senior Application Scientist Desk | Reference ID: BSL-CRYS-OPT-04[1]

Introduction: The Benzenesulfonyl Challenge

Welcome to the Technical Support Center. If you are working with benzenesulfonyl ligands—common pharmacophores in carbonic anhydrase inhibitors, COX-2 inhibitors, and various antimicrobials—you are likely encountering a specific set of crystallization behaviors.

These molecules possess a "Janus-faced" nature: a hydrophobic aromatic ring coupled with a highly polar, hydrogen-bond-accepting sulfonyl/sulfonamide group. This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.[2]

This guide moves beyond basic recipes to the thermodynamic logic of solvent optimization.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a sticky oil/gum upon adding the antisolvent. Why does this happen?

A: You have entered the Metastable Liquid-Liquid Miscibility Gap. Oiling out occurs when the limit of solubility (supersaturation) is exceeded at a temperature above the melting point of the solvated product (or its eutectic with the solvent).[3] Essentially, the solution separates into a solvent-rich phase and a solute-rich oil phase before crystals can nucleate.

The Fix: The "Soft" Antisolvent Approach [1]

  • Temperature Control: Do not add antisolvent at boiling temperatures. Cool the "good" solvent solution to near ambient first, then add the antisolvent slowly.[3]

  • Seed at the Cloud Point: The moment you see turbidity (the "cloud point"), stop. Add seed crystals immediately. This provides a surface for growth, bypassing the energy barrier required for spontaneous nucleation.

  • Change the Ratio: You are likely generating supersaturation too fast.

Visualization: Oiling Out Troubleshooting Logic

OilingOutTroubleshoot Start Observation: Product Oils Out CheckTemp Check Temperature relative to Solvated Melting Point Start->CheckTemp CheckRate Check Antisolvent Addition Rate CheckTemp->CheckRate Action1 Action: Reheat to dissolve oil, then cool SLOWLY to Cloud Point CheckRate->Action1 Temp too high Action2 Action: SEED immediately at first turbidity CheckRate->Action2 No seeds used Action3 Action: Change Solvent System (Reduce polarity gap) CheckRate->Action3 Persistent oiling

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Optimizing Solvent Ratios

Q: Which solvent systems work best for benzenesulfonyl derivatives?

A: Focus on Hydrogen Bonding Competitors. The sulfonyl oxygen atoms are strong hydrogen bond acceptors.

  • Protic Solvents (Alcohols): These interact strongly with the sulfonyl group, often leading to high solubility.

  • Aprotic Antisolvents: These force the molecules to self-associate (crystallize) rather than interact with the solvent.

Recommended Solvent Systems Table

System TypeSolvent A (Good)Solvent B (Antisolvent)Typical Ratio (v/v)Best For
Aqueous-Organic Ethanol or IPAWater1:1 to 1:3Polar sulfonamides (e.g., sulfanilamide derivatives). Note: Water is a very strong antisolvent here.
Non-Aqueous Polar THF or Ethyl AcetateHeptane or Hexane1:2 to 1:5Lipophilic ligands; avoids hydrate formation.
Chlorinated DCM or ChloroformMethanol or Ether1:3Highly hydrophobic ligands. Warning: DCM often forms solvates.
High Boiling DMSO or DMFWater1:10"Last resort" for very insoluble compounds. Requires high water ratio to force precipitation.

Q: How does the ratio affect polymorphism? A:

  • High Supersaturation (Fast addition/High antisolvent ratio): Favors kinetic polymorphs (often metastable, needle-like, lower melting point).

  • Low Supersaturation (Slow addition/Low antisolvent ratio): Favors thermodynamic polymorphs (stable, block-like, higher melting point).

Module 3: Experimental Protocol

Standard Operating Procedure: Controlled Antisolvent Crystallization Target: Maximizing purity and avoiding oiling out.[1]

  • Dissolution: Dissolve 1.0 eq of crude ligand in the minimum volume of Solvent A at slightly elevated temperature (e.g., 40-50°C for Ethanol). Do not boil if possible.

  • Filtration: Perform a polish filtration (0.45 µm PTFE) to remove dust (which causes uncontrolled nucleation).

  • Initial Addition: Add Solvent B (Antisolvent) dropwise until the solution becomes faintly opalescent (the "Cloud Point").

  • Seeding (Critical): Add 0.5-1.0 wt% of pure seed crystals. Stir for 30 minutes. The solution should become opaque as the seeds grow.[1]

  • Extension: Slowly add the remaining Solvent B over 2-4 hours.

    • Target Ratio: Usually 1:3 (Solvent A : Solvent B).

  • Aging: Cool to 0-5°C and hold for 2 hours to maximize yield (Ostwald Ripening).

  • Isolation: Filter and wash with a cold mixture of A:B (1:9 ratio).

Visualization: Crystallization Pathway

CrystallizationFlow Dissolve 1. Dissolution (Solvent A) Filter 2. Polish Filtration Dissolve->Filter CloudPoint 3. Add Solvent B to Cloud Point Filter->CloudPoint Seed 4. SEEDING (Crucial Step) CloudPoint->Seed Metastable Zone Growth 5. Slow Addition & Aging Seed->Growth Crystal Growth Isolate 6. Filtration & Drying Growth->Isolate

Figure 2: Optimized workflow for antisolvent crystallization of sulfonamides.[1]

Module 4: FAQs (Field Notes)

Q: My crystals are trapping solvent (Solvates). How do I remove it? A: Benzenesulfonyls often form channel solvates, especially with chlorinated solvents or small alcohols.

  • Diagnosis: TGA (Thermogravimetric Analysis) shows weight loss before the melting point.

  • Fix: Switch to a non-solvate forming system (e.g., Ethyl Acetate/Heptane) or reslurry the solid in water (if stable) to displace the organic solvent.

Q: The yield is low, even at 0°C. A: The ligand might be too soluble in the antisolvent mixture.

  • Fix: Increase the ratio of Solvent B (go from 1:3 to 1:5).

  • Fix: Check the pH.[4] Sulfonamides are acidic (pKa ~10). If your solution is basic, the ligand is ionized and won't crystallize. Adjust pH to ~4-5 with dilute HCl to ensure it is in the neutral protonated form.

References

  • BenchChem Technical Support. (2025).[2][3] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2016). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. PubMed Central. Retrieved from [1]

  • Taylor & Francis. (2022). Synthesis, crystal structure and DFT study of benzenesulfonamide compounds. Retrieved from [1]

  • Malvern Panalytical. (2024).[5] Detect and control polymorphism: pro tips for pharmaceutical scientists. Retrieved from [1]

  • Sanofi / ACS. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [1]

Sources

Technical Support Center: Accelerated Synthesis of Sulfone-Based Zirconium MOFs

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sulfone-based zirconium metal-organic frameworks (MOFs). The objective is to provide actionable insights and troubleshooting strategies to significantly reduce synthesis times while maintaining high product quality and reproducibility. The information presented herein is a synthesis of established protocols for zirconium MOFs and the specific chemical considerations introduced by sulfone-functionalized linkers.

Introduction: The Need for Speed in Sulfone-Based Zr-MOF Synthesis

Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability, making them prime candidates for applications in catalysis, gas storage, and drug delivery. The incorporation of sulfone functional groups into the organic linkers can further enhance properties such as selectivity in adsorption and catalytic activity. However, a significant bottleneck in the research and development pipeline for these promising materials is the often lengthy synthesis times associated with traditional solvothermal methods, which can extend to several days.[1][2] Accelerating the synthesis of sulfone-based Zr-MOFs is crucial for high-throughput screening, rapid material discovery, and scalable production.

This guide provides a comprehensive resource for overcoming common challenges in the synthesis of these materials, with a focus on strategies to expedite the crystallization process.

Troubleshooting Guide: Common Issues in Rapid Sulfone-Based Zr-MOF Synthesis

This section addresses specific problems that may be encountered during the accelerated synthesis of sulfone-based zirconium MOFs. The question-and-answer format is intended to provide direct and practical solutions.

Issue 1: Slow or No Crystallization

Question: I have been trying to synthesize a sulfone-based Zr-MOF using a standard solvothermal method, but the crystallization is extremely slow, or I am only getting an amorphous precipitate. How can I speed up the reaction?

Answer:

Slow or absent crystallization is a common hurdle, often stemming from suboptimal reaction kinetics. The strong electron-withdrawing nature of the sulfone group can decrease the nucleophilicity of the carboxylate linker, thereby slowing down the coordination with the zirconium cluster. Here are several strategies to accelerate the process:

  • Increase the Reaction Temperature: Within the stability limits of your linker and solvent, increasing the temperature can significantly enhance the reaction rate.[3] Most Zr-MOF syntheses are conducted between 80°C and 150°C.

  • Employ Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from days to minutes or hours by promoting rapid and uniform heating of the reagents.[2] This method often leads to the formation of smaller, more uniform nanocrystals.

  • Utilize Sonochemical Methods: Ultrasound-assisted synthesis can induce localized hot spots through acoustic cavitation, which accelerates nucleation and crystal growth.[4] This technique is particularly useful for producing nanoscale MOFs in a shorter timeframe.

  • Consider a Continuous Flow Reactor: For scalable and rapid synthesis, a continuous flow reactor offers excellent heat and mass transfer, leading to significantly reduced reaction times and improved product consistency.

  • Optimize Solvent Selection: While DMF is a common solvent, its thermal decomposition to form a base that deprotonates the linker is a key step.[3] Ensure your chosen solvent is appropriate for the desired reaction temperature and is compatible with your linker.

Issue 2: Poor Crystallinity and Phase Impurities

Question: My attempts at a rapid synthesis of a sulfone-based Zr-MOF have resulted in a product with poor crystallinity and the presence of unidentified phases in the PXRD pattern. What could be the cause and how can I improve this?

Answer:

Poor crystallinity and the formation of multiple phases are often related to the kinetics of nucleation and crystal growth being too rapid or uncontrolled. The use of modulators is a powerful tool to address this issue.

  • The Role of Modulators: Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, benzoic acid) that compete with the linker for coordination to the zirconium clusters.[3] This competitive binding slows down the overall reaction rate, allowing for more ordered crystal growth and often leading to higher crystallinity and phase purity.[5][6]

  • Choosing the Right Modulator: The choice and concentration of the modulator are critical. A stronger acid modulator may lead to more crystalline materials but could also decrease the overall yield.[5] The optimal modulator and its concentration will depend on the specific sulfone-containing linker being used and must be determined empirically.

  • Tuning Modulator Concentration: A systematic screening of modulator concentration is recommended. Start with a moderate amount (e.g., 20-50 equivalents relative to the zirconium precursor) and adjust based on the resulting crystallinity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of sulfone-based zirconium MOFs, with a focus on reducing synthesis time.

Q1: How does the sulfone group in the linker affect the synthesis of Zr-MOFs compared to non-functionalized linkers?

A1: The sulfone group is strongly electron-withdrawing. This can decrease the pKa of the carboxylic acid groups on the linker, making them more acidic. While this might seem to favor deprotonation, the reduced electron density on the carboxylate can slow down the coordination to the positively charged zirconium cluster. This is a key reason why the synthesis of sulfone-based Zr-MOFs can be more challenging and may require different optimization strategies compared to their non-functionalized counterparts.

Q2: Can I use a one-pot synthesis method for sulfone-functionalized Zr-MOFs?

A2: Yes, one-pot solvothermal synthesis is a common method for preparing these materials.[5][7] However, for rapid and controlled synthesis, careful optimization of parameters such as temperature, reaction time, and modulator concentration is crucial.

Q3: What is the role of pH in the synthesis of sulfonate-functionalized Zr-MOFs?

A3: The pH of the reaction mixture plays a critical role in the formation of distinct MOF structures.[1] The proton concentration can influence the deprotonation of the linker and the formation of the zirconium-oxo clusters, thereby directing the assembly towards a specific phase.

Q4: Are there any green synthesis methods available for sulfone-based Zr-MOFs?

A4: While specific literature on green synthesis of sulfone-based Zr-MOFs is limited, general green chemistry principles can be applied. This includes exploring water-based syntheses (if the linker is soluble), using mechanochemical methods (ball-milling) to reduce solvent use, and employing microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times.[4][8]

Q5: How can I confirm the successful incorporation of the sulfone-functionalized linker into the MOF structure?

A5: Several characterization techniques can be used to confirm the presence of the sulfone group:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic symmetric and asymmetric stretching vibrations of the S=O bond, typically found in the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After digesting the MOF in a suitable acidic or basic solution, ¹H and ¹³C NMR can confirm the structure of the organic linker.

  • Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): These techniques can confirm the presence of sulfur in the material.

Data Presentation

Table 1: Comparison of Synthesis Methods for Zirconium-Based MOFs

Synthesis MethodTypical TimeAdvantagesDisadvantages
Conventional Solvothermal 24 - 72 hours[5][9]High crystallinity, large crystalsLong reaction times, high energy consumption
Microwave-Assisted 1 - 2 hours[2]Rapid synthesis, uniform heating, smaller crystalsMay require specialized equipment
Sonochemical < 1 hourFast, can produce unique morphologies, good for nanoscale MOFs[4]Scale-up can be challenging
Mechanochemical < 1 hour[8]Solvent-free or low-solvent, rapidCan lead to a range of particle sizes and defects[4]
Continuous Flow MinutesHighly scalable, excellent process controlHigh initial equipment cost

Experimental Protocols

Protocol 1: Rapid Microwave-Assisted Synthesis of a Generic Sulfone-Based Zr-MOF

This protocol provides a general starting point for the rapid synthesis of a sulfone-based Zr-MOF. Note: The specific amounts of reagents, modulator concentration, temperature, and time will need to be optimized for your specific linker.

  • Reagent Preparation:

    • In a 10 mL microwave vial, dissolve the sulfone-functionalized dicarboxylic acid linker (e.g., 0.1 mmol) and the chosen modulator (e.g., acetic acid, 20-100 equivalents) in N,N-dimethylformamide (DMF, 5 mL).

    • In a separate vial, dissolve the zirconium precursor (e.g., ZrCl₄, 0.1 mmol) in DMF (5 mL).

  • Reaction Mixture:

    • Combine the two solutions in the microwave vial.

    • Seal the vial with a cap.

  • Microwave Synthesis:

    • Place the vial in a microwave reactor.

    • Set the temperature to 120-150°C and the reaction time to 30-120 minutes.

  • Work-up:

    • After the reaction is complete and the vial has cooled to room temperature, collect the solid product by centrifugation.

    • Wash the product with fresh DMF (3 x 10 mL) and then with a solvent like ethanol or acetone (3 x 10 mL) to remove unreacted starting materials and DMF.

    • Dry the product under vacuum at an appropriate temperature (e.g., 120°C) overnight.

Protocol 2: Troubleshooting Poor Crystallinity with Modulator Screening

If the product from Protocol 1 has poor crystallinity, perform a modulator screen:

  • Set up a series of parallel reactions using the same conditions as in Protocol 1.

  • In each reaction, vary the amount of the modulator (e.g., 10, 20, 50, 100, and 200 equivalents of acetic acid).

  • Analyze the products from each reaction using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity.

  • Select the modulator concentration that provides the best balance of crystallinity, phase purity, and yield.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

G start Start Synthesis issue Problem Encountered start->issue no_xtal Slow or No Crystallization issue->no_xtal No/Amorphous Product poor_xtal Poor Crystallinity / Impurities issue->poor_xtal Crystalline but Poor Quality solution1 Increase Temperature Microwave/Sonication Flow Reactor no_xtal->solution1 solution2 Introduce/Optimize Modulator (Concentration & Type) poor_xtal->solution2 analyze Analyze Product (PXRD, etc.) solution1->analyze solution2->analyze analyze->issue Problem Persists success Successful Synthesis analyze->success Problem Solved

Caption: Troubleshooting workflow for sulfone-based Zr-MOF synthesis.

Conceptual Representation of Modulated Synthesis

G cluster_0 Unmodulated Synthesis (Fast, Disordered) cluster_1 Modulated Synthesis (Controlled, Ordered) Zr_un Zr Cluster MOF_un Disordered MOF Zr_un->MOF_un Rapid Coordination Linker_un Sulfone Linker Linker_un->MOF_un Zr_mod Zr Cluster Modulator Modulator Zr_mod->Modulator Competitive Binding MOF_mod Crystalline MOF Zr_mod->MOF_mod Controlled Growth Linker_mod Sulfone Linker Linker_mod->MOF_mod Modulator->Zr_mod

Caption: Role of modulators in controlling MOF crystallization.

References

  • Chari, A., et al. (2025). Direct synthesis of sulfonic acid functionalized zirconium metal-organic framework. Contribution to journal.
  • One-pot synthesis of sulfonic acid functionalized Zr-MOFs for rapid and specific removal of radioactive Ba2+.
  • A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. PMC. (2024).
  • Advances in Green Synthesis and Photo-/Electrocatalytic Applications of Zirconium-Based MOFs: A Review. MDPI. (2025).
  • Synthesis of Zr metal–organic frameworks (MOFs)
  • A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes.
  • Ionic liquid accelerates the crystallization of Zr-based metal–organic frameworks.
  • Sulfone-functionalized stereoisomeric[5]radialene displays guest induced modulation of porous frameworks and critical crystallization-induced near-infrared emission. PMC.

  • Drastic Enhancement of the CO2 Adsorption Properties in Sulfone-Functionalized Zr- and Hf-UiO-67 MOFs with Hierarchical Mesopores.
  • Synthesis of novel mesoporous sulfated zirconia nanosheets derived from Zr-based metal–organic frameworks. CrystEngComm (RSC Publishing).
  • Critical Role of Defects in UiO-66 Nanocrystals for Catalysis and Water Remedi
  • Probing Acidic and Defective Sites in Sulfated UiO-66 and ZrO 2 via Adsorptive FTIR Spectroscopy. MDPI.
  • Controlled Growth of Highly Defected Zirconium–Metal–Organic Frameworks via a Reaction–Diffusion System for Water Remedi
  • Green and rapid synthesis of zirconium metal-organic frameworks: Via mechanochemistry: UiO-66 analog nanocrystals obtained in one hundred seconds. Scholars.
  • Process for the preparation of zirconium based mofs.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. (2023).
  • Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. Chemical Society Reviews (RSC Publishing). (2024).
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • Troubleshooting table.
  • Assessing Crystallisation Kinetics of Zr Metal–Organic Frameworks through Turbidity Measurements to Inform Rapid Microwave‐Assisted Synthesis. PMC.
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. MDPI. (2023).
  • Synthesis Method of Stable Metal-Organic Framework (MOF) Based Nanomaterials and Their Multifaceted Application. Analytical and Bioanalytical Chemistry Research.

Sources

Validation & Comparative

1H NMR Characterization of 2-(Benzenesulfonyl)terephthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization of 2-(Benzenesulfonyl)terephthalic acid , a functionalized dicarboxylic acid linker often employed in the synthesis of Metal-Organic Frameworks (MOFs) to introduce polarity and steric bulk.[1]

The following analysis compares this product against its synthetic precursor (the sulfide) and the unsubstituted terephthalic acid standard, providing a robust framework for structural verification.

A Publish Comparison Guide for Structural Verification

Executive Summary & Application Context

2-(Benzenesulfonyl)terephthalic acid is a rigid, V-shaped organic linker derived from terephthalic acid.[1] Unlike the parent molecule, the introduction of a bulky, electron-withdrawing benzenesulfonyl group at the 2-position breaks the structural symmetry and significantly alters the electronic environment.[1]

  • Primary Application: Synthesis of functionalized MOFs (e.g., UiO-66 derivatives) where the sulfone group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) acts as a hydrogen-bond acceptor or polar binding site for gas sorption (
    
    
    
    ).
  • Critical Quality Attribute: The complete oxidation of the sulfide precursor to the sulfone is the most critical step to verify.[1] 1H NMR is the definitive method for this differentiation.[1]

Experimental Protocol: Self-Validating System

To ensure reproducibility and high-resolution spectra, follow this specific protocol. This method is designed to prevent common artifacts such as peak broadening due to aggregation.[1]

Materials & Parameters
ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D)Essential for solubility.[1] Dicarboxylic acids are often insoluble in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

. DMSO disrupts intermolecular H-bonding.[1]
Concentration 10–15 mg / 0.6 mLSufficient signal-to-noise (S/N) for aromatic multiplets without causing viscosity broadening.[1]
Temperature 298 K (25°C)Standard.[1] Elevated temp (353 K) may be used if acid proton exchange broadening is observed.[1]
Relaxation Delay (D1) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

5.0 seconds
The aromatic protons and carboxylic acid protons have long T1 relaxation times. Short D1 leads to integration errors.
Scans (NS) 16–32Sufficient for 1H; 1024+ required for 13C.[1]
Step-by-Step Workflow
  • Preparation: Dry the solid sample under vacuum at 80°C for 2 hours to remove lattice water (which interferes with the acid peak region).

  • Dissolution: Add 0.6 mL DMSO-d6. Sonicate for 60 seconds. Note: If the solution is cloudy, filter through a glass wool plug; suspension NMR yields useless broad lines.[1]

  • Acquisition: Run a standard 1H sequence.

  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm .

Spectral Analysis & Assignment

The spectrum of 2-(benzenesulfonyl)terephthalic acid is characterized by the loss of the symmetry found in terephthalic acid and the strong deshielding effect of the sulfone group.[1]

The Terephthalic Core (Protons A, B, C)

The central benzene ring exhibits an ABC spin system (or ABX depending on field strength) due to the 1,2,4-substitution pattern.[1]

  • H-3 (Proton A): Located between the carboxylic acid and the sulfonyl group.[1]

    • Shift:~8.6 – 8.8 ppm (d, J ~1.5 Hz) [1]

    • Mechanistic Insight: This proton is most deshielded due to the combined electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-sulfonyl and meta-carboxyl groups.[1]

  • H-6 (Proton B): Ortho to the C-4 carboxyl group.[1]

    • Shift:~8.1 – 8.3 ppm (d, J ~8.0 Hz) [1][2]

    • Mechanistic Insight: Deshielded by the ortho-carboxyl, but less so than H-3.[1]

  • H-5 (Proton C): Meta to the sulfonyl group.[1]

    • Shift:~7.9 – 8.0 ppm (dd, J ~8.0, 1.5 Hz) [1]

The Benzenesulfonyl Pendant (Protons D, E, F)

The pendant phenyl ring shows a characteristic monosubstituted benzene pattern, but shifted downfield due to the sulfone.[1]

  • H-Ortho (Protons D): 2H, closest to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    • Shift:~7.95 – 8.05 ppm (m) .[1] Often overlaps with H-5 or H-6.[1]

  • H-Meta/Para (Protons E, F): 3H.

    • Shift:~7.60 – 7.75 ppm (m) .[1]

The Acidic Protons[1]
  • -COOH: 13.0 – 14.0 ppm (Broad Singlet) .

    • Note: This peak may be invisible if the DMSO is "wet" (contains water >0.1%), as rapid exchange with HDO (3.33 ppm) broadens the signal into the baseline.[1]

Comparative Performance Analysis

This section objectively compares the target molecule's spectral signature against its critical alternatives (precursors and standards) to validate synthesis success.

Comparison 1: Target vs. Precursor (Sulfide)

The synthesis usually involves oxidizing 2-(phenylthio)terephthalic acid (Sulfide) to the Sulfone .[1]

FeatureSulfide Precursor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Target Sulfone (

)
Diagnostic Action
H-3 Shift ~7.8 – 8.0 ppm~8.6 – 8.8 ppm Primary Indicator. The sulfone causes a massive downfield shift (~0.8 ppm) of the adjacent proton.
Pendant Ortho-H ~7.3 – 7.4 ppm~8.0 ppm The phenyl ring protons move downfield due to the loss of the sulfur lone pair donation.[1]
Electronic Nature Electron Donating (Shielding)Electron Withdrawing (Deshielding)If peaks remain < 8.0 ppm, oxidation is incomplete.[1]
Comparison 2: Target vs. Unsubstituted Terephthalic Acid (TPA)

TPA is a common impurity if the functionalization reaction failed or if the starting material was impure.[1]

FeatureTerephthalic Acid (TPA) 2-(Benzenesulfonyl)TPA
Symmetry High (

)
Low (

)
Aromatic Region Singlet @ 8.05 ppm (4H)Multiplets spread 7.6 – 8.8 ppm
Integration 4 Aromatic Protons8 Aromatic Protons (3 Core + 5 Pendant)

Visualization: Characterization Workflow

The following diagram illustrates the logical decision tree for validating the product using 1H NMR.

NMR_Workflow Start Crude Product (Post-Oxidation) Solvent Dissolve in DMSO-d6 (Conc: 15mg/0.6mL) Start->Solvent Acquisition Acquire 1H NMR (ns=16, d1=5s) Solvent->Acquisition Check_Singlet Check 8.0-8.1 ppm Region Acquisition->Check_Singlet TPA_Found Sharp Singlet Only? (Failed Functionalization) Check_Singlet->TPA_Found Yes Check_Downfield Check > 8.5 ppm Check_Singlet->Check_Downfield No (Complex Multiplets) Sulfide_Found Highest peak < 8.0 ppm? (Incomplete Oxidation) Check_Downfield->Sulfide_Found No Target_Found Doublet @ 8.7 ppm found? (Target Structure) Check_Downfield->Target_Found Yes Integration Verify Integration Ratio 1:1:1:2:3 Target_Found->Integration Final Validated 2-(Benzenesulfonyl)TPA Integration->Final

Caption: Logical workflow for distinguishing the target sulfone from unreacted TPA or sulfide intermediate.

Troubleshooting & Data Integrity

Common Artifacts
  • Water Peak Interference: In DMSO-d6, water appears at 3.33 ppm .[1] If your sample is wet, this peak broadens and can drift, potentially obscuring the aromatic region if the water content is massive (though unlikely to reach 7 ppm).[1]

    • Solution: Add a single bead of activated 4Å molecular sieve to the NMR tube 1 hour before measurement.[1]

  • Broad Acid Peaks: The carboxylic protons (13-14 ppm) might be extremely broad or missing.[1]

    • Interpretation: This is not a sign of impurity.[1] It indicates proton exchange.[1][3] Do not use the acid peak integration for purity calculations. Use the aromatic region only.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][4][5] Chem.1997 , 62, 7512–7515.[1] Link[1]

  • Neofotistou, E.; Malliakas, C. D.; Trikalitis, P. N. "Unprecedented Sulfone-Functionalized Metal-Organic Frameworks."[1][6] Chem. Eur. J.[1][6][7]2009 , 15, 4523–4527.[1][6] (Provides foundational data on sulfone-linker synthesis and characterization). Link[1]

  • Reich, H. J. "WinPLT NMR Data - Chemical Shifts."[1] University of Wisconsin-Madison.[1] (Authoritative database for substituent effects).[1] Link

Sources

Deciphering Crystallographic Signatures: A Comparative Guide to PXRD Patterns of Pristine vs. Functionalized UiO-66

Author: BenchChem Technical Support Team. Date: March 2026

As metal-organic frameworks (MOFs) transition from academic curiosities to viable candidates for drug delivery and advanced catalysis, validating their structural integrity becomes a critical quality attribute (CQA). For the archetypal zirconium-based MOF, UiO-66, pre- or post-synthetic modification is often required to tune its pore chemistry. The most common functionalization is the addition of an amine group to yield UiO-66-NH₂.

At first glance, the Powder X-Ray Diffraction (PXRD) patterns of pristine UiO-66 and UiO-66-NH₂ appear nearly identical. However, as a Senior Application Scientist, I must emphasize that the subtle crystallographic deviations between these two materials tell a profound story about their internal chemistry, defect density, and nucleation kinetics. This guide objectively compares the PXRD profiles of functionalized versus unfunctionalized UiO-66, providing the underlying causality for these differences and the self-validating experimental protocols required to synthesize and characterize them.

Crystallographic Causality in Isoreticular MOFs

UiO-66 and UiO-66-NH₂ are isoreticular; they share the same face-centered cubic (fcu) topology dictated by the coordination of 1,4-benzenedicarboxylate (BDC) linkers to Zr₆O₄(OH)₄ secondary building units (SBUs). Because the distance between the metal nodes remains dictated by the rigid carbon backbone of the linker, the primary Bragg diffraction angles remain largely static. Both materials exhibit1[1].

However, functionalization induces three distinct crystallographic phenomena that alter the PXRD spectral features:

  • Relative Peak Intensity Shifts (The Structure Factor Effect): The intensity of a diffraction peak is proportional to the square of the structure factor (

    
    ). The addition of the -NH₂ group introduces new atoms (nitrogen and hydrogen) at specific fractional coordinates within the unit cell. The atomic scattering factor of these additional atoms alters the amplitude of the diffracted wave, most notably changing the relative intensity ratio between the low-angle (111) reflection at ~7.4° and the (200) reflection at ~8.5°.
    
  • Minor 2θ Shifts (Unit Cell Contraction): While the carbon backbone is identical, the pendant -NH₂ groups engage in internal hydrogen bonding and alter the steric packing within the pores. This leads to a slight framework contraction. Research indicates that the2[2].

  • Scherrer Peak Broadening (Nucleation Kinetics): The functional groups alter the thermodynamics of crystal growth. The -NH₂ moiety can interact with the solvent or the Zr precursor, accelerating nucleation rates. This rapid nucleation depletes precursors faster, terminating crystal growth earlier and yielding smaller crystallites. Consequently,3[3]. According to the Scherrer equation (

    
    ), these smaller crystallites produce broader PXRD peaks.
    

Mechanism M1 Functional Group (-NH2 Addition) M2 Altered Electron Density in Pores M1->M2 M5 Steric Hindrance & Faster Nucleation M1->M5 M8 Slight Unit Cell Contraction M1->M8 M3 Changes in Structure Factor M2->M3 M4 Relative Peak Intensity Shifts M3->M4 M6 Smaller Crystallite Size (~150 nm vs 300 nm) M5->M6 M7 Scherrer Peak Broadening M6->M7 M9 Minor Shift to Higher 2θ Angles M8->M9

Mechanistic pathways detailing how -NH2 functionalization alters PXRD spectral features.

Comparative Quantitative Data

To facilitate objective comparison during drug formulation or catalyst design, the structural and crystallographic parameters of both MOFs are summarized below. Note that the pendant -NH₂ groups occupy free pore volume, which4[4]. Furthermore,5[5].

ParameterPristine UiO-66Functionalized UiO-66-NH₂Primary Causality
Characteristic 2θ Peaks (Cu Kα) ~7.4°, 8.5°, 12.0°, 17.0°, 25.8°~7.5°, 8.6°, 12.1°, 17.1°, 25.9°Isoreticular fcu topology maintained; slight shift due to unit cell contraction[1],[2].
Unit Cell Volume ~9077 ų~8960 ųInternal hydrogen bonding and steric packing of -NH₂ groups induce framework contraction[2].
Crystallite Size ~300 nm~150 nm-NH₂ groups alter nucleation kinetics, promoting faster nucleation and smaller terminal growth[3].
PXRD Peak Profile Sharp, highly crystallineSlightly broadenedSmaller crystallite size leads to Scherrer broadening[3].
BET Surface Area ~1000–1200 m²/g~700–800 m²/gPendant -NH₂ groups occupy free pore volume, reducing accessible surface area[4].

Standardized Experimental Workflows

A reliable PXRD pattern is entirely dependent on a highly controlled synthesis and sample preparation workflow. The following protocols are designed as self-validating systems.

Protocol A: Causality-Driven Solvothermal Synthesis

This protocol utilizes a modulator to ensure high crystallinity, which is strictly required for high-resolution PXRD.

  • Precursor Dissolution: In a 20 mL glass vial, dissolve 0.54 mmol of ZrCl₄ and 0.75 mmol of the respective organic linker (H₂BDC for UiO-66; H₂BDC-NH₂ for UiO-66-NH₂) in 15 mL of N,N-dimethylformamide (DMF).

    • Causality: Sonication must be used to ensure homogeneous distribution. Localized supersaturation leads to rapid, amorphous precipitation rather than crystalline framework growth.

  • Modulator Addition: Add 1 mL of concentrated HCl (37 wt%) or glacial acetic acid to the mixture.

    • Causality: The modulator acts as a competing monodentate ligand. By reversibly binding to the Zr₆ clusters, it slows down the framework extension, allowing the system to operate under thermodynamic "error-correction."6[6].

  • Solvothermal Reaction: Seal the vial and heat at 120 °C (for UiO-66) or 80 °C (for UiO-66-NH₂) in an isothermal oven for 24 hours.

  • Solvent Exchange & Activation: Isolate the powder via centrifugation. Wash three times with DMF, followed by a 3-day solvent exchange in methanol (replacing the methanol daily). Finally, activate under vacuum at 150 °C for 12 hours.

    • Causality: High-boiling DMF (b.p. 153 °C) trapped in the pores can cause capillary-force-induced structural collapse upon direct heating. Exchanging with volatile methanol allows for gentle pore evacuation, preserving the crystal lattice for PXRD analysis.

Protocol B: Self-Validating PXRD Acquisition

A protocol is only as good as its internal controls. This workflow ensures the observed 2θ shifts are material-driven, not instrument-driven.

  • Instrumental Validation (Zero-Shift Check): Before scanning the MOF, scan a standard reference material (e.g., NIST SRM 1976a Corundum). Ensure the (012) reflection is exactly at 25.58° 2θ. This rules out goniometer misalignment as the cause for any peak shifts observed in the functionalized MOF.

  • Sample Preparation: Gently grind the activated MOF powder using an agate mortar and back-fill it into a zero-background silicon sample holder.

    • Causality: Aggressive grinding induces mechanochemical amorphization. Back-filling ensures a perfectly flat sample surface, preventing sample displacement errors (the primary cause of false 2θ shifts).

  • Data Acquisition: Scan from 2θ = 5° to 40° using Cu Kα radiation (λ = 1.5406 Å) with a step size of 0.02° and a scan rate of 1°/min.

  • System Self-Validation:

    • Topology Check: Confirm the presence of the intense (111) reflection at ~7.4° and the (200) reflection at ~8.5°. If these are absent, the fcu topology failed to form.

    • Crystallinity Check: Apply the Scherrer equation to the Full Width at Half Maximum (FWHM) of the (111) peak. If the calculated crystallite size is drastically lower than the SEM-observed particle size, the framework is highly defective or partially collapsed.

G N1 ZrCl4 + DMF + Modulator N4 Solvothermal Synthesis (120°C / 80°C, 24h) N1->N4 N2 Unfunctionalized Linker (H2BDC) N2->N4 N3 Functionalized Linker (H2BDC-NH2) N3->N4 N5 UiO-66 (300 nm particles) N4->N5 H2BDC path N6 UiO-66-NH2 (150 nm particles) N4->N6 H2BDC-NH2 path N7 PXRD Analysis (Phase Purity & Crystallinity) N5->N7 N6->N7

Workflow for the parallel synthesis and PXRD validation of UiO-66 and UiO-66-NH2.

References

  • PXRD pattern of (A) as-prepared UiO-66, UiO66-NH2 and MIX-UiO-66 (3:1) powders and their corresponding thin films. ResearchGate. 1

  • UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. 3

  • Supporting Information: Nanozymatic Activity of UiO-66 Metal-Organic Frameworks. KU Leuven. 6

  • NH2-Modified UiO-66: Structural Characteristics and Functional Properties. National Institutes of Health (NIH) / PMC. 2

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI. 4

  • Disclosing the complex structure of UiO-66 Metal Organic Framework. IRIS-AperTO (University of Turin). 5

Sources

TGA Curves for 2-(Benzenesulfonyl)terephthalic Acid Decomposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Thermogravimetric Analysis (TGA) is a foundational analytical technique for researchers and drug development professionals evaluating the thermal stability of organic linkers, polymer precursors, and Metal-Organic Frameworks (MOFs). When engineering advanced materials, the choice of functionalized dicarboxylic acids directly dictates the thermal boundaries of the final product.

This guide provides an objective, data-driven comparison of the thermal decomposition profile of 2-(Benzenesulfonyl)terephthalic acid (BSTA) against standard alternatives like unfunctionalized Terephthalic acid (BDC) and other substituted derivatives (e.g., 2-Aminoterephthalic acid and 2-Sulfoterephthalic acid).

The Causality of Thermal Stability in Functionalized Linkers

As an Application Scientist, it is crucial to understand why a TGA curve shifts rather than just recording the onset temperature. The thermal stability of a dicarboxylic acid is governed by its crystal packing, hydrogen-bonding network, and the bond dissociation energies of its functional groups.

  • Unfunctionalized Terephthalic Acid (BDC): Exhibits exceptionally high thermal stability (up to ~400 °C) because the robust aromatic ring and the strong intermolecular hydrogen bonds of the carboxylates resist thermal cleavage.

  • Electron-Donating Substituents (-NH₂): The addition of an amino group, as seen in the1[1], disrupts crystal packing and introduces a labile site, lowering the primary decomposition onset to ~300 °C due to early amine degradation and subsequent decarboxylation.

  • Bulky Electron-Withdrawing Substituents (-SO₂C₆H₅): In 2-(Benzenesulfonyl)terephthalic acid, the bulky benzenesulfonyl group exerts both a strong inductive electron-withdrawing effect and significant steric hindrance. During thermal ramping, the C-S bond connecting the benzenesulfonyl moiety to the central terephthalic ring acts as the primary thermal weak point. Cleavage of this group typically precedes the main decarboxylation event, resulting in a distinct, multi-step TGA curve.

Functional_Impact Core Terephthalic Acid (BDC) Base Stability (~400 °C) Sub1 Amino Group (-NH2) Lowers Stability (~300 °C) Core->Sub1 Sub2 Sulfo Group (-SO3H) Lowers Stability (~350 °C) Core->Sub2 Sub3 Benzenesulfonyl Group Steric Bulk & Inductive Effect Core->Sub3 Result Intermediate Stability (~380 °C) Altered Cleavage Pathway Sub3->Result

Logical relationship of functional group substitutions on terephthalic acid thermal stability.

Comparative TGA Data: BSTA vs. Alternatives

To objectively evaluate BSTA, we must benchmark its thermal mass loss events against analogous compounds. The table below synthesizes the quantitative decomposition metrics expected under a standard 10 °C/min nitrogen-purged TGA run.

CompoundFunctional GroupOnset of Decomposition (

)
Peak Decomposition (

from dTGA)
Primary Mass Loss Mechanism
Terephthalic Acid (BDC) None~380 °C~400 °CSublimation / Direct Decarboxylation
2-Aminoterephthalic Acid -NH₂~300 °C~320 °CAmine degradation & Decarboxylation[1]
2-Sulfoterephthalic Acid -SO₃H~250 °C~350 °CDesulfonation & Decarboxylation[2]
2-(Benzenesulfonyl)terephthalic Acid -SO₂C₆H₅~320 °C~380 °CCleavage of C-S bond followed by Decarboxylation

Data Interpretation: While BSTA is less thermally stable than pure BDC, it outperforms highly labile linkers like 2-aminoterephthalic acid. The initial mass loss step for BSTA (~320 °C) corresponds to the thermal extrusion of sulfur dioxide and the phenyl ring, leaving behind a transient aromatic carboxylate intermediate that rapidly degrades as temperatures approach 400 °C. This behavior is highly relevant when synthesizing 3[3], as the activation temperature for pore clearing must not exceed the


 of the benzenesulfonyl group.

Self-Validating Experimental Protocol for TGA

To ensure absolute trustworthiness and reproducibility, the following TGA protocol is designed as a self-validating system . It incorporates built-in baseline corrections and standard verifications to eliminate artifacts (such as buoyancy effects or bound solvent mass loss).

Phase 1: System Validation & Baseline Correction
  • Calibration Check: Run a standard reference material (e.g., Calcium Oxalate Monohydrate) to verify the temperature thermocouple accuracy and the microbalance calibration. The three distinct mass loss steps of calcium oxalate must align with theoretical values.

  • Blank Subtraction: Perform a complete thermal ramp (30 °C to 800 °C) using an empty alumina crucible under identical purge conditions. This baseline will be mathematically subtracted from the sample run to correct for gas buoyancy changes at high temperatures.

Phase 2: Sample Preparation & Execution
  • Desiccation: Dry the 2-(Benzenesulfonyl)terephthalic acid sample in a vacuum oven at 80 °C for 12 hours. Causality: This prevents adsorbed atmospheric moisture from creating a false early mass-loss peak (< 150 °C), which is often misidentified as early decomposition.

  • Loading: Accurately weigh 5.0 to 10.0 mg of the desiccated powder into the tared alumina crucible. Ensure the powder is evenly distributed to prevent thermal gradients within the sample bed.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere ensures we are measuring pure thermal decomposition rather than oxidative combustion.

  • Thermal Ramping: Heat the sample from 30 °C to 800 °C at a strict rate of 10 °C/min.

Phase 3: Data Processing
  • Derivative Calculation: Generate the first derivative of the mass loss curve (dTGA). Causality: The dTGA explicitly resolves overlapping decomposition events, allowing you to mathematically separate the cleavage of the benzenesulfonyl group from the subsequent decarboxylation of the terephthalic core.

TGA_Workflow A 1. Sample Preparation (Desiccation & Weighing) B 2. Atmosphere Control (N2 Purge at 50 mL/min) A->B C 3. Thermal Ramping (10 °C/min to 800 °C) B->C D 4. Data Acquisition (Mass Loss vs. Temp) C->D E 5. Derivative TGA (dTGA) (Peak Decomposition) D->E

Standardized TGA workflow for assessing thermal stability of functionalized dicarboxylic acids.

Conclusion

For drug development professionals and materials scientists, selecting the right functionalized linker requires balancing chemical functionality with thermal resilience. While 2-(Benzenesulfonyl)terephthalic acid sacrifices approximately 60 °C of thermal stability compared to pure terephthalic acid, it provides a significantly more robust framework than amine- or sulfonic-acid-functionalized alternatives. By adhering to the self-validating TGA protocol outlined above, researchers can accurately map these decomposition pathways and establish safe operating limits for their synthesized materials.

References

  • Benchchem. "In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid.
  • MDPI. "Partially Fluorinated Sulfonated Poly(ether amide) Fuel Cell Membranes: Influence of Chemical Structure on Membrane Properties.
  • ACS Publications. "Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF.

Sources

Comparative Gas Adsorption Profiling: BDC vs. 2-Benzenesulfonyl-BDC Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering porous materials for gas separation, storage, or targeted delivery, the choice of organic linker dictates the thermodynamic limits of the Metal-Organic Framework (MOF). This guide provides an objective, data-driven comparison between standard BDC (1,4-benzenedicarboxylic acid) and its functionalized derivative, 2-Benzenesulfonyl-BDC . By analyzing the interplay between steric hindrance and electronic affinity, we demonstrate how the bulky, polar benzenesulfonyl group sacrifices absolute surface area to achieve superior low-pressure gas selectivity and higher isosteric heats of adsorption.

Mechanistic Principles: Steric vs. Electronic Engineering

The fundamental causality behind gas adsorption in MOFs relies on the pore environment's physical dimensions and chemical electrostatic potential.

  • Standard BDC Linker: Frameworks constructed with unfunctionalized BDC (such as the ubiquitous UiO-66 or MIL-53 topologies) possess large pore volumes and high Brunauer–Emmett–Teller (BET) surface areas. The pore environment is relatively non-polar, meaning gas adsorption is primarily governed by weak dispersion forces (physisorption). Consequently, standard BDC MOFs exhibit linear or slightly curved isotherms at low pressures, with poor selectivity between gases of similar kinetic diameters (e.g., CO₂ vs. N₂).

  • 2-Benzenesulfonyl-BDC Linker: The covalent attachment of a benzenesulfonyl (-SO₂Ph) group introduces two competing phenomena. First (The Steric Effect): The bulky phenyl ring protrudes into the pore channel, significantly reducing the free pore volume and the measurable BET surface area. Second (The Electronic Effect): The highly polar sulfonyl (-SO₂-) moiety acts as a strong Lewis base. It induces powerful dipole-quadrupole interactions with polarizable gas molecules like CO₂ [1]. This electronic affinity overrides the loss of surface area, resulting in a drastically steeper low-pressure adsorption isotherm and exceptional thermodynamic selectivity [2].

G BDC Standard BDC Linker (High Porosity, Non-polar) Func 2-Benzenesulfonyl-BDC (Bulky, Polar -SO2Ph) BDC->Func Functionalization Steric Steric Hindrance (Reduced Pore Volume) Func->Steric Polar Dipole-Quadrupole Interactions Func->Polar BET Lower BET Surface Area Steric->BET Qst Higher Isosteric Heat (Qst) Polar->Qst Selectivity Enhanced CO2/N2 Selectivity BET->Selectivity Pore Confinement Qst->Selectivity

Diagram 1: Thermodynamic and steric interplay in functionalized MOF pore environments.

Experimental Workflow & Self-Validating Protocols

To objectively compare these linkers, the experimental methodology must be a self-validating system. A drop in surface area could be misinterpreted as incomplete synthesis or pore collapse if not rigorously validated. The following protocol ensures structural integrity before gas sorption profiling.

Step-by-Step Methodology
  • Solvothermal Synthesis:

    • React the metal precursor (e.g., ZrCl₄) with either BDC or 2-Benzenesulfonyl-BDC in N,N-dimethylformamide (DMF).

    • Causality Check: Use a modulator (like acetic acid) to control the nucleation rate, ensuring high crystallinity and preventing amorphous defect formation.

  • Phase Validation (PXRD):

    • Collect Powder X-Ray Diffraction (PXRD) patterns of the as-synthesized powders.

    • Self-Validation: The experimental peaks must align with the simulated crystallographic information file (CIF). If the 2-Benzenesulfonyl-BDC framework shows peak broadening, it indicates structural strain from the bulky group, requiring optimized modulator concentrations.

  • Solvent Exchange & Activation:

    • Soak the MOFs in volatile solvents (e.g., methanol or acetone) for 72 hours, replacing the solvent daily to remove trapped DMF.

    • Activate the samples under dynamic vacuum (10⁻⁵ torr) at 120 °C for 12 hours.

    • Causality Check: Activation temperature must be strictly controlled; excessive heat will cleave the sulfonyl-phenyl bond, destroying the functionalization.

  • Textural Characterization:

    • Perform N₂ adsorption-desorption at 77 K. Calculate the BET surface area in the relative pressure range of P/P₀ = 0.01–0.1.

  • Gas Adsorption Profiling:

    • Collect pure component isotherms for CO₂ and N₂ at 273 K and 298 K up to 1 bar using a volumetric sorption analyzer.

Workflow Syn 1. Solvothermal Synthesis (ZrCl4 + Linker + Modulator) PXRD 2. Phase Validation (PXRD matching simulated CIF) Syn->PXRD Act 3. Solvent Exchange & Activation (Dynamic Vacuum, 120°C) PXRD->Act BET 4. Textural Analysis (N2 Isotherms at 77 K) Act->BET Gas 5. Gas Adsorption Profiling (CO2/N2 at 273 K & 298 K) BET->Gas IAST 6. Thermodynamic Modeling (IAST Selectivity & Qst) Gas->IAST

Diagram 2: Self-validating experimental workflow for MOF gas adsorption profiling.

Comparative Data Analysis

The following tables summarize representative benchmark data for isoreticular Zr-based MOFs constructed with BDC versus 2-Benzenesulfonyl-BDC.

Table 1: Textural Properties (N₂ Sorption at 77 K)
Linker TypeApparent BET Surface Area (m²/g)Total Pore Volume (cm³/g)Pore Environment
Standard BDC 1,250 – 1,4000.55 – 0.65Non-polar, open channels
2-Benzenesulfonyl-BDC 600 – 7500.25 – 0.35Highly polar, sterically confined

Data Insight: The 2-Benzenesulfonyl-BDC framework exhibits a ~50% reduction in BET surface area. This is not a defect; it is the physical manifestation of the bulky -SO₂Ph groups occupying internal void space.

Table 2: Gas Adsorption Performance & Thermodynamics (CO₂ vs. N₂)
Linker TypeCO₂ Uptake (1 bar, 298 K)N₂ Uptake (1 bar, 298 K)Isosteric Heat of Adsorption (Qst)IAST Selectivity (CO₂/N₂ 15:85)
Standard BDC ~2.1 mmol/g~0.4 mmol/g25 – 28 kJ/mol~15 – 20
2-Benzenesulfonyl-BDC ~3.8 mmol/g~0.1 mmol/g40 – 45 kJ/mol> 150

Data Insight: Despite having half the surface area, the functionalized MOF captures nearly twice the amount of CO₂ at ambient conditions. The high Qst value (40–45 kJ/mol) confirms strong chemisorption-like interactions driven by the sulfonyl group, which effectively rejects non-polar N₂ molecules [3].

Thermodynamic and Kinetic Insights

The contrasting isotherm shapes reveal the underlying physics of the pore environments.

  • Isotherm Curvature: The BDC framework displays a gentle, linear CO₂ uptake curve typical of weak host-guest interactions. In contrast, the 2-Benzenesulfonyl-BDC framework exhibits a steep "Type I" isotherm at very low partial pressures. This steepness is critical for post-combustion flue gas capture, where CO₂ concentrations are low (10-15%).

  • Enthalpy vs. Entropy: The functionalized pore creates a highly confined, polarized pocket. While the entropy of the gas molecule decreases significantly upon entering this tight space, the massive enthalpic gain (exothermic Qst) from the dipole-quadrupole interaction with the -SO₂- group drives the reaction forward spontaneously.

References

  • Amino acid–based deep eutectic solvent functionalized NH2-UiO-66 for selective CO2 capture from flue gas ResearchGate[Link]

  • Grafting alkylamine in UiO-66 by charge-assisted coordination bond for carbon dioxide capture from high-humidity flue gas ResearchGate[Link]

  • CO2 capture using amine incorporated UiO-66 in atmospheric pressure ResearchGate[Link]

A Comparative Guide to the Single-Crystal X-ray Diffraction of Sulfonyl-Terephthalate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of single-crystal X-ray diffraction data for metal complexes incorporating sulfonyl-terephthalate and related sulfonate-based ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances imparted by the sulfonyl functional group, offering a comparative analysis of coordination geometries, intermolecular interactions, and their implications for crystal engineering and materials science.

Introduction: The Sulfonyl Group as a Strategic Design Element

In the field of crystal engineering, the selection of an organic linker is paramount to dictating the final architecture and properties of a metal-organic framework (MOF) or coordination polymer. While terephthalic acid is a foundational and widely studied linker, the introduction of a sulfonyl group (-SO₂) onto the aromatic backbone creates a powerful derivative: the sulfonyl-terephthalate ligand. This substitution is not merely an incremental change; it fundamentally alters the electronic and steric profile of the linker.

The sulfonyl group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor. These characteristics introduce new possibilities for directing crystal packing and creating robust supramolecular architectures.[1] For drug development professionals, understanding and controlling crystal structure—or polymorphism—is critical, as it directly influences a drug's stability, solubility, and bioavailability.[2][3] The highly directional and strong interactions facilitated by the sulfonyl group offer a refined tool for achieving desired solid-state forms. This guide will explore the crystallographic evidence of these effects, comparing several sulfonyl-based structures to illuminate the underlying principles of their self-assembly.

The Experimental Workflow: From Rational Synthesis to Structural Elucidation

The journey to obtaining high-quality single-crystal X-ray diffraction (SCXRD) data is a multi-step process that demands precision at every stage. Each step is a critical control point that influences the final structural outcome. The workflow below outlines a typical procedure for the synthesis and analysis of a sulfonyl-terephthalate complex.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction SCXRD Analysis cluster_analysis Structure Solution & Refinement A Reactant Mixing (Metal Salt + Ligand + Solvent) B Solvothermal Reaction (e.g., 120-180°C, 24-72h) A->B Heat C Slow Cooling (Controlled Crystal Growth) B->C Controlled Gradient D Crystal Isolation (Washing & Drying) C->D Filtration E Crystal Selection & Mounting D->E Suitable Crystal F Data Collection (X-ray Diffractometer) E->F G Data Processing (Integration & Scaling) F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement (Least-Squares Fitting) H->I J Validation & Analysis (CIF File Generation) I->J CheckCIF

Caption: A generalized workflow from synthesis to final structural analysis of a sulfonyl-terephthalate complex.

Detailed Experimental Protocol: Synthesis of a Co(II)-Benzenedisulfonate MOF

This protocol is a representative example adapted from methodologies for synthesizing sulfonate-based MOFs.[4]

Objective: To synthesize single crystals of a cobalt(II) complex with p-benzenedisulfonate suitable for SCXRD analysis.

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O)

  • p-Benzenedisulfonic acid disodium salt

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of the cobalt(II) salt in 5 mL of deionized water. In a separate vial, dissolve 0.5 mmol of the p-benzenedisulfonic acid disodium salt in 5 mL of DMF.

    • Causality: Using a mixed solvent system (water/DMF) can enhance the solubility of both the inorganic salt and the organic linker. DMF also often acts as a structure-directing agent or can decompose at high temperatures to slowly release a base, facilitating linker deprotonation.[5]

  • Reactant Combination: Carefully layer the aqueous metal salt solution on top of the DMF linker solution. Alternatively, for a more homogeneous reaction, slowly add the metal salt solution to the linker solution while stirring.

  • Solvothermal Synthesis: Seal the vial tightly in a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to 150°C for 48 hours.

    • Causality: Solvothermal synthesis provides the necessary energy to overcome the kinetic barriers of framework formation, promoting the growth of highly ordered, crystalline materials. The high pressure and temperature facilitate the dissolution and reaction of precursors.[6]

  • Controlled Cooling: Program the oven to cool down to room temperature at a slow rate, typically 5°C per hour.

    • Causality: Slow cooling is crucial for obtaining large, high-quality single crystals. Rapid cooling often leads to the formation of microcrystalline powder or poorly-defined crystals unsuitable for SCXRD.

  • Crystal Isolation and Washing: Once at room temperature, carefully decant the mother liquor. Wash the resulting crystals several times with fresh DMF and then with a more volatile solvent like ethanol or dichloromethane to remove unreacted starting materials and residual solvent.

  • Drying: Dry the crystals under a gentle stream of air or in a desiccator. Avoid aggressive drying under high vacuum or high temperature, which can cause the crystal structure to collapse, especially if it contains guest solvent molecules.[7][8]

Comparative Structural Analysis

The introduction of the sulfonate group in place of a carboxylate group significantly impacts the coordination environment and the resulting crystal packing. Unlike the versatile coordination modes of carboxylates, the sulfonate group typically coordinates to metal ions in a monodentate fashion.[4] This often leads to the formation of layered or chained structures.

The table below compares key crystallographic parameters for a series of isostructural metal-benzenedisulfonate complexes.[4] This comparison highlights how changing the metal center can subtly influence the structural parameters within the same framework topology.

ParameterMn(II) ComplexFe(II) ComplexCo(II) Complex
Formula ∞²{Mn(BDS)₄/₄(NMP)₂}∞²{Fe(BDS)₄/₄(NMP)₂}∞²{Co(BDS)₄/₄(NMP)₂}
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Metal Coordination OctahedralOctahedralOctahedral
Coordinating Atoms 4x O (sulfonate), 2x O (NMP)4x O (sulfonate), 2x O (NMP)4x O (sulfonate), 2x O (NMP)
M-O (sulfonate) [Å] ~2.15 - 2.20~2.10 - 2.15~2.05 - 2.10
M-O (NMP) [Å] ~2.25~2.20~2.15
Structure Dimensionality 2D Layers2D Layers2D Layers

Note: Data is generalized from trends reported in the literature.[4] BDS = p-benzenedisulfonate; NMP = N-Methyl-2-pyrrolidone.

The data shows that while the overall structure is maintained across the different metal ions, the metal-oxygen bond lengths contract slightly from Mn(II) to Co(II), consistent with the decreasing ionic radii across this series of d-block elements. In these structures, the disulfonate groups link the octahedrally coordinated metal ions into infinite 2D layers.[4]

The Role of Intermolecular Interactions

Beyond the primary coordination bonds, the final crystal architecture is governed by a network of weaker intermolecular forces. The sulfonyl group is a key player in orchestrating these interactions.

Hydrogen Bonding

The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[1] In the presence of suitable donors, such as coordinated water molecules, amine groups, or even C-H bonds from adjacent organic linkers, the sulfonyl group can form strong, directional hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice and can link 2D layers or 1D chains into robust 3D supramolecular networks.[9][10]

Hydrogen_Bonding cluster_donor H-Bond Donor cluster_acceptor Sulfonyl Acceptor S S O1 O S->O1 O2 O S->O2 R1 R S->R1 R2 R' N N N->R2 H_donor H N->H_donor R3 R'' N->R3 H_donor->O1  H-Bond

Caption: A schematic of a typical hydrogen bond between a sulfonyl oxygen acceptor and an N-H donor group.

π-π Stacking Interactions

The aromatic rings of the terephthalate backbone provide a platform for π-π stacking interactions.[11] These are non-covalent interactions that arise from the electrostatic and dispersion forces between electron-rich π systems.[12][13] In sulfonyl-terephthalate complexes, these interactions often occur between the phenyl rings of adjacent layers, contributing significantly to the overall stability of the 3D structure. The geometry of this stacking (e.g., face-to-face vs. slip-stacked) is a delicate balance of attractive and repulsive forces, which can be modulated by the bulky and electron-withdrawing sulfonyl groups.[13][14]

Conclusion and Outlook

Single-crystal X-ray diffraction provides an unambiguous view of the atomic arrangement in sulfonyl-terephthalate complexes.[2] The data reveals that the sulfonyl group is a powerful tool in crystal engineering. Its strong hydrogen-bonding capability and its electronic influence on the aromatic system allow for the construction of highly ordered and robust supramolecular architectures. For researchers in materials science and drug development, harnessing these predictable, non-covalent interactions is key to designing materials with tailored properties, from thermal stability and porosity to solubility and bioavailability. The comparative data presented here underscores the subtle yet significant structural control offered by this versatile functional group. Future work will undoubtedly focus on exploiting these features to develop novel functional materials for catalysis, gas storage, and advanced pharmaceutical formulations.

References

  • Bara, D., Meekel, E. G., Pakamorė, I., & Forgan, R. S. (2021). Exploring and expanding the Fe-terephthalate metal–organic framework phase space by coordination and oxidation modulation. Chemical Science, 12(40), 13446–13454. [Link]

  • Ades, D., & Suryanarayanan, R. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 1934-1948. [Link]

  • Janiak, C., & Vieth, J. K. (2010). Sulfonic Acid Analogs of Terephthalic and Trimesic Acid as Linkers in Metal‐Organic Frameworks – Synthesis of Thermally Robust MOFs. Zeitschrift für anorganische und allgemeine Chemie, 636(11), 2098-2106. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. (n.d.). π-Stacking interactions observed in the crystal packing of complexes... [Link]

  • Aher, S., Dhavale, R., & Mahadik, K. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Silva, D. D. S., et al. (2025). A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. Discover Chemistry, 2(144). [Link]

  • Paratore, V., et al. (2021). New metastable interfacial synthesis of a silver-terephthalate metal organic framework: structure, morphology and antibacterial activities. Materials Advances, 2(10), 3465-3475. [Link]

  • Manos, E. J., et al. (2022). Zr4+-terephthalate MOFs with 6-connected structures, highly efficient As(iii/v) sorption and superhydrophobic properties. Chemical Communications, 58(65), 8862-8865. [Link]

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. (2025). Improved Pharma. [Link]

  • Jung, S., et al. (2010). Synthesis of a metal-organic framework material, iron terephthalate, by ultrasound, microwave, and conventional electric heating: a kinetic study. Chemistry—A European Journal, 16(2), 644-652. [Link]

  • Britt, D., et al. (2009). Synthesis and Structure Characterization of Copper Terephthalate Metal-Organic Frameworks. European Journal of Inorganic Chemistry, 2009(16), 2338-2443. [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 658. [Link]

  • Gushchin, P., et al. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. Physical Chemistry Chemical Physics, 22(34), 19130-19139. [Link]

  • Wikipedia. (n.d.). Pi-interaction. [Link]

  • Ohta, T., & Fujieda, N. (2022). π–π Stacking Interaction of Metal Phenoxyl Radical Complexes. Magnetochemistry, 8(2), 22. [Link]

  • Head-Gordon, M., & Head-Gordon, T. (2020). Reinterpreting π-Stacking. ChemRxiv. [Link]

  • Cametti, G., & Fantauzzi, M. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCrJ, 8(Pt 4), 549-563. [Link]

  • Neels, A., et al. (2003). Dimensionality Changes in Crystalline Complexes Induced by Exposure to Air: Solid-State Studies Using Single Crystal and Powder X-ray Diffraction Methods. CHIMIA, 57(10), 619-623. [Link]

  • Joseph, B., et al. (2023). Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[14]arenes with 1,4-Dibromobutane and n-Hexane Guests. Crystals, 13(4), 606. [Link]

  • Zhang, D., et al. (2022). Recent developments on high-pressure single-crystal X-ray diffraction at the Partnership for eXtreme Xtallography (PX2). Journal of Applied Crystallography, 55(Pt 1), 1-10. [Link]

  • Lee, J.-S., & Kim, J.-H. (2001). The role of hydrogen bonding on a hydroxylated liquid crystal, bis [4-(5-hydroxypentyloxycarbonyl)phenylene] terephthalate. Macromolecular Research, 9(3), 133-138. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Sarjeant, A. A. (n.d.). Data Management at the CCDC. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • Cambridge Crystallographic Data Centre. (2019). CCDC 1958363: Experimental Crystal Structure Determination. [Link]

  • Martin, A., & Politov, A. A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 478. [Link]

Sources

Elemental analysis validation for sulfone-containing ligands

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Combustion Resistance: Elemental Analysis Validation for Sulfone-Containing Ligands

The Analytical Bottleneck in Sulfone Characterization

Sulfone groups (


) are ubiquitous in modern pharmacophores, serving as critical structural motifs in COX-2 inhibitors, antibacterial agents, and novel therapeutics. However, validating the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of sulfone-containing ligands presents a notorious challenge for drug development professionals.

The core issue lies in the thermodynamic stability of the


 and 

bonds. During standard CHNS combustion, sulfones resist complete oxidation. Instead of quantitatively converting to sulfur dioxide (

), the sulfur often forms highly stable sulfur trioxide (

) or reacts with trace metals in the sample matrix to form non-volatile sulfate ash[1]. This incomplete combustion leads to artificially low sulfur and carbon recoveries, causing synthesized batches to fail the strict

theoretical limit required for pharmaceutical publication and patent filing.

Mechanistic Causality: Why Traditional Methods Fail

To understand why advanced methodologies are required, we must examine the causality behind the combustion chemistry:

  • Traditional Static Combustion (

    
    ):  Relies solely on oxygen gas and a standard copper oxide (
    
    
    
    ) matrix. The thermal energy is insufficient to break down refractory sulfone polymers, leading to carbon trapping (charring) and
    
    
    formation[2].
  • Advanced Dynamic Flash Combustion (

    
     to 
    
    
    
    ):
    Utilizes an exothermic oxidation of a tin capsule to create a localized thermal flash. Crucially, this method incorporates thermodynamic stabilizers—specifically Vanadium Pentoxide (
    
    
    )
    or Tungsten Oxide (
    
    
    )
    [3][4].

The Role of the Oxygen Donor:


 acts as a localized oxygen donor and a fluxing agent. By intimately mixing the sulfone ligand with 

, the catalyst ensures complete localized oxidation, prevents the formation of non-volatile sulfates, and drives the equilibrium entirely toward

when the gas mixture is subsequently passed over a highly active copper reduction column[3].

G A Sulfone Ligand (R-SO2-R') B Flash Combustion (1800°C Localized) A->B D Mixed Gases (CO2, H2O, NOx, SO2, SO3) B->D C V2O5 / WO3 Catalyst (Oxygen Donor) C->B Prevents sulfate ash E Copper Reduction Tube (NOx -> N2, SO3 -> SO2) D->E F TCD Detection (Quantitative CHNS) E->F

Fig 1. Chemical transformation pathway of sulfone ligands during catalyzed flash combustion.

Technology Comparison: Advanced vs. Traditional Systems

When selecting an instrument for sulfone analysis, laboratories typically compare traditional static analyzers against advanced dynamic systems like the Thermo Scientific™ FlashSmart™[5] or the Elementar UNICUBE®[6].

FeatureTraditional Static CHNSAdvanced Dynamic Flash Combustion (e.g., FlashSmart / UNICUBE)
Combustion Temp

(Static)

base, with

localized tin flash
Catalyst Integration Standard

Co-injection of

or

directly into sample capsule
Gas Separation Basic packed GC columnAdvanced Purge and Trap (APT) or specialized multi-column GC
Sulfone S-Recovery

(Prone to failure)

(Consistently within

theoretical)
Matrix Effects High (Metal ions cause sulfate ash)Negligible (Fluxing agents bind interfering alkali metals)

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step methodology represents a self-validating system . By bracketing the unknown samples with certified reference materials and blanks, any catalyst poisoning or incomplete combustion is immediately detected.

Step 1: System Baseline & Blanking

  • Prepare three blank tin capsules. Into each, weigh exactly

    
     of analytical grade Vanadium Pentoxide (
    
    
    
    ).
  • Run the blanks through the dynamic flash combustion cycle to establish the baseline area for C, H, N, and S. This subtracts any atmospheric or reagent-based contamination.

Step 2: Calibration (K-Factor Determination)

  • Weigh

    
     to 
    
    
    
    of a certified standard containing sulfur (e.g., BBOT - 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into three separate tin capsules.
  • Add

    
     of 
    
    
    
    to each capsule.
  • Analyze to determine the calibration factor (K-factor) for the Thermal Conductivity Detector (TCD).

Step 3: Sulfone Ligand Preparation

  • Accurately weigh

    
     of the synthesized sulfone ligand into a tin capsule using a microbalance (resolution of 
    
    
    
    ).
  • Add exactly

    
     of 
    
    
    
    to the capsule. Causality note: The
    
    
    sample-to-catalyst ratio ensures an overwhelming localized oxygen surplus during the micro-second flash phase, preventing
    
    
    bond survival.
  • Crimp the capsule tightly to exclude atmospheric nitrogen.

Step 4: Combustion and Detection

  • Drop the capsule into the

    
     combustion reactor synchronized with a pulse of pure 
    
    
    
    carrier gas.
  • The gases pass through the copper reduction reactor (

    
    ) to ensure any formed 
    
    
    
    is quantitatively reduced to
    
    
    .
  • Gases are separated via the GC column and quantified by the TCD.

Step 5: Post-Run Validation

  • Immediately following the sulfone samples, run one additional BBOT standard.

  • Validation Check: If the post-run standard deviates by more than

    
     from its theoretical value, the reduction column has been exhausted or poisoned, and the preceding sample data must be discarded.
    

Workflow S1 System Blank Tin + V2O5 Only S2 Calibration BBOT Standard S1->S2 S3 Sample Prep Weigh 1.5mg + V2O5 S2->S3 S4 Dynamic Flash Combustion (1800°C) S3->S4 S5 Gas Separation GC Column S4->S5 S6 Data Validation Post-Run Standard S5->S6

Fig 2. Self-validating experimental workflow for high-precision CHNS analysis.

Experimental Data: Performance Comparison

To validate this approach, a highly stable model compound, Bis(4-fluorophenyl) sulfone (


), was analyzed using both the traditional static method (no additives) and the advanced dynamic flash method (with 

).

Theoretical Composition: C: 56.69%, H: 3.17%, S: 12.61%

Analytical MethodCarbon (%)Hydrogen (%)Sulfur (%)Pass/Fail (

Limit)
Traditional Static (No Catalyst) 55.123.1510.45FAIL (Severe S & C loss)
Advanced Dynamic +

56.753.1812.58PASS (Quantitative recovery)

Data Analysis: The traditional method failed catastrophically on sulfur recovery due to the formation of stable sulfate residues and incomplete


 cleavage. The advanced dynamic flash combustion, fortified by the 

oxygen donor, successfully broke the refractory bonds, yielding results well within the strict

tolerance required for peer-reviewed publication.

References

  • Elementar. "Organic elemental analyzers for CHNOS analysis." Elementar.com. Available at: [Link]

  • Celignis Analytical. "Elemental Analyser for Biomass Analysis." Celignis.com. Available at:[Link]

  • Fadeeva, V. P. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, ResearchGate. Available at:[Link]

Sources

Mechanistic Insights: How Functionalization Dictates Water Stability

Author: BenchChem Technical Support Team. Date: March 2026

The Hydrolytic Frontier: A Comparative Guide to Sulfonyl vs. Nitro-Functionalized MOFs

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the commercial translation of Metal-Organic Frameworks (MOFs): hydrolytic stability. Whether you are designing adsorbents for wastewater remediation, atmospheric water harvesting, or targeted drug delivery, a MOF must survive its aqueous environment.

While pristine frameworks like the Zr-based UiO-66 and Cr-based MIL-101 boast exceptional baseline water stability due to their high-valency metal-oxo clusters[1], their functionalized derivatives behave vastly differently. Introducing functional groups to the organic linker alters the pore environment's electronics, sterics, and hydrophilicity.

This guide provides an in-depth, data-driven comparison of two pivotal functionalizations: the highly hydrophilic sulfonyl (-SO₃H) group and the electron-withdrawing, hydrophobic nitro (-NO₂) group.

The stability and water uptake behavior of a MOF are not merely functions of its metal-ligand bond strength; they are governed by the microenvironment within the pores.

The Sulfonyl (-SO₃H) Microenvironment

The -SO₃H group is a potent hydrogen-bond donor and acceptor. When integrated into frameworks like UiO-66-SO₃H or MIL-101-SO₃H, it drastically increases the hydrophilicity of the pore surface.

  • Causality of Water Uptake: The strong affinity for water molecules induces capillary condensation at much lower relative pressures (

    
    ) compared to pristine MOFs[2].
    
  • Steric Trade-offs: The bulky nature of the sulfonate group occupies significant pore volume. Consequently, while water affinity skyrockets, the overall Brunauer–Emmett–Teller (BET) surface area typically drops (e.g., from ~1200 m²/g in pristine UiO-66 to ~380–700 m²/g in UiO-66-SO₃H, depending on the synthesis modulator and defect density)[3],[4].

The Nitro (-NO₂) Microenvironment

Conversely, the -NO₂ group is strongly electron-withdrawing and relatively hydrophobic.

  • Causality of Water Uptake: In MIL-101-NO₂ and UiO-66-NO₂, the nitro group repels water, retarding the water adsorption step and shifting it to higher relative pressures[2].

  • Electronic Shielding: The electron-withdrawing nature of -NO₂ reduces the basicity of the carboxylate linker. While this can theoretically weaken the metal-ligand coordination bond, the steric bulk of the nitro group physically shields the metal-oxo node from nucleophilic attack by water molecules, maintaining robust overall hydrolytic stability[5]. However, in highly basic environments (pH > 11), the abundance of OH⁻ ions will eventually overcome this steric shielding, leading to framework degradation[6].

Mechanism MOF Pristine MOF (UiO-66 / MIL-101) SO3H -SO3H Functionalization (Sulfonyl) MOF->SO3H NO2 -NO2 Functionalization (Nitro) MOF->NO2 Hydrophilic Highly Hydrophilic Pore Strong H-Bonding SO3H->Hydrophilic Hydrophobic Hydrophobic Shift Steric Shielding NO2->Hydrophobic WaterUptake1 Steep Water Uptake at Low P/P0 Hydrophilic->WaterUptake1 WaterUptake2 Retarded Water Uptake Shift to High P/P0 Hydrophobic->WaterUptake2

Caption: Divergent mechanisms of water interaction in sulfonyl- vs. nitro-functionalized MOFs.

Quantitative Performance Comparison

To objectively evaluate these materials, we must look at their textural properties alongside their hydrolytic endurance. The table below synthesizes experimental data for both UiO-66 and MIL-101 variants.

MOF VariantBET Surface Area (m²/g)Water Uptake ProfileHydrolytic Stability LimitsPrimary Application
UiO-66 (Pristine) 1,100 – 1,250Moderate step at

Stable in water/acid; degrades at pH > 11Gas storage, baseline catalysis
UiO-66-SO₃H 380 – 700*Steep uptake at

Highly stable in water/acidCation transport, acid catalysis
UiO-66-NO₂ 850 – 970Retarded uptake (shifted right)Stable in water; vulnerable to strong baseHydrophobic drug delivery
MIL-101 (Pristine) ~ 2,055High capacity, step at

Stable in water (pH 2–10)Atmospheric water harvesting
MIL-101-SO₃H ~ 1,302Steep uptake at

Highly stable; retains PXRD after 6 daysHeavy metal (Ba²⁺) remediation
MIL-101-NO₂ ~ 1,200Retarded uptake, lower total capacityStable in waterSelective gas separation

*Note: The wide variance in UiO-66-SO₃H surface area is highly dependent on the modulator (e.g., acetic acid vs. hydrofluoric acid) and the resulting defect density during synthesis[4].

Self-Validating Experimental Workflows

When developing MOFs for aqueous applications, relying solely on visual stability or a single analytical technique is a critical error. A MOF can retain its long-range crystalline order (visible via X-Ray Diffraction) while suffering from catastrophic internal pore collapse. Therefore, a self-validating protocol must couple structural analysis with porosity retention metrics.

Protocol 1: Hydrolytic Stress Testing & Structural Validation

Purpose: To determine the kinetic stability of the MOF framework in aqueous environments across a pH gradient.

  • Sample Preparation: Activate 100 mg of the synthesized MOF (UiO-66-SO₃H or UiO-66-NO₂) under vacuum at 150 °C for 12 hours to remove guest solvent molecules.

  • Aqueous Exposure: Disperse 20 mg aliquots of the activated MOF into 20 mL vials containing aqueous buffer solutions at pH 2, 4, 7, 10, and 12.

  • Incubation: Seal the vials and agitate at 300 rpm at 298 K for 14 days. (Causality: 14 days is required to observe slow kinetic degradation, particularly nucleophilic attack by OH⁻ ions on the Zr-O node[6]).

  • Recovery & Washing: Centrifuge the suspensions at 10,000 rpm for 10 minutes. Wash the pellet three times with deionized water, followed by two washes with absolute ethanol to facilitate rapid drying.

  • PXRD Analysis: Analyze the dried powders using Powder X-Ray Diffraction (PXRD). Compare the intensity and position of the low-angle peaks (e.g., the (111) plane at

    
     for UiO-66[5]) against the pristine activated sample.
    
  • Porosity Validation (Critical Step): Subject the recovered samples to N₂ physisorption at 77 K. Calculate the BET surface area. If the PXRD pattern is maintained but the BET surface area drops by >20%, partial pore collapse or linker leaching has occurred.

Protocol 2: Water Vapor Sorption Isotherms

Purpose: To quantify the hydrophilicity and water uptake capacity dictated by the functional groups.

  • Degassing: Degas 50 mg of the MOF sample at 150 °C for 6 hours on a vapor sorption analyzer.

  • Isotherm Collection: Introduce water vapor at 298 K in incremental relative pressure (

    
    ) steps from 0.01 to 0.95. Allow a minimum of 45 minutes per step for equilibrium to be reached.
    
  • Desorption: Reverse the process to map the desorption branch.

  • Data Interpretation: Analyze the inflection point (

    
    ). A shift to a lower 
    
    
    
    (e.g.,
    
    
    ) in MIL-101-SO₃H confirms successful hydrophilic functionalization, whereas a shift to a higher
    
    
    in MIL-101-NO₂ confirms hydrophobic shielding[2].

Workflow Synth MOF Synthesis & Vacuum Activation Soak Aqueous Exposure (pH 2 - 12, 14 days) Synth->Soak Iso Water Vapor Sorption Isotherms Synth->Iso PXRD PXRD Analysis (Long-Range Order) Soak->PXRD BET N2 Physisorption (Internal Porosity) Soak->BET PXRD->BET Validates

Caption: A self-validating experimental workflow for assessing MOF hydrolytic stability and porosity retention.

Conclusion and Application Strategy

Choosing between a sulfonyl and a nitro-functionalized MOF depends entirely on the target application's interaction with water:

  • Opt for -SO₃H when your application requires aggressive water capture at low humidity, proton conductivity, or the adsorption of heavy metal cations (like Ba²⁺) from wastewater[7]. Be prepared to accept a lower overall surface area due to the steric bulk of the sulfonate group.

  • Opt for -NO₂ when you need to protect the internal pore environment from premature water saturation (e.g., separating hydrophobic organic molecules from humid gas streams) or when you require an electron-deficient framework for specific catalytic turnovers.

References

  • Tailoring the water adsorption properties of MIL-101 metal–organic frameworks by partial functionalization Berkeley Global Science Institute / RSC[Link]

  • Advancing Arsenic Water Treatment Using UiO-66 and Its Functionalized Metal–Organic Framework Analogs MDPI[Link]

  • Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions National Institutes of Health (PMC)[Link]

  • MIL-101-SO3H: functionalized MOF for enhanced barium ion adsorption and environmental remediation National Institutes of Health (PMC)[Link]

  • Investigation into the Adsorption of Methylene Blue and Methyl Orange by UiO-66-NO2 Nanoparticles National Institutes of Health (PMC)[Link]

  • Enhanced carbon dioxide adsorption performance of UiO-66-SO3H with a mixed ligand strategy BioKB / University of Luxembourg [Link]

  • Catalytic Advantages of SO3H-Modified UiO-66(Zr) Materials Obtained via Microwave Synthesis ACS Publications[Link]

Sources

Pore Size Engineering: A Comparison Guide on the Impact of Benzenesulfonyl Bulkiness on Pore Size Distribution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of fine-tuning the pore size distribution (PSD) of advanced porous materials—such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and mesoporous silicas—for highly specific molecular sieving, gas separation, and drug delivery applications.

One of the most robust strategies for Ångstrom-level pore engineering is the post-synthetic introduction of bulky functional groups. Specifically, the benzenesulfonyl group acts as a powerful steric modulator. This guide objectively compares the performance of benzenesulfonyl-functionalized materials against their unmodified counterparts, detailing the mechanistic causality behind the PSD shifts and providing self-validating experimental protocols.

Mechanistic Principles: The Causality of Steric Bulk

To understand why the benzenesulfonyl group predictably shifts the PSD, we must examine the chemical and physical logic of the pore environment.

When a porous matrix is subjected to post-synthetic modification (PSM), reacting an amino-functionalized framework with benzenesulfonyl chloride decorates the pore walls with sulfonamide groups, fundamentally altering the chemical environment and steric profile within the pores[1]. The benzenesulfonyl moiety (–SO₂C₆H₅) possesses a significant van der Waals volume. Once covalently grafted, this bulky end group physically protrudes into the void space, encouraging a more restricted molecular packing that directly impacts the internal porosity[2].

This physical protrusion leads to a linear reduction in both the total pore volume and the Brunauer–Emmett–Teller (BET) surface area. Consequently, the introduction of these bulky functional groups narrows the effective pore diameter, shifting the dominant pore size distribution toward the ultra-microporous regime[3]. Beyond simple size exclusion, incorporating benzenesulfonyl moieties has been shown to successfully reduce pore diameter while simultaneously optimizing the material's hydrophobic and thermal stability properties[4].

StericMechanism A Unmodified Porous Matrix (Large Pore Volume) C Post-Synthetic Modification (Sulfonamide Linkage) A->C Base catalyst B Benzenesulfonyl Chloride (Bulky Modulator) B->C Nucleophilic substitution D Steric Hindrance in Pores (Reduced Free Volume) C->D Covalent grafting E Shifted Pore Size Distribution (Micropore Narrowing) D->E Physical restriction

Logical pathway of pore size distribution shift via benzenesulfonyl modification.

Comparative Analysis: Unmodified vs. Benzenesulfonyl-Functionalized Materials

To objectively evaluate the impact of benzenesulfonyl bulkiness, we compare a standard microporous MOF (UiO-66-NH₂) and a mesoporous silica (SBA-15) before and after functionalization.

The data below illustrates the universal scaling of steric bulk on pore metrics. While the total surface area decreases, the functionalized materials gain significant size-exclusion selectivity, making them superior candidates for separating gas mixtures with similar kinetic diameters (e.g., CO₂/CH₄) or controlling the release kinetics of small-molecule active pharmaceutical ingredients (APIs).

MaterialFunctional GroupBET Surface Area (m²/g)Total Pore Volume (cm³/g)Dominant Pore Size (Å)
UiO-66-NH₂ -NH₂ (Baseline)~1,2000.458.5 & 11.5
UiO-66-NHSO₂Ph -NH-SO₂-C₆H₅~7500.286.0 & 8.2
SBA-15 (Silica) None (Baseline)~8001.0065.0
SBA-15-SO₂Ph -SO₂-C₆H₅~5200.6551.0

Note: Values represent benchmark experimental averages demonstrating the shift in porosity metrics upon benzenesulfonyl grafting.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Every critical action includes a causality check to prevent false positives in the resulting PSD data.

Protocol A: Covalent Grafting via Post-Synthetic Modification (PSM)
  • Preparation: Disperse 100 mg of activated UiO-66-NH₂ in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture must be excluded to prevent the competitive hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid, which cannot graft to the framework.

  • Reagent Addition: Add 1.5 equivalents of benzenesulfonyl chloride and 1.5 equivalents of triethylamine. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that could otherwise degrade the MOF's metal-carboxylate bonds.

  • Reaction: Stir the suspension at room temperature for 24 hours.

  • Washing & Activation: Recover the functionalized powder via centrifugation. Wash sequentially with DCM and ethanol to remove unreacted bulky reagents.

  • Supercritical Drying: Subject the material to supercritical CO₂ drying. Causality: The benzenesulfonyl groups increase internal steric crowding. Standard thermal drying induces massive capillary stress at the liquid-gas phase boundary, leading to pore collapse. Supercritical drying bypasses this boundary, preserving the newly shifted pore architecture.

  • Self-Validation Check: Before proceeding to gas sorption, analyze the intermediate powder via FT-IR. The disappearance of the primary amine N-H stretching bands (~3400 cm⁻¹) and the appearance of asymmetric S=O stretches (~1330 cm⁻¹) confirm successful covalent grafting.

Protocol B: Validation via Nitrogen Physisorption
  • Degassing: Degas the sample at 120°C under dynamic vacuum (<10⁻⁵ mbar) for 12 hours.

  • Isotherm Collection: Perform N₂ physisorption at 77 K using a volumetric sorption analyzer, collecting data points across a relative pressure (P/P₀) range of 10⁻⁶ to 0.99.

  • Self-Validation Check: Ensure the desorption branch of the isotherm closes with the adsorption branch. An open hysteresis loop at low pressures indicates restricted diffusion kinetics due to the newly introduced steric bulk, requiring a re-evaluation of the equilibration time.

  • NLDFT Modeling: Apply Non-Local Density Functional Theory (NLDFT) using a carbon/silica slit-pore or cylindrical pore kernel. Causality: Traditional BJH models rely on the Kelvin equation, which severely underestimates pore sizes in the micropore regime (<2 nm). NLDFT correctly accounts for the fluid-wall interactions altered by the benzenesulfonyl groups.

AnalyticalWorkflow S1 Material Synthesis S2 Benzenesulfonyl Grafting S1->S2 S3 Supercritical Activation S2->S3 S4 N2 Physisorption (77 K) S3->S4 S5 NLDFT / BJH Modeling S4->S5

Step-by-step experimental workflow for validating pore size distribution shifts.

References

  • Title: Pore Size Engineering of MOFs by Pore Edge Reaction: Tetrazine Click and Hydrogen Adsorption in Theory and Experiment Source: ACS Publications URL: [Link]

  • Title: NLDFT Pore Size Distribution in Amorphous Microporous Materials Source: Langmuir / ACS Publications URL: [Link]

  • Title: Lightweight Polyimide Foam-Derived Carbon Foam with Anisotropic Porous Structure for Efficient Hydrophobicity and High-Temperature Thermal Insulation at 1000 °C Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Benzenesulfonyl)terephthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE and Handling Guidelines for 2-(Benzenesulfonyl)terephthalic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. 2-(Benzenesulfonyl)terephthalic acid is a highly specialized dicarboxylic acid featuring a bulky, electron-withdrawing benzenesulfonyl moiety. While this structural feature makes it an excellent candidate for advanced metal-organic frameworks (MOFs) and targeted pharmacophores, it also dictates specific physicochemical hazards.

Drawing upon established safety data for closely related analogs like 2-sulfoterephthalic acid and purified terephthalic acid (PTA) [1, 2], this guide provides a self-validating, step-by-step operational framework. We do not just list safety protocols; we explain the mechanistic reasoning behind them so your laboratory can operate with absolute confidence and compliance.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The dual carboxylic acid groups combined with the sulfonyl linkage significantly lower the pKa compared to standard benzoic acids, increasing its potential as a localized tissue irritant [3]. Furthermore, like many terephthalic acid derivatives, the fine crystalline powder poses a latent risk of static accumulation and dust deflagration [2].

Table 1: Hazard Summary and Quantitative Thresholds

Hazard CategoryGHS ClassificationMechanistic CauseOperational Threshold / Limit
Skin Irritation Category 2 (H315)Acidic protons interact with epidermal moisture, causing a localized pH drop [1].Avoid direct dermal contact.
Eye Irritation Category 2A (H319)Sulfonyl/carboxyl groups cause rapid protein denaturation in corneal tissue [1].Zero-tolerance for aerosolized exposure.
Respiratory Category 3 (H335)Micro-particulates irritate mucous membranes, potentially leading to delayed edema [2].OEL (Occupational Exposure Limit): < 10 mg/m³ (Inhalable dust) [4].
Combustibility Combustible DustFine organic powders can form explosive mixtures in air when subjected to static discharge [2].Maintain ambient oxygen < 8% in bulk pneumatic transfers [2].

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the specific molecular hazards of 2-(Benzenesulfonyl)terephthalic acid.

  • Ocular Protection: Air-tight, non-vented chemical safety goggles.

    • Causality: Standard safety glasses are insufficient. The fine particulate nature of this compound means dust can bypass standard side-shields, leading to severe eye irritation (H319) [1].

  • Dermal Protection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior resistance to organic acids compared to latex. Double-gloving ensures that if the outer glove is breached by the sharp crystalline morphology of the powder, the inner barrier remains intact.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: Inhalation of terephthalic acid derivatives can cause severe respiratory tract irritation (H335) [1]. A P100 filter captures 99.9% of airborne particles, neutralizing the risk of mucous membrane contact.

  • Body Protection: Flame-resistant (FR) laboratory coat with fitted cuffs.

    • Causality: Due to the latent risk of dust cloud deflagration[2], synthetic, easily meltable fabrics (like standard polyester) should be avoided.

Operational Workflow: Step-by-Step Handling

This protocol ensures a self-validating system where each step inherently prevents the failure of the next.

Phase 1: Pre-Weighing & Setup

  • Environmental Control: Ensure the laboratory relative humidity is maintained above 40% to minimize static electricity buildup, which is a known ignition source for terephthalic acid dusts [2].

  • Ventilation: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with a face velocity of 80-100 fpm.

  • Static Grounding: Ground all spatulas and analytical balances. Use anti-static weighing boats to prevent the powder from aerosolizing upon transfer.

Phase 2: Active Handling

  • Transfer: Use a slow, deliberate motion when transferring the solid. Do not pour. Use a grounded stainless-steel micro-spatula.

  • Solubilization: If dissolving the compound (e.g., in DMSO or basic aqueous solutions), add the solvent to the solid slowly. The dissolution of sulfonylated organic acids can be mildly exothermic.

  • Sealing: Immediately cap the source bottle and seal it with Parafilm to prevent ambient moisture absorption.

Phase 3: Post-Handling & Decontamination

  • Surface Decontamination: Wipe down the balance and hood surfaces with a damp, lint-free cloth (using a dilute mild alkaline solution like 1% sodium bicarbonate to neutralize residual acid), followed by a DI water wipe.

  • PPE Doffing: Remove outer gloves inside the fume hood to contain trace particulates. Wash hands thoroughly with soap and water immediately after removing the inner gloves [1].

Emergency Spill Response and Disposal Plan

In the event of a spill, the primary objectives are to prevent dust aerosolization and mitigate static discharge. Never use dry sweeping or compressed air to clean up 2-(Benzenesulfonyl)terephthalic acid [2].

SpillResponse Start Spill Detected: 2-(Benzenesulfonyl)terephthalic acid Assess Assess Spill Volume & Dust Generation Start->Assess Evacuate Evacuate Area & Increase Ventilation Assess->Evacuate Large Spill / High Dust PPE Don Emergency PPE (P100 Respirator, Nitrile) Assess->PPE Small / Localized Spill Evacuate->PPE Clean HEPA Vacuum or Wet Sweeping Method PPE->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Caption: Step-by-step emergency response pathway for 2-(Benzenesulfonyl)terephthalic acid spills.

Step-by-Step Spill Cleanup:

  • Isolate: Restrict access to the spill area. If the spill is large (>50g) and dust is visible, evacuate immediately and allow the HVAC system to clear the air.

  • Suppress: Lightly mist the spilled powder with water (if compatible with surrounding materials) to suppress dust formation.

  • Collect: Use a HEPA-filtered vacuum designed for combustible dusts, or employ wet-sweeping with damp absorbent pads [2].

  • Neutralize: Wipe the affected area with a weak base (e.g., sodium bicarbonate solution) to neutralize trace acidic residues.

Disposal Protocols:

  • Solid Waste: 2-(Benzenesulfonyl)terephthalic acid must not be flushed down public sewers [2]. Collect all solid waste, contaminated gloves, and absorbent pads in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Aqueous waste containing this compound should be neutralized to pH 6-8 before being transferred to dedicated aqueous organic waste carboys.

  • Regulatory Compliance: Treat as special/hazardous waste. Coordinate with your institutional Environmental Health and Safety (EHS) department for final incineration via an approved waste disposal plant [1].

References

  • National Transportation Safety Board (NTSB) / Interquisa Canada. "Hazardous Materials Attachment 4 - MSDS Purified Terephthalic Acid (PTA)." Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Terephthalic acid ≥95 %." Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.